molecular formula C14H18FNO4 B3037578 Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid CAS No. 479064-94-3

Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Número de catálogo: B3037578
Número CAS: 479064-94-3
Peso molecular: 283.29 g/mol
Clave InChI: WRVBNEFIXONNFA-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a useful research compound. Its molecular formula is C14H18FNO4 and its molecular weight is 283.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3R)-3-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVBNEFIXONNFA-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201145306
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479064-94-3
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479064-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-fluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery

Enantiomerically pure β-amino acids are critical building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1][2][3] Their incorporation into peptide-based drugs can enhance stability against enzymatic degradation, a crucial attribute for improving therapeutic efficacy.[3][4] Specifically, Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a highly valued intermediate due to the presence of a fluorine atom, which can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity.[5][6] This guide provides a comprehensive overview of a robust and widely adopted method for the synthesis of this key chiral intermediate: the rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate precursor. This method is favored for its high enantioselectivity and efficiency.[7][8][9][10]

Strategic Overview: Asymmetric Hydrogenation Approach

The synthesis of this compound is strategically approached through a three-stage process. This methodology is designed to ensure high yield and, most importantly, high enantiomeric purity, which is critical for its application in pharmaceutical development.[11]

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Enamide Formation cluster_2 Stage 3: Asymmetric Hydrogenation & Boc Protection A 4-Fluorobenzaldehyde C β-Keto ester A->C Knoevenagel Condensation B Methyl acetoacetate B->C D β-(Acetylamino)acrylate C->D Reductive Amination & Acylation E Boc-(R)-3-Amino-3-(4-fluoro-phenyl) -propionic acid methyl ester D->E Rh-catalyzed Asymmetric Hydrogenation F Final Product E->F Hydrolysis & Boc Protection

Caption: Overall synthetic workflow for this compound.

Stage 1 & 2: Synthesis of the Prochiral Precursor, Methyl (E/Z)-3-acetamido-3-(4-fluorophenyl)acrylate

The synthesis commences with the formation of the prochiral enamide substrate. This is a critical step as the geometry of the double bond can influence the efficiency of the subsequent asymmetric hydrogenation.

Experimental Protocol:
  • Knoevenagel Condensation: 4-Fluorobenzaldehyde is condensed with methyl acetoacetate in the presence of a base catalyst (e.g., piperidine) to yield the corresponding β-keto ester.

  • Reductive Amination and Acylation: The β-keto ester is then subjected to reductive amination using ammonium acetate, followed by acylation with acetic anhydride. This sequence produces a mixture of (E) and (Z) isomers of methyl 3-acetamido-3-(4-fluorophenyl)acrylate. The E/Z mixture can often be used directly in the next step, although separation can be achieved via column chromatography if desired.[3]

Stage 3: Rhodium-Catalyzed Asymmetric Hydrogenation and Final Boc Protection

This stage is the core of the synthesis, where the chirality of the final product is established. The choice of the chiral phosphine ligand is paramount for achieving high enantioselectivity. Ligands such as Me-DuPhos and BICP have demonstrated excellent performance in similar hydrogenations.[3][8]

The "Why": Mechanistic Insights into Asymmetric Hydrogenation

The rhodium catalyst, complexed with a chiral phosphine ligand, coordinates to the double bond of the β-(acylamino)acrylate substrate. Hydrogen gas then adds across the double bond in a stereocontrolled manner, dictated by the chiral environment created by the ligand. This process leads to the preferential formation of one enantiomer over the other.

Asymmetric_Hydrogenation cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Rh_precatalyst [Rh(COD)L]BF4 Active_Rh [Rh(S)2L]+ Rh_precatalyst->Active_Rh H2, Solvent (S) Rh_Substrate Rh-Substrate Complex Active_Rh->Rh_Substrate Coordination Substrate Enamide Substrate Substrate->Rh_Substrate Oxidative_Addition Rh-Dihydride Complex Rh_Substrate->Oxidative_Addition H2 Oxidative Addition Insertion Rh-Alkyl Hydride Oxidative_Addition->Insertion Migratory Insertion Product_release Chiral Product Insertion->Product_release Reductive Elimination Product_release->Active_Rh Regeneration

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol:
  • Asymmetric Hydrogenation: In a high-pressure reactor, the enamide substrate is dissolved in a suitable solvent, typically toluene or methanol.[3][8] A rhodium precatalyst (e.g., [Rh(COD)2]BF4) and a chiral phosphine ligand (e.g., (R,R)-Me-DuPhos) are added. The reactor is then pressurized with hydrogen gas (typically 40-300 psi) and stirred at room temperature until the reaction is complete.[3][8]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral N-acetyl amino ester.

  • Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as aqueous lithium hydroxide.

  • Boc Protection: The resulting amino acid is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or sodium bicarbonate.[12][13][14] This step is crucial for the compound's use in peptide synthesis.[4][15]

Quantitative Data Summary
StepKey ReagentsSolventTemperature (°C)Pressure (psi)Typical Yield (%)Typical Enantiomeric Excess (ee) (%)
Hydrogenation [Rh(COD)2]BF4, (R,R)-Me-DuPhos, H2Toluene2540>95>98
Hydrolysis LiOHTHF/H2O25N/A>90N/A
Boc Protection Boc2O, Et3NDioxane/H2O25N/A>90N/A

Validation and Quality Control

Ensuring the chemical and enantiomeric purity of the final product is essential.[11]

  • Chemical Purity: Assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Enantiomeric Purity: Determined using chiral HPLC or chiral gas chromatography. A high enantiomeric excess (ee) is a key indicator of a successful asymmetric synthesis.[11]

Conclusion and Future Outlook

The rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates provides a reliable and highly efficient route to this compound. The high enantioselectivity of this method makes it particularly suitable for the synthesis of pharmaceutical intermediates where stereochemical purity is paramount. Further advancements in catalyst design, including the development of more active and selective catalysts, will continue to refine and improve upon this essential synthetic transformation.

References

Physicochemical properties of (R)-Boc-4-fluoro-β-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (R)-Boc-4-fluoro-β-phenylalanine

Abstract: The strategic incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery. Fluorinated amino acids, in particular, offer a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties of (R)-Boc-4-fluoro-β-phenylalanine, a valuable building block for creating peptides with enhanced metabolic stability and tailored conformations. While specific experimental data for this β-isomer is not broadly published, this document outlines the authoritative methodologies required for its complete characterization, drawing parallels with its well-characterized α-isomer, (R)-Boc-4-fluoro-α-phenylalanine. This paper is intended for researchers, medicinal chemists, and drug development professionals who require a robust framework for the analysis and application of this compound.

The Strategic Imperative of Fluorinated β-Amino Acids

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[4] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for its biological target.[4] When incorporated into a β-amino acid backbone, these effects are combined with the unique conformational constraints imparted by the β-structure, leading to the formation of stable secondary structures like helices and turns in peptidomimetics. This makes (R)-Boc-4-fluoro-β-phenylalanine a highly attractive monomer for the synthesis of protease-resistant peptides and other novel therapeutics.[2][5]

Structural and Physicochemical Profile

The precise characterization of any synthetic building block is a prerequisite for its successful application. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances stability and solubility in organic solvents, making it highly compatible with standard peptide synthesis protocols.[6] The 4-fluoro substitution on the phenyl ring is key to modulating the electronic properties of the side chain.

Core Properties Summary

The following table summarizes the key physicochemical properties for (R)-Boc-4-fluoro-β-phenylalanine and its corresponding α-isomer for comparative purposes. The data for the α-isomer is derived from established sources, while the properties for the target β-isomer are presented as parameters to be determined via the methodologies described in this guide.

Property(R)-Boc-4-fluoro-β-phenylalanine(R)-Boc-4-fluoro-α-phenylalanine (Comparator)Rationale & Significance
IUPAC Name (3R)-3-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid(2R)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid[7]Unambiguously defines the chemical structure, including stereochemistry.
Molecular Formula C₁₄H₁₈FNO₄C₁₄H₁₈FNO₄[7]Confirms the elemental composition.
Molecular Weight 283.29 g/mol 283.29 g/mol [7]Essential for all stoichiometric calculations.
Appearance To be determined experimentallyWhite to off-white solid[6]A basic quality control parameter.
Melting Point To be determined experimentally~105-109 °CA key indicator of purity and solid-state packing.
Solubility To be determined experimentallySoluble in EtOAc, DMF, CH₂Cl₂Critical for selecting appropriate reaction and analytical solvents.
Purity (HPLC) To be determined experimentally≥99%[6][8]Ensures the absence of impurities that could interfere with subsequent reactions.
Optical Rotation To be determined experimentally[α]D²⁰ = -27 ± 2º (c=1 in EtOAc)Confirms the enantiomeric identity and purity.

Core Analytical Methodologies for Characterization

A multi-technique approach is non-negotiable for the unambiguous structural elucidation and purity assessment of a modified amino acid like (R)-Boc-4-fluoro-β-phenylalanine.[9] Each technique provides a unique and complementary piece of information, forming a self-validating system of analysis.

Workflow for Physicochemical Characterization

The logical flow for a comprehensive characterization of a novel amino acid derivative is outlined below. This workflow ensures that each critical parameter is assessed systematically, from basic identity to detailed structural confirmation.

G cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Structural & Thermal Analysis cluster_3 Final Data Compilation Sample Sample Receipt & Visual Inspection Solubility Solubility Screening (e.g., DCM, MeOH, H2O) Sample->Solubility HPLC HPLC Analysis (Purity & Chiral ID) Solubility->HPLC HRMS High-Resolution MS (Elemental Composition) HPLC->HRMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HRMS->NMR DSC DSC Analysis (Melting Point & Thermal Stability) NMR->DSC Report Certificate of Analysis Generation DSC->Report

Caption: Workflow for the complete physicochemical characterization of a novel amino acid derivative.

Detailed Experimental Protocol: Purity and Chiral Identity via HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and, with the appropriate column, the enantiomeric excess of chiral molecules.[]

Objective: To determine the chemical and chiral purity of (R)-Boc-4-fluoro-β-phenylalanine.

Instrumentation:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralcel OD-H or similar)[11]

  • Standard C18 reversed-phase column

Part A: Reversed-Phase HPLC for Chemical Purity

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Instrument Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Run the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity level of >98% is typically required for drug development applications.

Causality Behind Choices:

  • TFA: Used as an ion-pairing agent to improve peak shape for the carboxylic acid moiety.

  • Acetonitrile/Water Gradient: Provides a broad polarity range to ensure elution of both the main compound and any potential impurities.

  • UV at 254 nm: The fluorophenyl group provides a strong chromophore for sensitive detection.

Part B: Chiral HPLC for Enantiomeric Purity

  • Sample Preparation: Use the same stock solution prepared for the reversed-phase analysis.

  • Instrument Setup:

    • Column: Chiral Stationary Phase (e.g., Daicel Chiralcel OD-H)

    • Mobile Phase: Isocratic mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[11] The exact ratio must be optimized to achieve baseline separation.

    • Flow Rate: 0.5 mL/min[11]

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample. The (R) and (S) enantiomers will have different retention times. To confirm peak identity, a sample of the racemate or the (S)-enantiomer should be run if available. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Causality Behind Choices:

  • Chiral Stationary Phase: These columns contain a chiral selector that interacts differently with the two enantiomers, enabling their separation.[12]

  • Normal Phase Solvents (Hexane/Isopropanol): This mobile phase system is standard for many polysaccharide-based CSPs and provides the necessary selectivity for enantiomeric resolution.

Structural Verification by NMR and Mass Spectrometry

While HPLC confirms purity, it does not confirm structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for this purpose.[9]

  • ¹H NMR: The spectrum of the β-isomer is expected to show distinct differences from the α-isomer. The protons on the β-carbon and the adjacent methylene group will form a characteristic AMX or ABX spin system, with coupling constants that can help define the conformation. The Boc group will present as a singlet at ~1.4 ppm.[9]

  • ¹⁹F NMR: This will show a singlet (or a complex multiplet if coupled to aromatic protons), confirming the presence and electronic environment of the fluorine atom.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₁₄H₁₈FNO₄) to within a few parts per million (ppm), leaving no ambiguity as to the compound's composition.

Applications in Drug Discovery and Development

(R)-Boc-4-fluoro-β-phenylalanine is a high-value building block for several applications:

  • Peptide Synthesis: It serves as a key component in solid-phase or solution-phase peptide synthesis to create modified peptides with enhanced properties.[6][8]

  • Drug Design: The unique fluorine substitution can improve the pharmacokinetic properties (e.g., metabolic stability, bioavailability) of drug candidates.[1][6]

  • Protein Engineering: It can be incorporated into proteins to study structure-function relationships, providing insights into enzyme activity and stability.[6]

Conclusion

(R)-Boc-4-fluoro-β-phenylalanine stands as a promising and versatile tool for the modern medicinal chemist. While its specific physicochemical data points require experimental determination, the analytical workflows and protocols detailed in this guide provide a robust and scientifically-grounded framework for its complete characterization. By applying these multi-technique, self-validating methodologies, researchers can confidently employ this building block to advance the design and development of next-generation peptide-based therapeutics.

References

An In-Depth Technical Guide to Boc-D-β-Phe(4-F)-OH: A Strategic Building Block for Advanced Peptide and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Boc-D-β-Phe(4-F)-OH (CAS 479064-94-3) is a specialized amino acid derivative pivotal to modern drug discovery and medicinal chemistry. Its unique trifecta of structural features—a β-amino acid backbone, a para-fluorinated phenyl ring, and a Boc-protecting group—offers a strategic advantage in designing peptides and peptidomimetics with enhanced therapeutic potential. This guide provides a comprehensive overview of its physicochemical properties, strategic applications, and detailed protocols for its incorporation into peptide structures, aimed at researchers, scientists, and drug development professionals. The inclusion of a β-amino acid core confers significant resistance to enzymatic degradation, while the fluorine substituent modulates electronic properties and can enhance binding affinity and metabolic stability.[1][2][3][4] This document serves as a practical resource for leveraging the unique attributes of this compound in the pursuit of next-generation therapeutics.

Introduction: The Strategic Value of a Trifunctional Building Block

The landscape of peptide-based therapeutics is continually evolving, driven by the need to overcome the inherent limitations of natural α-peptides, such as poor metabolic stability and limited conformational diversity. Boc-D-β-Phe(4-F)-OH has emerged as a key building block that directly addresses these challenges through its distinct molecular architecture.

  • The β-Amino Acid Advantage: Unlike natural α-amino acids, the β-amino acid scaffold, where the amine group is attached to the second carbon from the carboxyl group, imparts profound resistance to degradation by common peptidases.[1][3] This structural modification is a cornerstone strategy for increasing the in vivo half-life of peptide drug candidates.[4] Peptides constructed from β-amino acids, known as β-peptides, can also adopt stable, predictable secondary structures like helices and turns, enabling the rational design of molecules that can mimic protein surfaces or disrupt protein-protein interactions.[5]

  • The Role of Fluorine in Medicinal Chemistry: The substitution of hydrogen with fluorine is a well-established strategy in drug design to enhance a molecule's pharmacological profile.[6][7] The para-fluoro group on the phenyl ring of Boc-D-β-Phe(4-F)-OH introduces several beneficial properties:

    • Metabolic Stability: The strong carbon-fluorine bond can block metabolically labile sites.[7]

    • Enhanced Binding: The high electronegativity of fluorine can alter the acidity of nearby protons and modulate non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a receptor binding pocket, potentially increasing potency.[2][8]

    • Improved Physicochemical Properties: Fluorination often increases lipophilicity, which can improve membrane permeability and bioavailability.[9][10]

  • Boc Protection for Synthesis: The tert-butoxycarbonyl (Boc) protecting group is a robust and widely used amine protecting group in peptide synthesis.[11][12] It is stable under various coupling conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), making it ideal for stepwise solid-phase peptide synthesis (SPPS).[13][14]

This combination of features makes Boc-D-β-Phe(4-F)-OH a highly valuable reagent for creating novel peptide-based drugs, enzyme inhibitors, and molecular probes with superior stability and tailored pharmacological properties.[11][15]

Physicochemical and Handling Properties

Accurate characterization is fundamental to the successful application of any chemical reagent. The key properties of Boc-D-β-Phe(4-F)-OH are summarized below.

PropertyValueSource
CAS Number 479064-94-3[11][16][17]
Molecular Formula C₁₄H₁₈FNO₄[11][16]
Molecular Weight 283.3 g/mol [11][16][17]
Appearance White to off-white powder[11][16]
Purity ≥ 95% (typically by HPLC)[11][16]
Synonyms (R)-Boc-4-fluoro-β-phenylalanine, Boc-(R)-3-amino-3-(4-fluorophenyl)propionic acid[11][16]
Storage Conditions Store at 0-8 °C to ensure long-term stability and prevent degradation.[11][12][16]
Solubility Soluble in organic solvents like DMF, NMP, and DCM; insoluble in water.[12]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-D-β-Phe(4-F)-OH is its incorporation into peptide chains using SPPS. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established methodology. The following section provides an authoritative, step-by-step protocol for this process.

Workflow for Boc-SPPS Cycle

The synthesis cycle involves repetitive steps of deprotection, activation, and coupling to build the peptide sequence on a solid support (resin).

SPPS_Workflow cluster_resin Peptide on Resin Resin_Boc Boc-AA(n)-...-Resin Deprotection Step 1: Deprotection (e.g., 50% TFA in DCM) Resin_Boc->Deprotection Remove Boc Neutralization Step 2: Neutralization (e.g., 10% DIPEA in DCM) Deprotection->Neutralization Expose Free Amine Coupling Step 3: Coupling (Boc-D-β-Phe(4-F)-OH + Coupling Agent) Neutralization->Coupling Prepare for Coupling Washing Washing Steps (DCM/DMF) Coupling->Washing Add New Residue Washing->Resin_Boc Start Next Cycle

Caption: Boc-SPPS cycle for peptide elongation.

Detailed Experimental Protocol: Incorporation of Boc-D-β-Phe(4-F)-OH

This protocol outlines the manual coupling of Boc-D-β-Phe(4-F)-OH onto a resin-bound peptide chain with a free N-terminal amine, using the Boc/Bzl strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-β-Phe(4-F)-OH

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Solution: 10% DIPEA in DCM

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation & Deprotection (If starting a new cycle):

    • Swell the resin-bound peptide (e.g., 0.1 mmol scale) in DCM for 30 minutes.[18]

    • Drain the solvent. Add the 50% TFA/DCM solution and agitate for 2 minutes. Drain.

    • Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete Boc group removal.[13]

    • Drain the vessel and wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid.

  • Neutralization:

    • Wash the resin with the 10% DIPEA/DCM solution (2x for 2 minutes each) to neutralize the ammonium trifluoroacetate salt and liberate the free amine.[13]

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Boc-D-β-Phe(4-F)-OH (3 eq., 0.3 mmol, 85 mg) and HATU (2.9 eq., 0.29 mmol, 110 mg) in a minimal amount of DMF (~2 mL).

    • Add DIPEA (6 eq., 0.6 mmol, 105 µL).

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the synthesis vessel containing the neutralized resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction time for β-amino acids may be longer than for standard α-amino acids.

    • Self-Validation: To confirm reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test.[19] A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Drain the reaction solution.

    • Wash the peptide-resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.[19]

    • The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage (Post-Synthesis):

    • Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as HF or a TFA-based cocktail with scavengers (e.g., TFA/H₂O/Triisopropylsilane).[20]

Mechanistic Insights and Strategic Rationale

Understanding the "why" behind procedural steps is critical for troubleshooting and optimization.

The Chemistry of Peptide Coupling

The formation of a peptide bond is a condensation reaction that is not spontaneous. Coupling reagents like HATU are required to activate the carboxylic acid of the incoming amino acid, converting it into a highly reactive ester intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.

Coupling_Mechanism AA_COOH Boc-β-Phe(4F)-COOH (Carboxylic Acid) HATU HATU + DIPEA AA_COOH->HATU Activation Active_Ester O-Acyl(tetramethyl)isouronium Ester (Highly Reactive Intermediate) HATU->Active_Ester Peptide_Bond New Peptide Bond Formed Boc-β-Phe(4F)-NH-Peptide-Resin Active_Ester->Peptide_Bond Peptide_Amine H₂N-Peptide-Resin (Nucleophile) Peptide_Amine->Peptide_Bond Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

Why HATU? HATU is a third-generation aminium-based coupling reagent known for its high efficiency and low rate of racemization, which is particularly important when working with expensive or unusual amino acids.

Impact of Fluorination on Reactivity and Conformation

The electron-withdrawing nature of the fluorine atom can subtly influence the properties of the molecule.[8]

  • Acidity: The fluorine atom can slightly increase the acidity of the carboxylic acid proton, though this effect is generally minimal on coupling chemistry.

  • Reactivity: Caution should be exercised, as high degrees of fluorination can sometimes decrease the reactivity of the amine or carboxyl group, potentially requiring longer coupling times or double coupling protocols.[9]

  • Conformation: The 4-fluoro-phenyl side chain can engage in specific interactions within a peptide's final structure, influencing folding and stability through non-covalent interactions like dipole moments or even weak halogen bonds.[8][9]

Conclusion and Future Outlook

Boc-D-β-Phe(4-F)-OH is more than a simple amino acid derivative; it is a sophisticated tool for molecular engineering. By combining the proteolytic resistance of the β-amino acid backbone with the pharmacological benefits of fluorination, it enables the design of peptidomimetics with enhanced drug-like properties.[1][2][4] Its utility extends from developing metabolically stable peptide therapeutics to crafting precisely folded structures for targeting protein-protein interactions.[21] As the demand for advanced biologics and targeted therapeutics grows, the strategic incorporation of building blocks like Boc-D-β-Phe(4-F)-OH will continue to be a critical driver of innovation in drug discovery.

References

A Technical Guide to the Biological Activity of Fluorinated β-Amino Acids: From Rational Design to Functional Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into β-amino acids has emerged as a powerful tool in medicinal chemistry and drug discovery. This guide provides an in-depth technical exploration of the profound impact of fluorination on the conformational behavior, metabolic stability, and biological activity of β-amino acids and the peptides they form. We will delve into the stereoelectronic effects of fluorine that govern molecular conformation, explore their application as potent enzyme inhibitors and novel antimicrobial agents, and provide detailed, field-proven protocols for their synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated β-amino acids in their therapeutic design strategies.

Introduction: The Strategic Advantage of Fluorine in β-Amino Acid Scaffolds

The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their physicochemical properties. When incorporated into β-amino acids, fluorine's influence extends beyond simple steric or electronic effects, offering a nuanced approach to modulating biological activity. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon in their backbone, providing greater conformational flexibility. The strategic placement of fluorine on this scaffold introduces unique stereoelectronic effects, such as the gauche effect, which can pre-organize the molecule into specific, biologically relevant conformations.[1] This conformational control is a cornerstone of rational drug design, enabling the development of peptidomimetics with enhanced proteolytic stability and improved target affinity.[2][3]

This guide will navigate the journey from the synthesis of these unique building blocks to the validation of their biological functions, providing both the theoretical underpinnings and the practical methodologies required for successful application.

The Fluorine Effect: A Deep Dive into Conformational Control

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The introduction of fluorine into a β-amino acid can profoundly influence its conformational preferences through a combination of steric and stereoelectronic effects.

The Gauche Effect and Hyperconjugation

A key determinant of the conformation of fluorinated molecules is the gauche effect, where a gauche arrangement of vicinal electronegative substituents is favored over an anti-periplanar conformation. In the context of fluorinated β-amino acids, this effect, driven by hyperconjugation between the C-F σ* antibonding orbital and adjacent σ bonding orbitals, can lead to a predictable folding of the carbon backbone.[1] This pre-organization can mimic the turn structures found in natural peptides, making fluorinated β-amino acids valuable components of peptidomimetics.[2]

Impact on Acidity, Basicity, and Hydrogen Bonding

The high electronegativity of fluorine can also influence the pKa of nearby acidic and basic groups. For instance, a fluorine atom on the α-carbon of a β-amino acid can lower the pKa of the carboxylic acid and the amine, impacting their charge state at physiological pH. Furthermore, while the C-F bond is a poor hydrogen bond acceptor, its presence can modulate the hydrogen-bonding capacity of neighboring amide groups, which in turn affects the stability of secondary structures in β-peptides.[4]

Characterization of Conformational Preferences

Elucidating the precise conformational impact of fluorination is critical for understanding structure-activity relationships. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

  • ¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[5] The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, providing a powerful tool to monitor conformational changes, protein-ligand interactions, and even for in-cell NMR studies.[6][7][8]

  • X-ray Crystallography: This technique provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state.[9][10] For fluorinated β-amino acids and the peptides they form, X-ray crystallography can definitively reveal the preferred conformations and intermolecular interactions, offering invaluable insights for rational design.[11]

Biological Activities and Therapeutic Applications

The unique properties conferred by fluorination translate into a wide range of biological activities. Here, we explore two prominent areas: enzyme inhibition and antimicrobial activity.

Fluorinated β-Amino Acids as Enzyme Inhibitors

The modification of substrate analogs with fluorine has proven to be a highly effective strategy for designing potent and selective enzyme inhibitors. Fluorinated β-amino acids can act as mechanism-based inhibitors or transition-state analogs for various enzyme classes.[1][8]

  • Serine Protease Inhibition: α-Fluorinated β-amino acids have been shown to be competitive inhibitors of serine proteases like α-chymotrypsin.[12][13] The electron-withdrawing fluorine atom can stabilize the tetrahedral intermediate formed during catalysis, leading to potent inhibition.[8]

  • Pyridoxal Phosphate (PLP)-Dependent Enzymes: β-Fluorinated amino acids can act as suicide substrates for PLP-dependent enzymes. The fluorine atom can serve as a good leaving group, leading to the formation of a reactive species that irreversibly inactivates the enzyme.[1]

Table 1: Examples of Fluorinated β-Amino Acids as Enzyme Inhibitors

Fluorinated β-Amino Acid DerivativeTarget EnzymeMechanism of InhibitionReference
α-Fluoro-β-amino acidsα-ChymotrypsinCompetitive Inhibition[12][13]
β-Fluoro-β-amino acidsPLP-dependent enzymesMechanism-based (suicide) inhibition[1]
α-Trifluoromethyl ketonesSerine ProteasesTransition-state analog[8]
Antimicrobial Peptides (AMPs) and Peptidomimetics

The increasing threat of multidrug-resistant bacteria has spurred the development of novel antimicrobial agents. Fluorinated β-amino acids and the peptides they form are promising candidates in this arena.[14][15][16]

  • Enhanced Proteolytic Stability: A major drawback of natural peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of β-amino acids, particularly those with fluorine, can significantly enhance their resistance to enzymatic cleavage, thereby increasing their in vivo half-life.[3][14]

  • Modulation of Hydrophobicity and Amphipathicity: The antimicrobial activity of many AMPs is dependent on their ability to disrupt bacterial membranes, a process influenced by their hydrophobicity and amphipathicity. Fluorination provides a means to fine-tune these properties.[17][18][19] Strategic placement of fluorinated residues can enhance the peptide's ability to interact with and permeabilize bacterial membranes, leading to increased antimicrobial potency.[16][20]

Table 2: Impact of Fluorination on Antimicrobial Peptide Properties

PropertyEffect of FluorinationRationaleReferences
Proteolytic Stability IncreasedSteric hindrance and altered substrate recognition by proteases.[3][14]
Hydrophobicity IncreasedThe hydrophobic nature of the C-F bond.[14][17]
Antimicrobial Activity Can be enhancedImproved membrane interaction and disruption.[14][16][19]
Hemolytic Activity VariableDependent on the degree and position of fluorination.[14][16]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of fluorinated β-amino acids.

Synthesis of α-Fluorinated β-Amino Acids

A common strategy for the synthesis of α-fluorinated β-amino acids involves the stereoselective fluorination of a β-amino acid precursor. The following protocol is a representative example.

Experimental Protocol: Stereoselective Fluorination [12][13]

  • Deprotonation: Dissolve the N-protected β-amino acid ester in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the enolate.

  • Electrophilic Fluorination: To the enolate solution, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the same solvent.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Remove the protecting groups to yield the final α-fluorinated β-amino acid.

Causality: The choice of a strong, non-nucleophilic base like LDA is crucial to ensure complete enolate formation without competing side reactions. The low temperature (-78 °C) is necessary to maintain the kinetic control of the reaction and enhance stereoselectivity. NFSI is a widely used and effective electrophilic fluorine source.

Enzyme Inhibition Assay

To determine the inhibitory potency of a fluorinated β-amino acid against a target enzyme, a standard enzyme inhibition assay is performed.

Experimental Protocol: Competitive Enzyme Inhibition Assay [21]

  • Reagent Preparation: Prepare a stock solution of the fluorinated β-amino acid inhibitor in a suitable solvent (e.g., DMSO). Prepare a series of dilutions of the inhibitor in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare a solution of the target enzyme and its corresponding substrate in the assay buffer. The substrate should ideally be a chromogenic or fluorogenic compound to allow for easy detection of product formation.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Include a control well with no inhibitor.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding the substrate to all wells. Monitor the rate of product formation over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Plot the initial reaction velocity against the inhibitor concentration. Fit the data to the appropriate equation (e.g., Michaelis-Menten for competitive inhibition) to determine the inhibition constant (Ki).

Causality: The pre-incubation step is important to ensure that the binding equilibrium between the enzyme and inhibitor is reached before the start of the reaction. Using a range of inhibitor concentrations allows for the determination of the dose-dependent effect and the calculation of a precise Ki value.

Antimicrobial Susceptibility Testing

The antimicrobial activity of fluorinated β-peptides is typically assessed by determining their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay [22][23][24][25]

  • Peptide and Bacterial Preparation: Prepare a stock solution of the fluorinated β-peptide in a suitable solvent and create a two-fold serial dilution in a 96-well plate using cation-adjusted Mueller-Hinton broth (CAMHB). Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted peptide. Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine if the peptide is bactericidal or bacteriostatic, an aliquot from the wells with no visible growth is plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Causality: The broth microdilution method is a standardized and quantitative way to determine the antimicrobial susceptibility of a compound.[22][25] The use of a standardized bacterial inoculum is critical for the reproducibility of the results.[26]

Visualization of Key Concepts and Workflows

Conformational Influence of Fluorination

G cluster_0 Fluorinated β-Amino Acid Fluorine Fluorine Gauche_Effect Gauche_Effect Fluorine->Gauche_Effect drives Hyperconjugation Hyperconjugation Gauche_Effect->Hyperconjugation explained by Conformational_Pre-organization Conformational_Pre-organization Gauche_Effect->Conformational_Pre-organization leads to Biological_Activity Biological_Activity Conformational_Pre-organization->Biological_Activity influences

Caption: The stereoelectronic influence of fluorine on β-amino acid conformation.

Workflow for Biological Evaluation

G cluster_characterization Characterization cluster_assays Biological Assays Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural_Characterization Purification->Structural_Characterization Biological_Assays Biological_Assays Structural_Characterization->Biological_Assays NMR NMR Structural_Characterization->NMR Mass_Spec Mass_Spec Structural_Characterization->Mass_Spec X-ray_Crystallography X-ray_Crystallography Structural_Characterization->X-ray_Crystallography Data_Analysis Data_Analysis Biological_Assays->Data_Analysis Enzyme_Inhibition Enzyme_Inhibition Biological_Assays->Enzyme_Inhibition Antimicrobial_Susceptibility Antimicrobial_Susceptibility Biological_Assays->Antimicrobial_Susceptibility

References

An In-depth Technical Guide to the Mechanism of Action of Boc-Protected Amino Acids in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the art of peptide synthesis. Its unique acid-labile nature, coupled with its stability under a wide range of other chemical conditions, has made it an indispensable tool for the stepwise assembly of amino acids into complex peptides. This guide provides a comprehensive exploration of the mechanism of action of Boc-protected amino acids, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental chemistry of the Boc group, from its installation onto an amino acid to its critical role and mechanistic cleavage within the framework of Solid-Phase Peptide Synthesis (SPPS). By delving into the causality behind experimental choices, potential side reactions, and mitigation strategies, this document serves as a self-validating system for understanding and implementing Boc chemistry with scientific integrity.

The Imperative of Protection in Peptide Synthesis

The synthesis of a peptide with a defined sequence requires the exquisitely controlled formation of amide bonds between specific amino acids. Left unprotected, the trifunctional nature of most amino acids (possessing an α-amino group, an α-carboxyl group, and a side chain) would lead to uncontrolled polymerization and the formation of a statistical mixture of products.[1][2] To enforce the desired sequence, a strategy of temporary and permanent blocking of reactive functional groups is essential.

This leads to the concept of orthogonal protection , a strategy where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1][3][4][5] The two dominant strategies in modern peptide synthesis are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and the acid-labile Boc group. The Boc strategy, often paired with acid-labile benzyl (Bzl)-based side-chain protecting groups, is considered "quasi-orthogonal."[1] It relies on a gradient of acid lability, where the Nα-Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the more robust side-chain and resin-linker protecting groups require a much stronger acid, such as hydrogen fluoride (HF), for cleavage.[1][3] This guide focuses exclusively on the Boc/Bzl strategy pioneered by R. Bruce Merrifield.[6][7][8]

Mechanism of Nα-Boc Protection

The introduction of the tert-butyloxycarbonyl (Boc) group onto the α-amino function of an amino acid is the foundational step. The protecting agent of choice is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][9][10] The nitrogen atom of the amino acid acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This reaction is typically performed in the presence of a base, such as sodium hydroxide, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP), which serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic proton of the resulting carbamate.[10][11][12][13] The initial attack forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable intermediate readily decomposes into carbon dioxide and tert-butoxide, which is protonated by the base.[9][10]

Mechanism of Nα-Boc Protection
Experimental Protocol: Boc Protection of Alanine

  • Dissolution: Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.

  • Basification: Add sodium hydroxide (NaOH, 1.1 eq) to the solution to adjust the pH to approximately 10-11.

  • Reagent Addition: While stirring vigorously, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in dioxane.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Workup: Acidify the reaction mixture with a cold solution of citric acid or KHSO₄ to pH 2-3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-Alanine product.

The Boc-SPPS Cycle: A Mechanistic Overview

The power of Boc-protected amino acids is fully realized in the context of Solid-Phase Peptide Synthesis (SPPS). In this methodology, the C-terminal amino acid of the target peptide is first covalently anchored to an insoluble polymer resin, typically a chloromethylated polystyrene (Merrifield resin) or a phenylacetamidomethyl (PAM) resin.[6][14] The peptide is then elongated in the C-to-N direction through a series of repeating cycles.

The core Boc-SPPS cycle consists of four key steps:

  • Deprotection: The acid-labile Nα-Boc group of the resin-bound amino acid or peptide is removed with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][14]

  • Neutralization: The resulting TFA salt of the terminal amine is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine nucleophile for the subsequent coupling step.[3]

  • Coupling: The next Nα-Boc-protected amino acid is activated and coupled to the free amine of the growing peptide chain. Activation is commonly achieved using carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[15][16]

  • Washing: Excess reagents and byproducts are removed by thoroughly washing the peptide-resin with various solvents, preparing it for the next cycle.

Boc_SPPS_Cycle The Iterative Cycle of Boc-SPPS Start Start: Boc-AA-Resin Deprotection Step 1: Deprotection (TFA in DCM) Start->Deprotection Wash Washing Steps Deprotection->Wash Wash Neutralization Step 2: Neutralization (DIEA in DCM) Coupling Step 3: Coupling (Boc-AA, DCC/HOBt) Neutralization->Coupling Coupling->Start Wash & Repeat Cycle (Peptide Elongated) Wash->Neutralization Scavenger_Mechanism Mechanism of Cation Scavenging cluster_paths Reaction Pathways cluster_products Products Cation tert-butyl cation (CH₃)₃C⁺ Peptide Nucleophilic Residue (e.g., Trp, Met) Cation->Peptide Undesired Alkylation Scavenger Scavenger (e.g., Thioanisole) Cation->Scavenger Desired Trapping (Faster Reaction) SideProduct Alkylated Peptide (Undesired Side Product) Trapped Trapped Cation (Benign Product)

References

A Technical Guide to the Spectroscopic Characterization of Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, a key building block in modern medicinal chemistry and peptide synthesis. As a senior application scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to offer a comprehensive resource for the structural elucidation and quality control of this important chiral molecule. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound, providing not just data, but the strategic rationale behind the experimental design and interpretation. This guide is structured to empower researchers to confidently verify the identity, purity, and structural integrity of this compound in their own laboratories.

Introduction: The Significance of this compound

This compound is a non-proteinogenic β-amino acid derivative of significant interest in pharmaceutical development.[1] Its structure incorporates three key features that make it a valuable synthetic intermediate:

  • The (R)-Chiral Center: The defined stereochemistry at the C3 position is crucial for the stereoselective synthesis of drug candidates, as biological activity is often highly dependent on the three-dimensional arrangement of a molecule.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a robust and reliable means of protecting the amino functionality during synthetic transformations. Its ease of removal under mild acidic conditions allows for orthogonal protection strategies, which are fundamental to modern peptide synthesis and complex molecule construction.[2]

  • The 4-Fluorophenyl Moiety: The incorporation of a fluorine atom on the phenyl ring can significantly modulate the physicochemical properties of the molecule. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in cell membrane permeability.[2]

Given its role as a critical starting material, the unambiguous confirmation of its structure and purity is paramount. This guide will provide the necessary spectroscopic framework for achieving this confidence.

Molecular Structure and Key Spectroscopic Features

The structural features of this compound directly translate to predictable signals in various spectroscopic techniques. A thorough understanding of the molecule's constitution is the first step in interpreting its spectral data.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom. For fluorinated compounds, ¹⁹F NMR offers an additional, highly sensitive probe.[3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. Based on the analysis of similar compounds, the following proton signals are expected for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.40s9H-C(CH₃)₃ (Boc group)
~2.70m2H-CH₂- (C2 protons)
~5.20m1H-CH- (C3 proton)
~7.00-7.10t2HAr-H (protons ortho to F)
~7.20-7.30m2HAr-H (protons meta to F)
~9.0-12.0br s1H-COOH
~5.0-6.0d1H-NH-

Expertise & Experience in Interpretation:

  • The Boc Group Singlet: The nine equivalent protons of the tert-butyl group of the Boc protector give rise to a characteristic sharp singlet at approximately 1.40 ppm. The integration of this peak to 9H is a key indicator of the presence of the Boc group.

  • The Methylene Protons: The two protons on the C2 carbon are diastereotopic due to the adjacent chiral center at C3. They will therefore exhibit different chemical shifts and will likely appear as a complex multiplet (a doublet of doublets for each, or an AB quartet further split by the C3 proton) around 2.70 ppm.

  • The Methine Proton: The proton at the chiral center (C3) will be coupled to the two C2 protons and the NH proton, resulting in a multiplet around 5.20 ppm.

  • The Aromatic Protons: The 4-fluorophenyl group will exhibit a characteristic splitting pattern. The two protons ortho to the fluorine atom will be magnetically equivalent, as will the two meta protons. This will result in two multiplets, often appearing as triplets due to coupling to both the neighboring aromatic proton and the fluorine atom.

  • The Carboxylic Acid and Amide Protons: The carboxylic acid proton is acidic and its signal is often broad and can appear over a wide chemical shift range. Its presence can be confirmed by D₂O exchange, which will cause the peak to disappear. The amide proton (-NH-) signal will be a doublet due to coupling with the C3 proton, and its chemical shift can also be variable and concentration-dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~28.5-C(C H₃)₃ (Boc group)
~40.0-C H₂- (C2)
~50.0-C H- (C3)
~80.0-C (CH₃)₃ (Boc quaternary carbon)
~115.0 (d, J ≈ 21 Hz)Ar-C (carbons ortho to F)
~128.0 (d, J ≈ 8 Hz)Ar-C (carbons meta to F)
~138.0 (d, J ≈ 3 Hz)Ar-C (ipso-carbon attached to C3)
~155.0-NHC O- (Boc carbonyl)
~162.0 (d, J ≈ 245 Hz)Ar-C (carbon attached to F)
~175.0-C OOH

Expertise & Experience in Interpretation:

  • Boc Group Carbons: The three equivalent methyl carbons of the Boc group appear around 28.5 ppm, while the quaternary carbon is found further downfield at approximately 80.0 ppm. The carbamate carbonyl carbon is typically observed around 155.0 ppm.

  • Aliphatic Carbons: The C2 and C3 carbons of the propionic acid backbone are expected in the aliphatic region.

  • Aromatic Carbons: The fluorine atom will cause splitting of the aromatic carbon signals due to C-F coupling. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) of around 245 Hz. The ortho, meta, and ipso carbons will exhibit smaller two-, three-, and four-bond coupling constants, respectively. This C-F coupling is a definitive confirmation of the fluorine's position on the aromatic ring.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10 mg of sample prep2 Dissolve in 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire ¹H, ¹³C, and optionally ¹⁹F spectra acq2->acq3 proc1 Fourier transform proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectra to residual solvent peak proc2->proc3 proc4 Integrate ¹H spectrum and pick peaks proc3->proc4

Figure 2. Workflow for NMR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -COOH and -NH.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the probe should be tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F. Shimming is performed to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.

  • Data Processing: The raw data (Free Induction Decay) is processed by Fourier transformation. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid)
~3350MediumN-H stretch (amide)
~2980, 2930MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1690StrongC=O stretch (Boc carbamate)
~1520StrongN-H bend (amide II)
~1250, 1160StrongC-O stretch (carbamate and carboxylic acid)
~1230StrongC-F stretch

Expertise & Experience in Interpretation:

  • The Hydroxyl and Amine Region: A very broad absorption in the 3300-2500 cm⁻¹ range is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. Overlapping this, a sharper peak around 3350 cm⁻¹ is expected for the N-H stretch of the secondary amide (carbamate).

  • The Carbonyl Region: Two strong carbonyl (C=O) stretching bands are anticipated. The carboxylic acid C=O will appear around 1710 cm⁻¹, while the carbamate C=O of the Boc group will be at a slightly lower wavenumber, around 1690 cm⁻¹. The presence of two distinct carbonyl peaks is a strong indicator of the compound's structure.

  • The Fingerprint Region: The C-F stretching vibration gives rise to a strong absorption in the fingerprint region, typically around 1230 cm⁻¹. The C-O stretching vibrations of the carbamate and carboxylic acid moieties will also produce strong bands in the 1250-1160 cm⁻¹ range.

Experimental Protocol for FTIR Spectroscopy

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure ATR crystal is clean prep2 Place a small amount of solid sample on the crystal prep1->prep2 prep3 Apply pressure to ensure good contact prep2->prep3 acq1 Collect a background spectrum acq2 Collect the sample spectrum acq1->acq2 proc1 Automatic background subtraction proc2 Identify and label significant peaks proc1->proc2

Figure 3. Workflow for FTIR spectroscopic analysis.

Detailed Steps (using Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. The resulting transmittance or absorbance spectrum can then be analyzed, and the peaks corresponding to the various functional groups can be identified.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Predicted Mass Spectrometry Data (ESI)
  • Molecular Weight: 297.31 g/mol

  • Expected Ions (Positive Mode):

    • [M+H]⁺ = 298.1

    • [M+Na]⁺ = 320.1

    • [M-C₄H₈+H]⁺ or [M-55]⁺ = 242.1 (loss of isobutylene from Boc group)

    • [M-Boc+H]⁺ or [M-99]⁺ = 198.1 (loss of the entire Boc group)

  • Expected Ions (Negative Mode):

    • [M-H]⁻ = 296.1

Expertise & Experience in Interpretation:

  • Molecular Ion: In positive ion mode ESI, the protonated molecule [M+H]⁺ is often the base peak. The observation of an ion at m/z 298.1 is strong evidence for the molecular weight of the compound. The sodium adduct [M+Na]⁺ is also commonly observed.

  • Characteristic Boc Group Fragmentation: The Boc group is known to undergo characteristic fragmentation. The loss of isobutylene (56 Da) to give the [M-56+H]⁺ ion is a common pathway. A more significant fragmentation is the loss of the entire Boc group (100 Da) to yield the free amine, which is observed as the [M-Boc+H]⁺ ion at m/z 198.1. This fragmentation pattern is highly diagnostic for Boc-protected compounds.

G M_H [M+H]⁺ m/z = 298.1 M_55 [M-C₄H₈+H]⁺ m/z = 242.1 M_H->M_55 - C₄H₈ M_99 [M-Boc+H]⁺ m/z = 198.1 M_H->M_99 - C₅H₈O₂

Figure 4. Key fragmentation pathways in ESI-MS.

Experimental Protocol for Mass Spectrometry (ESI)

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote protonation in positive ion mode.

  • Instrument Setup: The mass spectrometer is typically coupled to a liquid chromatography system or a direct infusion pump. For direct infusion, the sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the ESI needle, causing the formation of a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: A full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound is a critical step in ensuring its quality and suitability for use in research and drug development. By employing a combination of NMR, FTIR, and MS, a comprehensive and unambiguous structural confirmation can be achieved. This guide has provided the expected spectral data, detailed interpretations based on the principles of each technique, and robust experimental protocols. Adherence to these guidelines will enable researchers to confidently verify the identity and purity of this important synthetic building block, thereby ensuring the integrity of their subsequent scientific endeavors.

References

An In-depth Technical Guide to the Discovery and Significance of Fluorinated Peptide Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into amino acid building blocks represents a paradigm shift in peptide and protein engineering. While fluorine is a rarity in natural biological systems, its unique physicochemical properties have made it an indispensable tool in modern medicinal chemistry and drug discovery.[1][2][3] This guide provides a comprehensive exploration of the discovery, synthesis, and profound significance of fluorinated peptide building blocks. We will delve into the fundamental principles that govern the "fluorine advantage," offering field-proven insights into how these building blocks can be leveraged to enhance the structural stability, proteolytic resistance, and overall therapeutic potential of peptides. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of fluorination in their work.

The Dawn of the "Fluorine Advantage": A Paradigm Shift in Peptide Science

The journey of fluorinated amino acids from laboratory curiosities to essential components in drug development has been transformative.[4] The initial impetus for exploring fluorination stemmed from the observation that introducing fluorine into organic molecules could dramatically alter their biological properties.[1][] Fluorine's high electronegativity, small atomic size, and the remarkable strength of the carbon-fluorine bond are key to these modifications.[1] These properties can influence a drug's lipophilicity, metabolic stability, binding affinity, and pKa, making fluorination a powerful strategy for optimizing drug candidates.[1]

While only one naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, has been discovered, synthetic chemists have developed a diverse arsenal of methods to create a wide array of fluorinated building blocks.[3][][6] This has opened the door to the systematic investigation of how fluorine can be used to fine-tune the properties of peptides and proteins.[2] The "fluorous effect," a phenomenon driven by the tendency of fluorocarbons to phase separate from both hydrophilic and lipophilic environments, has been a guiding principle in the design of highly stable and self-assembling peptide-based materials.[2][7][8][9]

The Chemist's Toolkit: Synthesizing Fluorinated Peptide Building Blocks

The ability to incorporate fluorinated amino acids into peptides relies on robust and versatile synthetic methodologies. Two primary strategies have emerged: the "building block" approach, which involves the synthesis of fluorinated amino acids that are then incorporated into peptides using standard solid-phase peptide synthesis (SPPS), and the "late-stage fluorination" approach, where fluorine is introduced into a pre-existing peptide.[10][11]

The Building Block Approach: A Foundation of Diversity

The synthesis of fluorinated amino acid building blocks is a cornerstone of this field.[10][11] Advances in synthetic organic chemistry have made a wide variety of these building blocks commercially available, and numerous methods exist for their custom synthesis.[2][6][12] These methods often involve the transformation of fluorinated imines or the use of transition-metal catalysis to introduce fluorine-containing groups.[10][11] While SPPS is the workhorse for peptide assembly, the incorporation of fluorinated amino acids can present challenges. The high electronegativity of fluorine can sometimes reduce the reactivity of the system, leading to lower yields.[6] Careful optimization of coupling reagents and reaction conditions is therefore crucial for success.[13]

Late-Stage Fluorination: A Targeted Approach

Direct fluorination of amino acids, peptides, and proteins offers a more direct route to fluorinated biomolecules.[10][11] This strategy is particularly valuable for the late-stage modification of complex peptides and proteins where a full synthesis from fluorinated building blocks would be impractical.[10][11] This approach often targets specific functional groups on amino acid side chains, such as those on serine, threonine, tyrosine, tryptophan, and cysteine.[10][11]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of a Model Fluorinated Peptide

SPPS_Workflow Resin Solid Support Resin Fmoc_AA Fmoc-Protected Fluorinated Amino Acid Coupling Coupling Fmoc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Coupling Next Fmoc-AA Cleavage Cleavage from Resin Repeat->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification Peptide Purified Fluorinated Peptide Purification->Peptide

Caption: A generalized workflow for the solid-phase synthesis of a fluorinated peptide.

The Biophysical and Biochemical Significance of Fluorination

The introduction of fluorine into a peptide can have a profound impact on its structure, stability, and biological activity. These effects are often context-dependent, relying on the position and degree of fluorination.[7][8]

Enhancing Structural and Thermal Stability

Fluorination is a well-established strategy for enhancing the conformational stability of peptides.[9][14][15] The strong electron-withdrawing nature of fluorine can influence the local stereoelectronic environment, leading to the stabilization of secondary structures like α-helices and β-sheets.[14] This increased stability often translates to a higher melting temperature (Tm), a key indicator of thermal robustness.[14] Studies have shown that substituting hydrocarbon amino acids with highly fluorinated counterparts can significantly enhance protein stability, a phenomenon known as the "fluoro-stabilization effect".[16]

Table 1: Impact of Fluorination on Peptide Thermal Stability

Peptide VariantPosition of FluorinationMelting Temperature (Tm) in °CChange in Tm (°C)
Native Peptide-47.9-
4F-Trp @ EdgeTrp448.5+0.6
6F-Trp @ EdgeTrp448.3+0.4
4F-Trp @ FaceTrp949.2+1.3
6F-Trp @ FaceTrp949.5+1.6
Data adapted from a study on a tryptophan zipper peptide, demonstrating the positional effect of fluorination on thermal stability.[14]
Bolstering Proteolytic Resistance

A significant obstacle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases.[17] The incorporation of fluorinated amino acids can sterically hinder the approach of these enzymes to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[1][14] However, the effect of fluorination on proteolytic stability is not always predictable and can depend on the specific enzyme, the position of the substitution relative to the cleavage site, and the extent of fluorination.[18] While some studies have shown significant increases in stability, others have observed little to no effect, or even increased susceptibility to degradation.[18][19]

Modulating Lipophilicity and Cellular Uptake

Fluorination generally increases the hydrophobicity and lipophilicity of amino acids.[6][14] This property can be strategically employed to enhance the membrane permeability and cellular uptake of peptide drugs.[14] The partition coefficient (LogP), a measure of lipophilicity, is often used to quantify this effect.

Table 2: Influence of Fluorination on Amino Acid Lipophilicity (LogP)

Amino AcidLogP
Alanine-2.49
Trifluoroalanine-1.53
Leucine-1.72
Hexafluoroleucine0.25
This table illustrates the significant increase in lipophilicity upon fluorination of amino acid side chains.

Applications in Drug Discovery and Chemical Biology

The unique properties conferred by fluorination have made these building blocks invaluable in a wide range of applications, from the development of novel therapeutics to their use as probes in biochemical and biophysical studies.

Engineering More Robust Peptide Therapeutics

The enhanced stability and proteolytic resistance of fluorinated peptides make them attractive candidates for drug development.[1][6] By overcoming some of the inherent limitations of natural peptides, fluorination can lead to therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[1] For instance, the introduction of fluorinated amino acids into GLP-1 analogues has been explored as a strategy to improve their metabolic stability and circulatory half-life.[6]

Probing Biological Systems with ¹⁹F NMR Spectroscopy

The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and large chemical shift dispersion.[20][21] Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window to study the structure, dynamics, and interactions of fluorinated peptides and proteins.[22][21] This technique has been used to investigate protein conformational changes, ligand binding, and peptide-membrane interactions.[22][23]

Logical Relationship: The "Fluorine Advantage" in Drug Discovery

Fluorine_Advantage cluster_Properties Physicochemical Properties cluster_Outcomes Biochemical & Therapeutic Outcomes cluster_Applications Applications High_Electronegativity High Electronegativity Enhanced_Stability Enhanced Structural & Thermal Stability High_Electronegativity->Enhanced_Stability Altered_Binding Altered Binding Affinity High_Electronegativity->Altered_Binding NMR_Probes ¹⁹F NMR Probes High_Electronegativity->NMR_Probes Strong_CF_Bond Strong C-F Bond Proteolytic_Resistance Increased Proteolytic Resistance Strong_CF_Bond->Proteolytic_Resistance Increased_Lipophilicity Increased Lipophilicity Improved_Uptake Improved Cellular Uptake Increased_Lipophilicity->Improved_Uptake Drug_Discovery Drug Discovery & Development Enhanced_Stability->Drug_Discovery Protein_Engineering Protein Engineering Enhanced_Stability->Protein_Engineering Proteolytic_Resistance->Drug_Discovery Improved_Uptake->Drug_Discovery Altered_Binding->Drug_Discovery Altered_Binding->Protein_Engineering

Caption: The causal relationships between fluorine's properties and its impact on peptide science.

Challenges and Future Perspectives

Despite the significant advantages, the use of fluorinated peptide building blocks is not without its challenges. The synthesis of highly fluorinated amino acids can be complex and costly.[2][24] Furthermore, the effects of fluorination can be difficult to predict, necessitating a careful, empirical approach to peptide design.[7][8][18]

The future of this field lies in the development of more efficient and cost-effective synthetic methods for producing a wider variety of fluorinated building blocks.[12] Additionally, a deeper understanding of the structure-activity relationships governing the effects of fluorination will enable a more rational design of fluorinated peptides with desired properties.[2] As our ability to precisely engineer these molecules improves, fluorinated peptide building blocks will undoubtedly continue to play a pivotal role in advancing the frontiers of medicine and biotechnology.

References

An In-depth Technical Guide on the Role of Fluorine in Modulating Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into peptides has emerged as a formidable tool in medicinal chemistry and drug design, offering a nuanced approach to modulating their conformation, stability, and ultimately, their therapeutic potential. This guide provides an in-depth exploration of the multifaceted roles of fluorine in peptide science. We will delve into the fundamental stereoelectronic effects that govern fluorine's influence on the peptide backbone and side-chain conformations, with a particular focus on the profound impact of fluorinated proline analogues. This guide will further elucidate how these conformational changes translate into tangible benefits, such as enhanced proteolytic resistance and improved membrane permeability. Detailed, field-proven experimental protocols for the synthesis of fluorinated peptides and their characterization using advanced spectroscopic techniques are provided, empowering researchers to harness the "fluorine advantage" in their own drug development endeavors. Through a synthesis of theoretical principles, practical methodologies, and illustrative case studies, this document serves as a comprehensive resource for scientists seeking to leverage fluorination as a sophisticated strategy for peptide optimization.

The Fundamental Influence of Fluorine: Stereoelectronic Effects

The unique physicochemical properties of fluorine, the most electronegative element, are central to its ability to modulate peptide conformation. Its small van der Waals radius, comparable to that of a hydrogen atom, allows for its introduction with minimal steric perturbation. However, the strong electron-withdrawing nature of the C-F bond introduces significant localized electronic effects that can dictate conformational preferences.

One of the most well-documented phenomena is the gauche effect , where the preference of a C-F bond for a gauche (60°) rather than an anti (180°) conformation relative to an adjacent C-C or C-O bond can pre-organize the peptide backbone. This stereoelectronic control is particularly powerful in influencing the ring pucker of proline residues, which are critical determinants of peptide secondary structure.[1]

The Proline Switch: A Case Study in Conformational Control

Proline's unique cyclic structure restricts the peptide backbone, and the cis-trans isomerization of the X-Pro peptide bond is a rate-limiting step in protein folding.[2][3] Fluorination of the proline ring at the C4 position with either a cis or trans stereochemistry can powerfully bias this equilibrium.

  • (4R)-fluoroproline ((4R)-FPro) favors a Cγ-exo ring pucker, which in turn stabilizes the trans conformation of the preceding peptide bond.[1]

  • (4S)-fluoroproline ((4S)-FPro) promotes a Cγ-endo ring pucker, leading to a preference for the cis conformation.[1]

This ability to "tune" the cis-trans ratio of a prolyl bond provides an invaluable tool for stabilizing specific peptide conformations, such as β-turns, and for elucidating the structural requirements for biological activity.

Impact on Peptide Secondary Structure and Stability

The introduction of fluorinated amino acids can have a profound impact on the formation and stability of secondary structural motifs like α-helices and β-sheets. While the effects are often context-dependent, general trends have emerged.

α-Helices and β-Sheets

Highly fluorinated amino acids, due to their increased hydrophobicity, can drive the formation of stable secondary and quaternary structures in aqueous environments by segregating the nonpolar fluorinated surfaces away from water.[4] However, studies have also shown that the incorporation of some fluorinated amino acids can decrease α-helix propensity while favoring β-sheet formation.[5] This highlights the importance of careful design and empirical validation when aiming to stabilize a particular secondary structure. The trifluoromethyl (CF3) group, in particular, can stabilize secondary structures through its strong electron-withdrawing nature, which enhances the hydrogen-bond donating ability of nearby amide protons.[6]

Enhanced Proteolytic Resistance

A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases. Fluorination can offer a solution by sterically hindering the approach of proteases to the peptide backbone, thereby increasing the peptide's in vivo half-life.[7] The degree of protection is highly dependent on the location of the fluorinated residue relative to the cleavage site.[8][9] While not universally predictable, strategic placement of fluorinated amino acids has been shown to significantly enhance proteolytic stability in numerous studies.[4][10]

Modulating Hydrophobicity and Membrane Permeability

Fluorination generally increases the hydrophobicity and lipophilicity of amino acids.[7][11] This property can be leveraged to enhance the membrane permeability of peptides, a critical factor for oral bioavailability and cellular uptake.[12] The increased hydrophobicity of fluorinated amino acids can promote the formation of stable secondary structures that are more amenable to traversing the lipid bilayer.[4]

Synthesis and Characterization of Fluorinated Peptides: Detailed Protocols

The successful application of fluorination in peptide design relies on robust synthetic and analytical methodologies. This section provides detailed protocols for the synthesis of fluorinated peptides and their subsequent characterization.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

Fmoc-based SPPS is the most common method for synthesizing peptides containing fluorinated amino acids.[1][8][13][14][15]

Experimental Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF (v/v) for 3 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF, then dichloromethane (DCM), and finally DMF.

    • Confirm the presence of free primary amines using a Kaiser test.[13]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HCTU (3 equivalents) in DMF.

    • Add a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. For fluorinated amino acids, extending the coupling time may be necessary due to potentially slower reaction kinetics.[5]

  • Washing: After coupling, wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide under vacuum.[13]

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[16]

Diagram of the Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Pure Fluorinated Peptide purification->end F19_NMR_Workflow start Start: Purified Fluorinated Peptide sample_prep Sample Preparation (Dissolve, Filter, Add Standard) start->sample_prep acquisition Data Acquisition (High-Field NMR, Optimize Parameters) sample_prep->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling) processing->analysis output Conformational Insights (Isomer Ratios, Local Environment) analysis->output end Characterized Peptide output->end Proteolytic_Stability_Workflow start Start: Peptide & Protease Solutions incubation Incubation at 37°C start->incubation sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching (e.g., TFA) sampling->quenching hplc RP-HPLC Analysis quenching->hplc quantification Peak Integration & Quantification hplc->quantification analysis Half-Life Calculation quantification->analysis end Proteolytic Stability Profile analysis->end

References

Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of this compound, a key intermediate in pharmaceutical development and peptide synthesis.[1] While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary for researchers to establish its solubility in a range of relevant solvent systems. The guide emphasizes the causality behind experimental choices, adherence to self-validating protocols, and the importance of authoritative grounding in scientific literature. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's solubility characteristics for applications in medicinal chemistry, process development, and formulation.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to clinical application. It directly impacts bioavailability, manufacturability, and the selection of appropriate formulation strategies. For intermediates like this compound, a derivative of β-phenylalanine, understanding its solubility is paramount for its effective use as a building block in the synthesis of peptide-based pharmaceuticals and other bioactive compounds.[1]

The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly alters the molecule's properties.[1][2] This bulky, lipophilic group generally increases affinity for organic solvents while decreasing solubility in aqueous solutions.[3] Furthermore, the fluorophenyl group can enhance lipophilicity, potentially improving cell membrane permeability, a crucial factor in drug design.[4] This guide will provide the necessary protocols to quantify these effects and establish a robust solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before embarking on solubility studies.

PropertyValueSource
Synonyms Boc-D-β-Phe(4-F)-OH, (R)-Boc-4-fluoro-β-phenylalanine[1]
CAS Number 479064-94-3[1]
Molecular Formula C₁₄H₁₈FNO₄[1]
Molecular Weight 283.3 g/mol [1]
Appearance White to off-white powder[1]
Storage Conditions 0-8 °C[1]

The structure contains both a carboxylic acid group and a Boc-protected amine. The carboxylic acid moiety will ionize at higher pH, increasing aqueous solubility, while the overall molecule retains significant non-polar character due to the phenyl ring and the tert-butyl group. The Boc group itself is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions (e.g., using trifluoroacetic acid), a property central to its use in synthesis.[2]

Experimental Determination of Equilibrium Solubility

Equilibrium solubility, which measures the maximum concentration of a compound in a solvent at a specific temperature when the solid and solution phases are in equilibrium, is the gold standard for solubility assessment. The following protocol is a self-validating system designed to produce reliable and reproducible data.

Rationale for Solvent Selection

The choice of solvents should reflect the potential applications of the compound, from synthetic organic chemistry to pre-formulation studies. A diverse panel of solvents is recommended to probe the full range of solute-solvent interactions.

Solvent ClassExample SolventsRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)Commonly used in organic synthesis and known to solubilize Boc-protected amino acids.[2]
Polar Protic Water, Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA)Relevant for purification, crystallization, and as components of aqueous formulation vehicles.
Non-Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Frequently used as reaction and extraction solvents. Boc-protected amino acids are generally soluble in these.[2]
Aqueous Buffers pH 2.0 (e.g., HCl), pH 5.0 (e.g., Acetate), pH 7.4 (e.g., PBS), pH 9.0 (e.g., Borate)Essential for understanding how ionization affects solubility, which is critical for predicting in-vivo behavior.[5][6]
Experimental Workflow

The following diagram illustrates the shake-flask method, a widely accepted technique for determining equilibrium solubility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Calculation A Add excess solid compound to pre-weighed vials B Add precise volume of selected solvent A->B Step 1 C Seal vials and place in orbital shaker at 25°C B->C D Agitate for 24-72 hours to ensure equilibrium C->D Step 2 E Allow vials to stand; check for solid excess D->E F Filter supernatant through 0.22 µm syringe filter E->F Step 3 G Dilute filtered sample into mobile phase F->G Step 4 H Quantify concentration using validated HPLC-UV method G->H I Calculate solubility (mg/mL) accounting for dilution H->I Step 5

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (purity ≥95%)[1]

  • Selected solvents (HPLC grade or equivalent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm syringe filters (ensure filter material compatibility with solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Supersaturated Solutions :

    • Add an excess amount of solid this compound to a glass vial. An amount sufficient to ensure a solid phase remains at equilibrium is crucial for a self-validating system.

    • Record the exact weight of the added solid.

    • Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.[3]

  • Equilibration :

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[3] The system is considered at equilibrium when solubility measurements at consecutive time points (e.g., 24h and 48h) are statistically identical.

  • Sample Collection and Preparation :

    • After equilibration, visually inspect each vial to confirm that excess solid remains. This is a critical checkpoint for validating the experiment.

    • Carefully withdraw the supernatant using a syringe, avoiding any solid particles.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes fine particulates that could inflate the solubility reading.

    • Accurately dilute a known volume of the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification via HPLC-UV :

    • Develop and validate a simple, stability-indicating HPLC-UV method for the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a common starting point.

    • Prepare a calibration curve using standards of known concentrations.

    • Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.

  • Calculation of Solubility :

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • The resulting concentration is the equilibrium solubility, typically expressed in mg/mL or mol/L.

The Influence of pH on Aqueous Solubility

For ionizable compounds like this one, solubility is strongly dependent on pH.[5] The carboxylic acid group (pKa typically ~2-4) will be deprotonated and negatively charged at neutral and basic pH, increasing its interaction with water and thus enhancing solubility. The Boc-protected amine is not basic. Therefore, minimum solubility is expected at a low pH where the carboxylic acid is fully protonated.

pH-Solubility Profile Determination Workflow

G A Prepare a series of aqueous buffers (pH 2-10) B Perform equilibrium solubility protocol in each buffer A->B C Measure final pH of each saturated solution B->C D Quantify solubility at each pH point via HPLC C->D E Plot Solubility (log scale) vs. Final Measured pH D->E

Caption: Workflow for generating a pH-solubility profile.

The resulting plot of solubility versus pH is a critical dataset for predicting the compound's behavior in biological systems and for developing parenteral or oral formulations.

Data Interpretation and Reporting

All quantitative data should be summarized in a clear, structured table for easy comparison.

Example Data Table:

Solvent/BufferTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental ValueCalculated Value
pH 7.4 PBS25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
...other solvents25......

Trustworthiness and Self-Validation: The protocols described are designed to be self-validating. The confirmed presence of excess solid at the end of the equilibration period ensures that saturation was achieved. The use of a validated, stability-indicating analytical method ensures that the measured concentration is accurate and not an artifact of degradation.

Conclusion

While published data on the specific solubility of this compound is scarce, this guide provides the authoritative framework and detailed protocols for its determination. By systematically applying the principles of equilibrium solubility and pH-dependent analysis, researchers can generate the robust, high-quality data required for informed decision-making in process chemistry, medicinal chemistry, and drug development. The methodologies outlined herein are grounded in established scientific practice and provide a reliable path to fully characterizing this important synthetic building block.

References

Methodological & Application

Solid-Phase Peptide Synthesis Using Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid: A Detailed Technical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, remains a cornerstone of peptide chemistry, enabling the systematic construction of complex peptide sequences for research, diagnostics, and therapeutic development.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and robust approach within SPPS.[2] It is founded on the principle of graduated acid lability, where the temporary Nα-Boc protecting group is removed with a moderate acid like trifluoroacetic acid (TFA), while permanent benzyl-based side-chain protecting groups and the resin linkage are cleaved only at the final step with a much stronger acid, such as hydrofluoric acid (HF).[2][3][4]

The expanding landscape of peptide-based drug discovery increasingly relies on the incorporation of non-natural or modified amino acids to enhance biological activity, improve metabolic stability, and introduce unique conformational constraints.[5][6] Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is one such critical building block.[7][8] As a β-amino acid, its incorporation into a peptide backbone induces novel secondary structures not accessible with natural α-amino acids.[9] Furthermore, the presence of a 4-fluorophenyl group can enhance binding affinity to biological targets and improve the pharmacokinetic profile of the resulting peptide.[10]

This document serves as a comprehensive application note and protocol for researchers, scientists, and drug development professionals. It provides a detailed methodology for the successful incorporation of this compound into peptide sequences using the Boc-SPPS strategy, with a focus on the underlying chemical principles, practical considerations for sterically hindered residues, and robust troubleshooting guidance.

Core Principles and Workflow

The Boc-SPPS methodology is a cyclical process, with each cycle extending the peptide chain by one amino acid. The entire synthesis occurs on an insoluble polymeric resin, which simplifies the purification process at each stage to simple filtration and washing.[]

The fundamental cycle involves three key stages:

  • Deprotection: The acid-labile Nα-Boc group is removed.

  • Neutralization: The resulting ammonium salt is converted to a free amine.

  • Coupling: The next Nα-Boc-protected amino acid is activated and forms a peptide bond with the free amine of the resin-bound peptide chain.

This cycle is repeated until the desired sequence is assembled. The final stage involves cleavage of the completed peptide from the solid support and simultaneous removal of all side-chain protecting groups.

cluster_workflow The Boc-SPPS Cycle Start Start with Boc-AA-Resin Deprotection Step 1: Deprotection (TFA/DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Coupling (Activated Boc-AA) Wash2->Coupling Wash3 Wash (DCM/DMF) Coupling->Wash3 EndCycle Ready for Next Cycle Wash3->EndCycle EndCycle->Deprotection Repeat for each AA

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents

Successful synthesis requires high-quality reagents and materials. The following table provides a summary of the essential components.

CategoryItemPurpose & Key Considerations
Specialty Amino Acid This compoundThe key building block for this protocol. Ensure high purity (≥97%).[5]
Standard Amino Acids Nα-Boc-protected amino acids with appropriate benzyl-based side-chain protection (e.g., Boc-Ser(Bzl)-OH)Standard building blocks for the peptide sequence.
Resins Merrifield Resin (for peptide acids) MBHA or BHA Resin (for peptide amides)Choose based on the desired C-terminus. A typical substitution level is 0.5-1.0 mmol/g.[12]
Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)Peptide synthesis grade, anhydrous. DCM is used for swelling and washing; DMF is a polar aprotic solvent for coupling reactions.[13]
Deprotection Reagent Trifluoroacetic acid (TFA)Used as a 25-50% solution in DCM to remove the Nα-Boc group.[14][15]
Neutralization Reagent N,N-Diisopropylethylamine (DIEA)A non-nucleophilic base used as a 5-10% solution in DCM to neutralize the trifluoroacetate salt post-deprotection.[1]
Coupling Reagents HBTU, HATU, HOBt, DICActivate the carboxylic acid for amide bond formation. HBTU and HATU are highly recommended for hindered amino acids.[16][17]
Cleavage Reagents Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)Strong acids for final cleavage. Caution: HF is extremely hazardous and requires specialized equipment. [18] TFMSA is a safer alternative.[12]
Cleavage Scavengers Anisole, Thioanisole, 1,2-Ethanedithiol (EDT), m-Cresol, Triisopropylsilane (TIS)Added to the cleavage acid to form a "cocktail" that quenches reactive carbocations generated during deprotection.[19]
Monitoring Reagent Ninhydrin (for Kaiser Test)Used to qualitatively monitor the completion of coupling reactions by detecting free primary amines.[20]

Detailed Experimental Protocols

These protocols are designed for manual SPPS in a standard reaction vessel. Adjust volumes based on the scale of the synthesis and the substitution level of the resin.

Protocol 1: Resin Preparation and Swelling

The proper swelling of the resin is critical for ensuring that all reactive sites are accessible to reagents.[13][21]

  • Place the desired amount of resin (e.g., 1.0 g) into a fritted reaction vessel.

  • Add sufficient DCM to cover the resin completely (approx. 10-15 mL/g of resin).

  • Agitate the resin gently (e.g., using a shaker or manual swirling) for 30-60 minutes at room temperature.

  • Drain the solvent by filtration. The resin is now ready for the first amino acid coupling or the first deprotection step if using a pre-loaded resin.

Protocol 2: The SPPS Elongation Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

A. Nα-Boc Deprotection

This step removes the temporary Boc protecting group, exposing the N-terminal amine for the next coupling reaction. The mechanism involves protonation of the Boc carbonyl, followed by cleavage to form a stable tert-butyl cation.[22][23]

  • Wash the peptide-resin with DCM (2 x 10 mL/g).

  • Add a solution of 50% TFA in DCM (10 mL/g). Agitate for 1-2 minutes (pre-wash).[12][15]

  • Drain the solution and add a fresh 50% TFA/DCM solution (10 mL/g).

  • Agitate the mixture for 20-30 minutes at room temperature.[15]

  • Drain the deprotection solution.

  • Wash the peptide-resin thoroughly with DCM (3 x 10 mL/g), followed by IPA (2 x 10 mL/g), and finally DCM (3 x 10 mL/g) to remove all residual acid.[12][24]

cluster_mech Boc Deprotection Mechanism BocPeptide Boc-NH-Peptide-Resin Protonation Protonated Intermediate BocPeptide->Protonation + H⁺ (from TFA) FreeAmine H₃N⁺-Peptide-Resin (TFA Salt) Protonation->FreeAmine Cleavage tButylCation tert-Butyl Cation (Scavenged) Protonation->tButylCation CO2 CO₂ Protonation->CO2

Caption: Acid-catalyzed removal of the Nα-Boc protecting group.

B. Neutralization

The deprotection step leaves the newly exposed amine as a trifluoroacetate salt, which is not nucleophilic. Neutralization with a non-nucleophilic base is required to generate the free amine necessary for coupling.[1][3]

  • Add a solution of 10% DIEA in DCM (10 mL/g) to the washed peptide-resin.

  • Agitate for 2 minutes. Drain the solution.

  • Repeat the neutralization step one more time.

  • Wash the peptide-resin thoroughly with DCM (5 x 10 mL/g) to remove all excess base before coupling.

C. Amino Acid Coupling: Incorporating this compound

This is the most critical step. β-amino acids, especially those with bulky side chains like a fluorophenyl group, can be sterically hindered, leading to slower and less efficient coupling.[17] Therefore, a powerful activation method is essential. HBTU/HOBt activation is a reliable choice.[16][24]

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add HBTU (3 equivalents) to the solution.

  • Add DIEA (6 equivalents) to the vial. Agitate for 2-5 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the neutralized peptide-resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For highly hindered couplings, the reaction time may be extended or a double coupling may be necessary.

  • Monitor the reaction: Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates the absence of free primary amines and a complete reaction. A positive result (dark blue beads) signifies incomplete coupling, requiring further action (see Troubleshooting section).[20]

  • Once the coupling is complete, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g) followed by DCM (3 x 10 mL/g).

Coupling ReagentActivation MethodAdvantagesDisadvantages
DCC/HOBt CarbodiimideInexpensive, widely used.Produces insoluble DCU byproduct; risk of racemization.[20]
HBTU/HOBt Uronium SaltFast, efficient, byproducts are soluble. Excellent for standard couplings.[16]Can be less effective for extremely hindered couplings compared to HATU.
HATU/HOAt Uronium SaltHighly efficient, especially for sterically hindered or N-methyl amino acids; low racemization.[16][17]More expensive than HBTU.
COMU Uronium SaltHigh efficiency comparable to HATU; safer (avoids explosive HOAt byproduct); good solubility.[16]Relatively newer reagent.
Protocol 3: Final Cleavage and Deprotection

This final step uses a strong acid cocktail to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups. The choice of scavengers is critical to prevent modification of sensitive residues by reactive carbocations.[19]

Reagent K is a robust, general-purpose cleavage cocktail. [25]

Composition of Reagent K:

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Dry the fully assembled peptide-resin under vacuum for at least 1 hour.

  • Place the dry peptide-resin in a suitable reaction vessel (ensure it is compatible with strong acids).

  • Perform this step in a well-ventilated fume hood. Add pre-chilled Reagent K (10-20 mL/g of resin) to the vessel.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Cool the mixture at -20°C for 30 minutes to maximize precipitation.

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude product from SPPS is a mixture containing the target peptide along with deletion sequences and modified peptides.[26]

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying the crude peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[26][27]

  • Characterization: The identity and purity of the final peptide must be confirmed. Essential analytical techniques include:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired peptide and assess purity.[28]

    • Analytical RP-HPLC: To determine the final purity of the lyophilized product.[26]

Troubleshooting Guide

Caption: Troubleshooting workflow for incomplete coupling reactions.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)1. Steric Hindrance: The β-amino acid is bulky and reacts slowly.[17]2. Peptide Aggregation: The growing peptide chain folds on itself, blocking the N-terminus.[20]1. Double Couple: Drain the reaction mixture, wash, and repeat the coupling step with a fresh batch of activated amino acid.2. Increase Reaction Time/Temperature: Extend coupling time to 4-6 hours or use microwave-assisted SPPS.[29]3. Use a Stronger Activator: Switch from HBTU to HATU.[16]4. Disrupt Aggregation: Switch coupling solvent to NMP or add chaotropic salts like LiCl to wash steps.[20]
Incomplete Deprotection (Deletion of next AA in MS)1. Peptide Aggregation: Prevents TFA from accessing the Boc group.2. Insufficient Deprotection Time: Standard time may not be enough for difficult sequences.1. Increase Deprotection Time: Extend the main deprotection step to 45-60 minutes.2. Improve Solvation: Perform deprotection in a 1:1 mixture of DCM/DMF to help swell the aggregated peptide-resin.
Low Yield After Cleavage 1. Premature Cleavage: The linker is unstable to the repeated TFA deprotection steps.2. Poor Precipitation: The peptide is soluble in ether.1. Use a More Stable Linker: For peptide acids, PAM resin is more stable than standard Merrifield resin.[12]2. Change Precipitation Solvent: Try precipitating into cold n-heptane or a mixture of ether/heptane.
Side Products in MS (e.g., +56 Da adducts)1. Alkylation by Cations: The tert-butyl cation from Boc deprotection or other cations from side-chain protecting groups alkylate sensitive residues (Trp, Met, Cys).[3][19]1. Use Scavengers during Deprotection: If Trp, Met, or Cys are present, add 0.5% DTE or TIS to the TFA/DCM deprotection solution.[3][12]2. Ensure Proper Cleavage Cocktail: Use a comprehensive cocktail like Reagent K that contains a variety of scavengers to protect all sensitive residues.[25]

References

The Fluorine Advantage: A Guide to Fluorinated Amino Acids in Drug Design and Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a transformative approach. Fluorinated amino acids, in particular, offer a powerful toolkit for overcoming prevalent challenges in drug design and delivery. Their unique physicochemical properties, stemming from the high electronegativity and small atomic radius of the fluorine atom, allow for the fine-tuning of molecular characteristics to enhance therapeutic efficacy.[1][2] This guide provides an in-depth exploration of the application of fluorinated amino acids, offering both the foundational principles and detailed protocols for their use in the development of next-generation therapeutics.

The introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and conformational preferences.[1][3] For peptide-based therapeutics, which often suffer from poor stability and bioavailability, the "fluorine advantage" can be a critical determinant of clinical success.[4][5] By leveraging these unique properties, researchers can engineer peptides and other drug molecules with improved pharmacokinetic and pharmacodynamic profiles.[6][7]

This document will delve into the practical aspects of utilizing fluorinated amino acids, from their synthesis and incorporation into peptides to their application in sophisticated drug delivery systems. We will explore how these building blocks can be used to create more robust, targeted, and effective therapies.

Part 1: Modulating Drug Properties with Fluorinated Amino Acids

The decision to incorporate a fluorinated amino acid is a strategic one, aimed at rationally improving a drug candidate's properties. The profound effects of fluorine substitution are multifaceted and context-dependent.

Enhanced Metabolic Stability

A primary driver for the use of fluorinated amino acids is the significant enhancement of metabolic stability.[2][3] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[3]

Causality: By replacing a metabolically labile C-H bond with a C-F bond, particularly at a known "metabolic hotspot," the rate of oxidative metabolism can be drastically reduced.[3][8] This "metabolic blocking" strategy extends the in vivo half-life of the drug, leading to improved bioavailability and potentially reduced dosing frequency.[3][9]

Table 1: Impact of Fluorination on Metabolic Stability of a Model Peptide
Peptide VariantPosition of FluorinationHalf-life in Human Liver Microsomes (min)Fold Increase in StabilityReference
Native Peptide (Ac-Phe-Ala-NH2)-15 ± 2-[10] (Hypothetical Data)
4-Fluoro-Phe Peptide (Ac-4F-Phe-Ala-NH2)Phenylalanine68 ± 5~4.5[10] (Hypothetical Data)
4-Trifluoromethyl-Phe Peptide (Ac-4CF3-Phe-Ala-NH2)Phenylalanine125 ± 10~8.3[9] (Hypothetical Data)
Conformational Control and Enhanced Binding Affinity

Fluorination can exert significant control over the conformational preferences of a peptide backbone.[11] This is particularly evident with fluorinated proline derivatives, where the stereochemistry of the fluorine atom can dictate the cis/trans isomerization of the preceding peptide bond and the pucker of the pyrrolidine ring.[12] This level of conformational constraint can pre-organize a peptide into its bioactive conformation, thereby enhancing its binding affinity for its biological target.[11][12]

Causality: The strong electron-withdrawing nature of fluorine creates stereoelectronic effects, such as the gauche effect, which stabilizes specific rotamers.[11][12] This reduces the entropic penalty upon binding, leading to a more favorable binding free energy. Furthermore, the polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions within a protein binding pocket, further enhancing affinity.[11]

Modulation of Physicochemical Properties

The introduction of fluorine can systematically alter a molecule's hydrophobicity and lipophilicity. While a single fluorine substitution can slightly increase lipophilicity, the introduction of a trifluoromethyl group often increases hydrophobicity while potentially lowering the overall lipophilicity due to its strong electron-withdrawing nature.[3] This ability to fine-tune these properties is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cellular membranes.[2][3]

Part 2: Synthesis and Incorporation of Fluorinated Amino Acids

The successful application of fluorinated amino acids begins with their synthesis and efficient incorporation into peptide chains.

Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids is a specialized field with various strategies tailored to the desired fluorination pattern.[13][14] Common approaches include:

  • De novo synthesis from fluorinated building blocks: This involves constructing the amino acid scaffold from a starting material that already contains the fluorine atom or a fluoroalkyl group.[15][16]

  • Direct fluorination of amino acid precursors: This strategy involves the late-stage introduction of fluorine onto an existing amino acid derivative using electrophilic or nucleophilic fluorinating reagents like Selectfluor® or DAST, respectively.[13][16]

The choice of synthetic route depends on the target molecule's complexity and the desired stereochemistry.[15]

Synthesis_Strategies cluster_0 Synthesis of Fluorinated Amino Acids Fluorinated\nBuilding Blocks Fluorinated Building Blocks Target FAA Fluorinated Amino Acid Fluorinated\nBuilding Blocks->Target FAA De novo Synthesis Amino Acid\nPrecursors Amino Acid Precursors Amino Acid\nPrecursors->Target FAA Direct Fluorination

Caption: Strategies for the synthesis of fluorinated amino acids.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

This protocol outlines the manual synthesis of a generic peptide containing a fluorinated amino acid using the widely adopted Fmoc/tBu strategy.[1][17]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including the desired fluorinated amino acid)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Fritted syringe or automated peptide synthesizer

Procedure:

  • Resin Preparation:

    • Place the Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain the solvent.[18]

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.[17]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the mixture to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.[1]

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Note: For some sterically hindered fluorinated amino acids, a double coupling (repeating step 3) may be necessary to ensure a high coupling efficiency.[12]

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[17]

    • Filter the solution to collect the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF/DCM Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Final Amino Acid? Wash2->Repeat Repeat->Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Yes Purification Precipitation & RP-HPLC Purification Cleavage->Purification FinalPeptide Purified Fluorinated Peptide Purification->FinalPeptide

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Part 3: Characterization and Analysis

Protocol 2: In Vitro Liver Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of a compound in vitro.[19][20]

Materials:

  • Fluorinated test compound and a non-fluorinated control

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and controls in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[21]

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.[21]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[12]

    • Quench the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining.[12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.[12]

Microsomal_Stability_Assay cluster_0 Reaction Setup Microsomes Liver Microsomes + Buffer Incubation Incubate at 37°C Microsomes->Incubation Compound Test Compound Compound->Incubation NADPH NADPH System NADPH->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quenching Quench with Acetonitrile + Internal Standard Sampling->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Data Calculate t½ and CLint Analysis->Data

Caption: Workflow for an in vitro microsomal stability assay.

19F NMR Spectroscopy: A Powerful Analytical Tool

¹⁹F NMR spectroscopy is an invaluable tool for the characterization of fluorinated molecules.[22][23] Due to the 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio, it is a highly sensitive technique. The large chemical shift range of ¹⁹F minimizes signal overlap, making it an excellent probe for studying molecular structure, conformation, and interactions with biological targets.[22][23]

Part 4: Applications in Drug Delivery

Fluorinated amino acids can be leveraged to create advanced drug delivery systems with enhanced properties.

Fluorinated Peptides for Enhanced Cell Penetration

Cell-penetrating peptides (CPPs) are short peptides capable of translocating across cellular membranes and delivering various cargo molecules.[20] Incorporating fluorinated amino acids into CPPs can enhance their cell-penetrating capabilities.

Causality: The increased hydrophobicity imparted by fluorination can promote interactions with the lipid bilayer of cell membranes. Furthermore, the enhanced stability of fluorinated peptides protects them from degradation in the extracellular environment, increasing the likelihood of successful cell entry.[22]

Protocol 3: Preparation of Fluorinated Peptide-Coated Liposomes for Targeted Delivery

This protocol describes a general method for preparing liposomes decorated with a fluorinated targeting peptide.

Materials:

  • Lipids (e.g., DPPC, cholesterol)

  • Maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)

  • Fluorinated targeting peptide with a C-terminal cysteine

  • Drug to be encapsulated

  • Chloroform

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes

Procedure:

  • Lipid Film Hydration:

    • Dissolve the lipids and the maleimide-functionalized lipid in chloroform in a round-bottom flask.[24]

    • Remove the chloroform under reduced pressure to form a thin lipid film.

    • Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. This will form multilamellar vesicles (MLVs).[24]

  • Extrusion:

    • Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to form unilamellar liposomes of a defined size.[24]

  • Peptide Conjugation:

    • Add the cysteine-containing fluorinated peptide to the liposome suspension.

    • The maleimide groups on the liposome surface will react with the thiol group of the cysteine to form a stable thioether bond, conjugating the peptide to the liposome surface.[25]

    • Incubate the reaction for several hours or overnight at room temperature.

  • Purification:

    • Remove the unreacted peptide by dialysis or size-exclusion chromatography.

Self-Assembling Fluorinated Peptides for Controlled Release

Amphiphilic peptides containing fluorinated amino acids can self-assemble into various nanostructures, such as hydrogels, nanotubes, and nanoparticles.[11][15] These self-assembled materials can serve as depots for the controlled release of therapeutic agents.[13][15]

Causality: The segregation of the hydrophobic fluorinated domains and the hydrophilic domains drives the self-assembly process. The resulting structures can encapsulate drugs, and the release kinetics can be tuned by modulating the stability of the self-assembled matrix.[15] Fluorination can enhance the mechanical stiffness and in vivo residence time of these hydrogels.[17]

Conclusion

The incorporation of fluorinated amino acids represents a sophisticated and powerful strategy in modern drug design and delivery. By understanding the fundamental principles of how fluorine modulates molecular properties and by employing robust synthetic and analytical protocols, researchers can rationally design and develop novel therapeutics with enhanced stability, efficacy, and delivery characteristics. The application notes and protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to harness the "fluorine advantage" in their research endeavors.

References

Application Notes and Protocols: The Strategic Use of Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid as a Precursor for DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Type 2 Diabetes with Precision

Dipeptidyl peptidase-4 (DPP-4) is a transmembrane glycoprotein and serine protease that is widely expressed throughout the human body.[1][2] A key function of DPP-4 is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5][] These hormones are crucial for maintaining glucose homeostasis; they enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.[4][] By cleaving these peptides, DPP-4 curtails their insulin-stimulating effects.[3][4]

The inhibition of DPP-4 has emerged as a highly successful therapeutic strategy for the management of type 2 diabetes mellitus.[3][4] DPP-4 inhibitors prevent the degradation of incretins, thereby prolonging their activity, which leads to improved glycemic control with a low risk of hypoglycemia.[3][4][5] Sitagliptin, the first-in-class DPP-4 inhibitor, exemplifies the success of this approach.[7][8]

Central to the synthesis of Sitagliptin and other structurally related inhibitors is the chiral β-amino acid, Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid . This molecule serves as a critical precursor, providing the necessary stereochemistry and structural framework for potent and selective DPP-4 inhibition. The (R)-configuration of the amino group is essential for the molecule's interaction with the active site of the DPP-4 enzyme.[9][10] This document provides a detailed guide for researchers and drug development professionals on the utilization of this key precursor in the synthesis of a Sitagliptin analogue, focusing on the principles, protocols, and analytical validation required for success.

The Role of DPP-4 in Glucose Homeostasis

The mechanism of action of DPP-4 inhibitors is rooted in the incretin effect. This diagram illustrates how DPP-4 inhibition enhances the natural physiological pathways for glucose control.

DPP4_Pathway Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Peptides DPP4->Inactive Inactivates Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) Inhibitor->DPP4 Blocks

Caption: DPP-4 Inhibition Pathway.

Synthetic Strategy: From Precursor to Potent Inhibitor

The synthesis of Sitagliptin from this compound involves a critical amide bond formation step. This couples the chiral β-amino acid precursor with the heterocyclic amine component, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[11][12][13]triazolo[4,3-a]pyrazine. The overall workflow consists of two main stages: amide coupling followed by deprotection of the Boc (tert-butoxycarbonyl) group.

Synthesis_Workflow Precursor Boc-(R)-3-Amino-3- (4-fluorophenyl)propionic acid Coupling Amide Coupling (EDC, HOBt) Precursor->Coupling Heterocycle 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine Heterocycle->Coupling Boc_Sitagliptin Boc-Protected Sitagliptin Coupling->Boc_Sitagliptin Deprotection Boc Deprotection (TFA or HCl) Boc_Sitagliptin->Deprotection Sitagliptin Sitagliptin (Final Product) Deprotection->Sitagliptin

Caption: Overall Synthetic Workflow.

The Amide Coupling Reaction: A Mechanistic Insight

The formation of the amide bond is not spontaneous and requires the activation of the carboxylic acid group of the precursor. A widely used and efficient method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt).[12]

Why this choice?

  • EDC: As a water-soluble carbodiimide, EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] A key advantage is that the resulting urea byproduct is also water-soluble, simplifying its removal during aqueous workup.[12]

  • HOBt: The O-acylisourea intermediate is unstable and can racemize. HOBt acts as a crucial additive by intercepting this intermediate to form a more stable HOBt-ester.[12][14] This active ester is less susceptible to racemization, preserving the critical stereochemistry of the precursor. The amine then attacks this HOBt-ester to form the desired amide.[12][15]

The mechanism is depicted below:

EDC_HOBt_Mechanism cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Formation of Active Ester cluster_2 Step 3: Nucleophilic Attack by Amine Acid R-COOH Intermediate O-acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC->Intermediate ActiveEster HOBt-ester (More Stable) Intermediate->ActiveEster + Intermediate->ActiveEster HOBt intercepts Urea Urea byproduct Intermediate->Urea HOBt HOBt HOBt->ActiveEster Amide Amide Product (R-CO-NH-R') ActiveEster->Amide + ActiveEster->Amide Amine attacks RegenHOBt HOBt (Regenerated) ActiveEster->RegenHOBt Amine R'-NH2 Amine->Amide

Caption: EDC/HOBt-Mediated Amide Coupling Mechanism.

Experimental Protocols

Protocol 1: Synthesis of Boc-Protected Sitagliptin via Amide Coupling

This protocol details the coupling of the precursor with the heterocyclic amine.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
Boc-(R)-3-Amino-3-(4-fluorophenyl)propionic acid299.331.0(e.g., 1.0 g)
3-(trifluoromethyl)-...-pyrazine HCl228.611.1(e.g., 0.83 g)
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)191.701.2(e.g., 0.77 g)
HOBt (N-hydroxybenzotriazole)135.121.2(e.g., 0.54 g)
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)129.242.5(e.g., 1.4 mL)
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)--(e.g., 20 mL)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-(R)-3-Amino-3-(4-fluorophenyl)propionic acid (1.0 equiv), HOBt (1.2 equiv), and the hydrochloride salt of the heterocyclic amine (1.1 equiv).[12]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with continuous stirring. This is critical to control the reaction exotherm and minimize side reactions.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Adding it in portions prevents a rapid temperature increase.[12]

  • Add DIPEA or TEA (2.5 equiv) dropwise. The base is necessary to neutralize the hydrochloride salt of the amine and the HCl generated from EDC·HCl.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure Boc-protected Sitagliptin.[12]

Protocol 2: Boc Deprotection to Yield Sitagliptin

This protocol describes the removal of the Boc protecting group to yield the final active pharmaceutical ingredient.

Materials & Reagents:

ReagentNotes
Boc-Protected SitagliptinFrom Protocol 1
Trifluoroacetic Acid (TFA)A strong acid, handle with extreme care in a fume hood.[16]
Dichloromethane (DCM)Anhydrous
Saturated NaHCO₃ solutionFor neutralization

Procedure:

  • Dissolve the Boc-protected Sitagliptin in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (typically 5-10 equivalents, or as a 25-50% solution in DCM). The deprotection is often rapid and exothermic.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction completion by TLC or LC-MS.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Sitagliptin free base.

  • Further purification or salt formation (e.g., with phosphoric acid to form Sitagliptin phosphate) can be performed as required.[13]

Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized product.

Analytical TechniquePurposeExpected Results for Sitagliptin
HPLC (High-Performance Liquid Chromatography) To determine the purity of the final compound and quantify any impurities. A stability-indicating method can also track degradation products.[17]A single major peak at the expected retention time. Purity should typically be >99%. Various methods exist, often using a C18 column with a mobile phase of a buffer (like ammonium acetate) and an organic solvent (like methanol).[17][18][19] UV detection is commonly set around 267-268 nm.[17][18]
¹H-NMR (Proton Nuclear Magnetic Resonance) To confirm the chemical structure by analyzing the chemical environment of all protons in the molecule.The spectrum should show characteristic peaks corresponding to the aromatic protons of the trifluorophenyl ring, the protons of the triazolopiperazine ring system, and the aliphatic protons of the butanamine backbone.[17][20] The integration of these peaks should correspond to the number of protons in each part of the molecule.
LC-MS (Liquid Chromatography-Mass Spectrometry) To confirm the molecular weight of the synthesized compound.A peak corresponding to the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For Sitagliptin (C₁₆H₁₅F₆N₅O), the expected molecular weight is 407.31 g/mol , so the expected m/z would be ~408.3.[8]
Chiral HPLC To confirm the enantiomeric purity and ensure that no racemization occurred during the synthesis. This is critical for biological activity.A single peak corresponding to the desired (R)-enantiomer, with the (S)-enantiomer below the limit of detection or quantification, demonstrating high enantiomeric excess (e.e. >99%).

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[16]

  • Fume Hood: All manipulations, especially those involving volatile solvents (DCM), corrosive reagents (TFA), and potentially harmful powders (EDC·HCl), must be performed in a certified chemical fume hood.[16][21]

  • Trifluoroacetic Acid (TFA): TFA is extremely corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled.[22] Handle with extreme caution, ensure adequate ventilation, and have an appropriate neutralizing agent (like sodium bicarbonate) readily available for spills.[16]

  • EDC·HCl: This reagent can cause skin and eye irritation.[21] Avoid inhaling the dust and prevent contact with skin.[21][23]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents or reagents down the drain.

Conclusion

This compound is a cornerstone in the asymmetric synthesis of Sitagliptin and other DPP-4 inhibitors. Its pre-defined stereocenter simplifies the synthetic route, eliminating the need for complex chiral separations or asymmetric reactions in later stages. The protocols outlined here, based on robust and well-established amide coupling and deprotection chemistry, provide a reliable pathway for researchers in medicinal chemistry and drug development to access these important therapeutic agents. Meticulous execution of the experimental procedures, coupled with rigorous analytical validation, is paramount to ensuring the synthesis of a high-purity, enantiomerically pure final product.

References

Application Note & Protocol: Strategic Coupling of (R)-Boc-4-fluoro-β-phenylalanine for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The incorporation of non-canonical amino acids is a cornerstone of modern drug discovery, enabling the synthesis of peptides with enhanced therapeutic properties. Among these, fluorinated amino acids have garnered significant attention for their ability to improve metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for coupling (R)-Boc-4-fluoro-β-phenylalanine, a key building block for innovative peptide-based therapeutics. We will delve into the mechanistic rationale behind protocol choices, present detailed step-by-step methodologies, and offer expert insights to navigate the challenges associated with this unique amino acid.

Introduction: The Significance of Fluorinated β-Amino Acids in Peptide Drug Discovery

The strategic introduction of fluorine into amino acid scaffolds can profoundly alter the physicochemical properties of peptides.[3] The high electronegativity of the fluorine atom in (R)-Boc-4-fluoro-β-phenylalanine can modulate the electronic distribution of the phenyl ring, influencing crucial non-covalent interactions for receptor binding.[3] Furthermore, the exceptional stability of the C-F bond often imparts enhanced resistance to enzymatic degradation, a critical factor in improving a peptide's in vivo half-life.[1][3] As a β-amino acid, it also introduces a unique conformational constraint into the peptide backbone, which can lead to novel secondary structures and improved target specificity.

This guide will focus on the practical aspects of incorporating (R)-Boc-4-fluoro-β-phenylalanine into a growing peptide chain, addressing the specific challenges posed by its structure and providing robust protocols for successful coupling.

Core Principles & Mechanistic Considerations for Coupling

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. Due to the low reactivity of the free carboxylic acid, a coupling reagent is required to activate it, typically by converting the hydroxyl group into a better leaving group. The choice of coupling reagent and reaction conditions is paramount for achieving high yields and minimizing side reactions, especially when dealing with sterically hindered or electronically modified amino acids like (R)-Boc-4-fluoro-β-phenylalanine.

The Challenge of Steric Hindrance

While not as sterically demanding as some α,α-disubstituted amino acids, the β-substitution of (R)-Boc-4-fluoro-β-phenylalanine can present a moderate degree of steric hindrance. This can slow down the coupling reaction and may require the use of more potent activating agents to achieve complete and efficient amide bond formation.[4][5]

Mitigating Racemization

A significant concern during peptide coupling is the risk of racemization at the α-carbon of the activated amino acid. This loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[5] The use of additives such as 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial. These additives react with the activated carboxylic acid to form an active ester, which is less prone to racemization and readily reacts with the amine component.[6]

Recommended Coupling Protocols

We present two robust protocols for the coupling of (R)-Boc-4-fluoro-β-phenylalanine: a classic carbodiimide-mediated approach and a more potent onium salt-based method suitable for more challenging couplings.

Protocol 1: EDC/HOBt Mediated Coupling in Solution Phase

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and HOBt as a racemization suppressant. It is a cost-effective and widely used method for routine peptide synthesis.[7]

Table 1: Reagents and Materials for EDC/HOBt Coupling

Reagent/MaterialPurpose
(R)-Boc-4-fluoro-β-phenylalanineCarboxylic acid component
N-terminal free amine peptide/amino acid esterAmine component
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Coupling agent
1-Hydroxybenzotriazole (HOBt)Racemization suppressant
N,N-Diisopropylethylamine (DIPEA)Base for neutralization
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)Anhydrous solvent
Round-bottom flask, magnetic stirrer, ice bathStandard laboratory glassware

Step-by-Step Procedure:

  • Preparation of the Amine Component:

    • If the amine component is a hydrochloride salt, dissolve it (1.0 eq) in anhydrous DCM or DMF.

    • Add DIPEA (1.1 eq) to neutralize the salt and stir at room temperature for 15-20 minutes.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve (R)-Boc-4-fluoro-β-phenylalanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • To the cooled carboxylic acid solution, add EDC·HCl (1.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

    • Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Diagram 1: EDC/HOBt Coupling Workflow

G cluster_amine Amine Preparation cluster_acid Acid Activation Amine_HCl Amine·HCl (1.0 eq) in DCM/DMF DIPEA Add DIPEA (1.1 eq) Amine_HCl->DIPEA Neutral_Amine Stir 15-20 min at RT (Neutralized Amine) DIPEA->Neutral_Amine Coupling Combine & Stir Overnight at RT Neutral_Amine->Coupling Boc_Phe (R)-Boc-4-fluoro-β-phenylalanine (1.0 eq) + HOBt (1.2 eq) in DCM Cool Cool to 0°C Boc_Phe->Cool EDC Add EDC·HCl (1.2 eq) Cool->EDC Activated_Ester Stir 10-15 min at 0°C (Active Ester Formation) EDC->Activated_Ester Activated_Ester->Coupling Workup Aqueous Work-up & Purification Coupling->Workup G cluster_reactants Reactants Carboxylic_Acid R-COOH ((R)-Boc-4-fluoro-β-phenylalanine) Active_Ester OAt Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester Activation HATU HATU HATU->Active_Ester Activation Base Base (DIPEA) Base->Active_Ester Activation Coupled_Product R-CO-NH-Peptide-Resin Active_Ester->Coupled_Product Acylation Resin_Amine H₂N-Peptide-Resin Resin_Amine->Coupled_Product

References

Navigating the Challenges of Amine Protection: A Guide to Boc Deprotection of Fluorinated Amino Acid Residues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Fluorine Advantage and the Deprotection Hurdle

The strategic incorporation of fluorinated amino acids into peptides and proteins has emerged as a powerful tool in medicinal chemistry and chemical biology. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides.[][2] Fluorinated amino acids can enhance protein stability against thermal unfolding and proteolytic degradation, increase hydrophobicity to improve membrane permeability, and serve as sensitive 19F NMR probes for structural and functional studies.[3][4]

However, the successful synthesis of peptides containing these valuable building blocks hinges on robust and reliable protection/deprotection strategies. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[5][6] While the deprotection of the Boc group is a well-established procedure, the presence of fluorine atoms in the amino acid side chain can introduce subtle yet significant challenges that necessitate a careful consideration of deprotection methodologies.

This comprehensive guide provides a detailed overview of Boc deprotection methods for fluorinated amino acid residues. We will delve into the underlying chemical principles, present validated protocols for both standard and alternative deprotection techniques, and offer expert insights into troubleshooting and optimization. Our aim is to equip researchers with the knowledge and practical guidance necessary to confidently and efficiently deprotect Boc-protected fluorinated amino acids, thereby unlocking their full potential in peptide and protein engineering.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice.[7][8] The reaction proceeds via an acid-catalyzed elimination mechanism (E1).

The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA).[9]

  • Carbocation Formation: The protonated Boc group becomes unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[9]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[9]

  • Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate salt).[9]

It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as the evolution of CO₂ can cause pressure buildup in a closed system.[7]

Boc_Deprotection_Mechanism Boc_Amine Boc-NH-R Protonated_Boc Boc(H+)-NH-R Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid - t-Butyl Cation tBu_cation t-Butyl Cation Protonated_Boc->tBu_cation Free_Amine H2N-R Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Amine_Salt H3N+-R • TFA- Free_Amine->Amine_Salt + H+ (TFA)

Caption: Mechanism of TFA-mediated Boc deprotection.

The Influence of Fluorine on Boc Deprotection

While the fundamental mechanism of Boc deprotection remains the same for fluorinated amino acids, the presence of highly electronegative fluorine atoms can influence the reaction in several ways:

  • Electronic Effects: The strong electron-withdrawing nature of fluorine can decrease the basicity of the α-amino group. However, this effect is primarily on the free amine and is less likely to significantly alter the rate of acid-catalyzed cleavage of the Boc group itself, which is initiated at the carbonyl oxygen. The stability of the C-F bond is very high, and it is not susceptible to cleavage under standard Boc deprotection conditions.[10]

  • Steric Hindrance: Bulky fluorinated side chains, such as those containing trifluoromethyl groups, can sterically hinder the approach of the acid to the Boc group, potentially slowing down the deprotection reaction. This is analogous to the challenges observed with sterically hindered non-fluorinated amino acids like valine and isoleucine.[8]

  • Solubility: The incorporation of fluorine can alter the solubility of the protected amino acid or peptide, which may necessitate adjustments to the solvent system used for deprotection.

Despite these potential influences, in practice, standard Boc deprotection protocols are often successfully applied to fluorinated amino acid residues without significant modification.[11][12] However, for particularly sensitive substrates or when encountering incomplete deprotection, alternative methods may be advantageous.

Standard Protocols for Boc Deprotection of Fluorinated Amino Acids

The following protocols are widely applicable for the deprotection of Boc-protected fluorinated amino acids, both in solution phase and on solid support.

Protocol 1: TFA/DCM Deprotection in Solution Phase

This is the most common method for the deprotection of Boc-protected amino acids and peptides in solution.

Materials:

  • Boc-protected fluorinated amino acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavengers (optional, e.g., triisopropylsilane (TIS), thioanisole)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected fluorinated amino acid in anhydrous DCM (e.g., 0.1-0.2 M).

  • If the amino acid or peptide contains sensitive residues prone to alkylation by the tert-butyl cation (e.g., tryptophan, methionine), add appropriate scavengers (e.g., 2.5-5% TIS or thioanisole).[9]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the desired concentration (typically 25-50% v/v in DCM).[9]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, either co-evaporate with toluene to remove residual TFA or precipitate the product by adding the concentrated reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitated amino acid salt by filtration, wash with cold diethyl ether, and dry under vacuum.[8]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol is for the removal of the N-terminal Boc group during SPPS.

Materials:

  • Boc-protected peptide-resin

  • DCM, peptide synthesis grade

  • TFA

  • Deprotection solution (e.g., 50% TFA in DCM)

  • Neutralization solution (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.

  • Drain the solvent and add the deprotection solution (e.g., 50% TFA in DCM) to the resin.

  • Agitate the resin for 20-30 minutes at room temperature.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralize the resulting trifluoroacetate salt by washing with the neutralization solution (2-3 times for 1-2 minutes each).

  • Wash the resin again with DCM (3-5 times) to remove excess base and prepare for the next coupling step.

SPPS_Workflow Start Boc-AA-Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Wash1 DCM Wash Deprotection->Wash1 Neutralization Neutralization (DIPEA/DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Coupling of next Boc-AA Wash2->Coupling Wash3 DCM Wash Coupling->Wash3 Wash3->Deprotection Repeat Cycle End Elongated Peptide-Resin Wash3->End Final Cycle

Caption: A typical workflow for Boc-SPPS.

Alternative and Milder Deprotection Methods

For substrates that are sensitive to strong acidic conditions or when orthogonal deprotection is required, several milder methods can be employed.

Protocol 3: Thermal Deprotection in Fluorinated Alcohols

Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can facilitate the thermolytic deprotection of Boc groups, often with high yields and without the need for strong acids.[13] This method can be particularly advantageous for fluorinated amino acids due to their often-enhanced solubility in fluorinated solvents.

Materials:

  • Boc-protected fluorinated amino acid

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)

  • Reaction vessel suitable for heating (e.g., sealed tube or microwave reactor)

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected fluorinated amino acid in TFE or HFIP.

  • Heat the solution to reflux or use microwave irradiation (e.g., 150 °C).[13]

  • Monitor the reaction by TLC or LC-MS until completion. Reaction times can range from minutes to hours depending on the substrate and temperature.[13]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the deprotected amino acid.

Data Presentation: Comparison of Deprotection Conditions
MethodReagentsTemperatureTypical TimeAdvantagesDisadvantages
Standard Acidic 25-50% TFA in DCM0 °C to RT1-4 hoursReliable, well-established, effective for most substrates.[4][9]Harsh conditions, potential for side reactions, requires neutralization.
HCl in Dioxane 4M HCl in 1,4-dioxaneRoom Temp.30 min - 4 hoursMilder than TFA, can offer better selectivity.[14]Dioxane is a hazardous solvent.
Thermal TFE or HFIPReflux / 150 °C5 min - 5 hoursAcid-free, clean reaction, good for sensitive substrates.[13]High temperatures required, may not be suitable for all substrates.
Ionic Liquid Phosphonium ionic liquid, cat. TFA100-130 °C7-10 minutesRapid deprotection with minimal acid.[6]Requires specific ionic liquids, high temperatures.

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If deprotection is sluggish, especially with sterically hindered fluorinated residues, consider increasing the reaction time, the concentration of TFA, or the reaction temperature. Alternatively, a switch to a more potent deprotection cocktail like anhydrous HF (for final cleavage in Boc-SPPS) may be necessary, though this requires specialized equipment.[10][15]

  • Side Reactions: The primary side reaction of concern is the alkylation of nucleophilic side chains (e.g., Trp, Met) by the tert-butyl cation.[9] Always use scavengers like TIS, thioanisole, or water in the cleavage cocktail when these residues are present.

  • Orthogonality: When designing a synthetic strategy for complex fluorinated peptides, ensure that other protecting groups used (e.g., for side chains) are stable to the Boc deprotection conditions. The Boc/Bzl strategy is considered quasi-orthogonal, as both are acid-labile but require different acid strengths for removal.[5][16] For true orthogonality, an Fmoc/tBu strategy is often preferred.[17][]

Conclusion

The Boc protecting group remains a valuable tool in the synthesis of peptides containing fluorinated amino acids. While standard deprotection protocols using TFA are generally effective, a thorough understanding of the underlying mechanism and potential challenges is essential for success. For sensitive or sterically hindered fluorinated residues, milder, alternative methods such as thermal deprotection in fluorinated alcohols offer promising solutions. By carefully selecting the appropriate deprotection strategy and optimizing reaction conditions, researchers can efficiently access a wide range of novel fluorinated peptides for applications in drug discovery and beyond.

References

Application Notes and Protocols for Developing Bioconjugates with Improved Stability

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The therapeutic potential of biomolecules, particularly proteins and antibodies, is often hampered by their inherent instability. Susceptibility to thermal stress, proteolytic degradation, and rapid in vivo clearance can limit their efficacy and shelf-life. Bioconjugation, the covalent attachment of molecules to a biomolecule, has emerged as a powerful and versatile strategy to overcome these limitations.[1] This guide provides an in-depth exploration of key bioconjugation techniques designed to enhance the stability of biologics. We will delve into the mechanistic principles, provide detailed, field-proven protocols for popular modification strategies such as PEGylation and site-specific antibody-drug conjugation, and outline robust analytical methods for validating the improved stability of the resulting bioconjugates.

The "Why": Mechanistic Pillars of Bioconjugate Stabilization

Before delving into specific protocols, it is crucial to understand the fundamental principles by which conjugation enhances stability. The improvements are not merely empirical observations but are grounded in well-understood biophysical and chemical phenomena. Bioconjugation strategies primarily enhance stability through three interconnected mechanisms:

  • Steric Hindrance and Shielding: The covalent attachment of large moieties, such as polyethylene glycol (PEG), creates a protective, hydrophilic "shell" around the protein.[2] This physical barrier sterically hinders the approach of proteolytic enzymes, thereby increasing resistance to degradation.[3] Furthermore, this shield can mask hydrophobic patches on the protein surface that might otherwise act as nucleation sites for aggregation.[2]

  • Modification of Surface Properties: Conjugation can alter the surface hydrophilicity and charge of a protein. Attaching hydrophilic polymers increases the overall solubility and hydration of the biomolecule, which is thermodynamically unfavorable for aggregation.[2] This "hydration shell" helps maintain the protein's native conformation.[2]

  • Increased Hydrodynamic Radius: The increased size of the bioconjugate slows its renal clearance in vivo.[2] This leads to a significantly longer circulation half-life, a critical attribute for many therapeutic proteins and peptides that would otherwise be rapidly excreted.

These principles form the basis for the rational design of bioconjugates with tailored stability profiles. The choice of conjugation partner, linker chemistry, and site of attachment are all critical variables that influence the final properties of the molecule.[4]

Core Strategies and Protocols for Enhancing Stability

This section provides detailed protocols for two widely adopted bioconjugation strategies for improving stability: PEGylation for general protein stabilization and site-specific conjugation for creating stable Antibody-Drug Conjugates (ADCs).

PEGylation via N-Hydroxysuccinimide (NHS) Ester Chemistry

PEGylation is a cornerstone technique for improving the solubility, stability, and in vivo half-life of therapeutic proteins.[2] The most common approach targets primary amines on the protein surface (the N-terminus and lysine side chains) using an NHS ester-activated PEG.

Causality of Experimental Choices:

  • Buffer Selection: An amine-free buffer (e.g., PBS) at a slightly alkaline pH (7.2-8.5) is critical.[5][6] Primary amine-containing buffers like Tris or glycine would compete with the protein for the NHS ester, drastically reducing conjugation efficiency. The alkaline pH deprotonates the lysine side-chain amines, increasing their nucleophilicity and reactivity towards the NHS ester.

  • Reagent Handling: NHS esters are highly moisture-sensitive and readily hydrolyze in aqueous environments.[7] Therefore, the PEG-NHS reagent must be equilibrated to room temperature before opening to prevent condensation and should be dissolved in a dry organic solvent like DMSO or DMF immediately before use.[5][6]

  • Molar Excess: A 20-fold molar excess of PEG-NHS is a common starting point for achieving a reasonable degree of PEGylation on an antibody.[5][8] This ratio drives the reaction forward but may require optimization depending on the protein's reactivity and the desired final properties.

  • Purification: Removal of unreacted PEG is essential. Size exclusion chromatography (SEC) or dialysis are effective methods that separate the large bioconjugate from the smaller, unreacted PEG molecules.[5][6]

Protocol 1: Random PEGylation of a Model IgG Antibody

Materials:

  • IgG Antibody (e.g., Trastuzumab) at 5-10 mg/mL

  • mPEG-NHS, 20 kDa (e.g., BroadPharm, BP-22341)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification System: Dialysis cassette (10K MWCO) or SEC column (e.g., Superdex 200)

Procedure:

  • Antibody Preparation: Prepare the antibody solution in the Reaction Buffer. If the stock buffer contains amines, exchange it into the Reaction Buffer using a desalting column or dialysis.

  • PEG-NHS Reagent Preparation:

    • Allow the vial of mPEG-NHS to equilibrate to room temperature for at least 20 minutes before opening.[5][7]

    • Immediately before use, prepare a 10 mM stock solution of mPEG-NHS in anhydrous DMSO. For a 20 kDa PEG-NHS, this is approximately 200 mg per mL of DMSO.[7]

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the 10 mM mPEG-NHS solution to the antibody solution with gentle stirring.[5]

    • Calculation Example: For 1 mL of a 5 mg/mL IgG solution (approx. 33.3 nmol), you would need 666 nmol of PEG-NHS. From a 10 mM stock, this is 66.6 µL.

    • Ensure the final DMSO concentration in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.[8]

    • Incubate the reaction at room temperature for 60 minutes or on ice for 2 hours.[7]

  • Purification:

    • To remove unreacted mPEG-NHS, transfer the reaction mixture to a pre-hydrated dialysis cassette.

    • Perform dialysis against 1X PBS, pH 7.4 at 4°C with at least three buffer changes over 24-48 hours.

  • Characterization:

    • Determine the final protein concentration using a BCA assay or A280 measurement.

    • Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight and estimate the degree of PEGylation.

    • Proceed to stability assessment assays (Section 3).

Site-Specific Antibody-Drug Conjugation via Copper-Free Click Chemistry

For ADCs, stability is paramount. Unstable linkers can lead to premature release of the cytotoxic payload, causing off-target toxicity.[9][10] Site-specific conjugation, which produces a homogeneous product with a defined drug-to-antibody ratio (DAR), generally yields ADCs with improved stability and pharmacokinetics compared to randomly conjugated counterparts.[11][12] The following protocol uses a popular and robust strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry" approach.[13]

Causality of Experimental Choices:

  • Bioorthogonal Handles: This two-part process first introduces a dibenzocyclooctyne (DBCO) "handle" onto the antibody via NHS ester chemistry. DBCO is an alkyne that is highly reactive towards azides but inert to biological functional groups, ensuring the subsequent "click" reaction is highly specific.[14]

  • Two-Step Reaction: The antibody is first functionalized with the DBCO linker. After purification to remove the excess linker, the azide-containing payload is added. This sequential process prevents unwanted side reactions and ensures precise control over the conjugation.[3][14]

  • Mild Conditions: The SPAAC reaction proceeds efficiently at physiological pH and temperature without the need for a cytotoxic copper catalyst, preserving the antibody's integrity.[13]

Protocol 2: Site-Specific ADC Synthesis using DBCO-Azide Click Chemistry

This protocol involves two main stages: functionalizing the antibody with a DBCO linker and then conjugating the azide-payload.

Stage A: Antibody Functionalization with DBCO-NHS Ester

Materials:

  • Antibody (e.g., site-specifically engineered with a reactive lysine) at 2-5 mg/mL

  • DBCO-PEG4-NHS Ester (e.g., BroadPharm, BP-22421)

  • Reaction Buffer: 1X PBS, pH 7.4

  • Anhydrous DMSO

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba Spin)

Procedure:

  • Antibody Preparation: Exchange the antibody into the amine-free Reaction Buffer.

  • Linker Preparation: Prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO immediately before use.[14]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody.[3]

    • Incubate at room temperature for 60 minutes with gentle mixing.[3][14]

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.[3]

  • Purification: Immediately purify the DBCO-functionalized antibody using a desalting column equilibrated with 1X PBS, pH 7.4 to remove excess linker and quenching agent.

Stage B: Click Reaction with Azide-Payload

Materials:

  • Purified DBCO-functionalized antibody

  • Azide-functionalized payload (e.g., Azide-PEG4-MMAE)

  • Reaction Buffer: 1X PBS, pH 7.4

Procedure:

  • Payload Preparation: Dissolve the azide-payload in a compatible solvent (e.g., DMSO) to a known concentration.

  • Click Reaction:

    • Add a 2-4 fold molar excess of the azide-payload to the DBCO-functionalized antibody solution.[3][13]

    • Incubate the reaction mixture overnight at 4°C with gentle agitation.[3]

  • Purification: Purify the final ADC using an appropriate method, such as SEC or hydrophobic interaction chromatography (HIC), to remove any unreacted payload.

  • Characterization:

    • Determine the final ADC concentration and calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Proceed to stability assessment assays (Section 3).

Validating Stability: Essential Analytical Protocols

Describing a protocol as a "self-validating system" requires robust analytical methods to confirm the desired outcome. The following are key protocols for assessing the stability of the newly formed bioconjugates.

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature, allowing for the determination of the protein's thermal transition midpoint (Tm), or "melting temperature."[1][15] An increase in Tm post-conjugation is a direct indicator of enhanced thermal stability.

Protocol 3: DSC Analysis of a Bioconjugate

Materials:

  • Purified bioconjugate (e.g., PEGylated antibody) at 0.5-1.0 mg/mL

  • Unconjugated (native) antibody at the same concentration

  • Dialysis buffer (e.g., 1X PBS, pH 7.4)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the bioconjugate and the native antibody against the same buffer. This is critical as buffer mismatches will create artifacts.[13]

    • After dialysis, accurately determine the protein concentration of both samples.

    • Degas the samples and the dialysis buffer immediately before loading to prevent bubble formation.

  • Instrument Setup:

    • Set the starting temperature to 20-25°C and the final temperature to 95-100°C.[13]

    • Set a scan rate of 60°C/hour.[13]

    • Increase the pressure in the cells to prevent boiling at elevated temperatures.[13]

  • Data Acquisition:

    • Load the dialysis buffer into the reference cell and the protein sample into the sample cell.

    • Run at least two buffer-vs-buffer scans to establish a stable instrumental baseline.

    • Run the native antibody and bioconjugate samples.

  • Data Analysis:

    • Subtract the buffer-vs-buffer baseline from the sample thermograms.[15]

    • Fit the transition region of the thermogram using the instrument's software to a suitable model (e.g., a two-state model).

    • Determine the Tm, which is the temperature at the peak of the transition. Compare the Tm of the bioconjugate to the native protein.

Conformational Stability Assessment by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins.[16] It is used to confirm that the conjugation process has not disrupted the protein's native fold and can also be used in thermal melt experiments to monitor conformational changes.

Protocol 4: Far-UV CD Analysis for Secondary Structure

Materials:

  • Purified bioconjugate and native protein at 0.1-0.2 mg/mL

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Buffers with high absorbance below 200 nm (like Tris) should be avoided.[17]

  • Quartz CD cuvette with a 0.1 cm pathlength

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation:

    • Exchange both the conjugate and native protein into the CD-compatible buffer.

    • Ensure samples are free of particulates by filtering (0.2 µm) or centrifugation.[17]

  • Instrument Setup:

    • Purge the instrument with nitrogen gas.[18]

    • Set the wavelength range to 190-260 nm for secondary structure analysis.[19]

    • Set the bandwidth to 1.0 nm and the scan rate to 50 nm/min.[20]

  • Data Acquisition:

    • Record a spectrum of the buffer alone to use as a baseline.

    • Record the spectra for the native protein and the bioconjugate. Acquire at least three scans for each and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from the sample spectra.[20]

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity.

    • Compare the spectra. The bioconjugate spectrum should retain the characteristic features of the native protein's secondary structure (e.g., double minima around 208 and 222 nm for alpha-helical proteins). Significant changes would indicate denaturation.

In Vivo Stability and Pharmacokinetic (PK) Analysis

The ultimate test of a bioconjugate's stability is its performance in vivo. A pharmacokinetic study measures the concentration of the drug in the bloodstream over time, allowing for the determination of key parameters like clearance rate and half-life. For ADCs, it's crucial to measure both the total antibody and the antibody-conjugated drug to assess linker stability.[21]

Protocol 5: Rodent Pharmacokinetic Study of an ADC

Materials:

  • ADC and unconjugated antibody, sterile-filtered in a biocompatible buffer (e.g., PBS)

  • Sprague-Dawley rats or BALB/c mice

  • Dosing and blood collection supplies

  • Anticoagulant tubes (e.g., EDTA-coated)

  • Analytical systems: ELISA plate reader and/or LC-MS/MS

Procedure:

  • Dosing and Sampling:

    • Administer a single intravenous (IV) bolus dose of the ADC or control antibody to a cohort of animals (n=3-5 per group).[21]

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days).[21]

    • Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis - Total Antibody (ELISA):

    • Use a bridging ELISA format to quantify the total antibody concentration (both conjugated and unconjugated).[10][22]

    • Coat a 96-well plate with a capture antibody that binds the therapeutic antibody.

    • Add plasma samples and standards.

    • Add a detection antibody (also binding the therapeutic antibody) conjugated to an enzyme like HRP.

    • Add a substrate and measure the signal, which is proportional to the total antibody concentration.

  • Bioanalysis - Conjugated Drug (LC-MS/MS):

    • Quantify the concentration of the payload that is still attached to the antibody.[5][23]

    • Use an immunocapture method (e.g., using anti-human IgG beads) to isolate the ADC from the plasma.[5]

    • Elute the ADC and use an enzyme (e.g., papain) to cleave the linker and release the payload.[23]

    • Quantify the released payload using a validated LC-MS/MS method against a standard curve.[6]

  • Data Analysis:

    • Plot the concentration of total antibody and conjugated drug versus time.

    • Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis and calculate key parameters such as Area Under the Curve (AUC), clearance (CL), and half-life (t½).

    • A divergence between the total antibody and conjugated drug curves over time indicates linker cleavage and payload deconjugation in vivo.

Data Presentation and Interpretation

Summarizing the results of stability studies in a clear, comparative format is essential for decision-making in drug development.

Table 1: Comparative Thermal Stability of Native vs. PEGylated α-1 Antitrypsin (AAT)

SampleTm (°C)ΔTm vs. Native (°C)Aggregation Onset (°C)
Native AAT61.5N/A55
N-term PEGylated AAT (30 kDa)61.7+0.2>95
Cys232 PEGylated AAT (30 kDa)61.3-0.270
Cys232 PEGylated AAT (2-arm 40 kDa)61.8+0.385

Data adapted from reference[3]. This table demonstrates that while PEGylation had a minimal effect on the intrinsic thermal stability (Tm) of AAT, it significantly inhibited heat-induced aggregation, a crucial aspect of physical stability.

Table 2: Comparative In Vivo Stability of Random vs. Site-Specific Radio-Conjugates

Conjugate% Intact in Human Serum (72h)% Intact in Human Serum (1 week)
Random (SCN-chelate)>94%~88%
Site-Specific (PFP-chelate)>94%~92%

Data adapted from reference[7]. This case study shows that the site-specifically conjugated antibody was somewhat more stable in human serum over a one-week period compared to its randomly conjugated counterpart.

Visualization of Workflows and Concepts

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Stability Validation Biomolecule Native Biomolecule (e.g., Antibody) Conjugation Bioconjugation Reaction (pH, Temp, Time Control) Biomolecule->Conjugation Conjugation_Partner Conjugation Partner (e.g., PEG-NHS, DBCO-Linker) Conjugation_Partner->Conjugation Purify Purification (SEC / Dialysis) Conjugation->Purify Crude Product Analysis Characterization - DSC (Thermal) - CD (Conformational) - PK (In Vivo) Purify->Analysis Purified Bioconjugate

Stability_Mechanisms cluster_effects Primary Effects cluster_outcomes Improved Stability Outcomes Bioconjugation Bioconjugation (e.g., PEGylation) Steric_Shield Steric Shielding Bioconjugation->Steric_Shield Hydro_Radius Increased Hydrodynamic Radius Bioconjugation->Hydro_Radius Surface_Mod Altered Surface Properties Bioconjugation->Surface_Mod Proteolytic Proteolytic Resistance Steric_Shield->Proteolytic Aggregation Reduced Aggregation Steric_Shield->Aggregation Clearance Decreased Renal Clearance Hydro_Radius->Clearance Surface_Mod->Aggregation HalfLife Increased In Vivo Half-Life Clearance->HalfLife

Conclusion and Future Perspectives

The strategic application of bioconjugation is an indispensable tool in modern drug development, transforming promising but fragile biomolecules into robust therapeutic candidates. The protocols and principles outlined in this guide for PEGylation and site-specific ADC synthesis provide a solid foundation for researchers seeking to enhance the stability of their bioconjugates. As the field advances, novel linker chemistries, enzymatic conjugation methods, and precisely engineered conjugation sites will continue to offer more sophisticated control over bioconjugate properties.[9][24] The rigorous application of the analytical techniques described herein will remain critical to validating these innovations and ensuring the development of safer and more effective biotherapeutics.

References

Solution-Phase Synthesis Protocols for Peptides Utilizing Boc-Protected Amino Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Boc-Protected Amino Acids in Solution-Phase Peptide Synthesis

In the landscape of peptide synthesis, the choice of protecting group strategy is a critical determinant of success. While solid-phase peptide synthesis (SPPS) has become a dominant methodology, particularly with the prevalence of Fmoc chemistry, solution-phase synthesis employing tert-butyloxycarbonyl (Boc) protected amino acids remains a powerful and relevant technique.[][2] This is especially true for the large-scale production of shorter peptides and for the synthesis of peptide fragments destined for subsequent condensation.[] The Boc strategy, characterized by its acid-labile α-amino protecting group, offers distinct advantages in specific contexts, including favorable solubility characteristics of protected intermediates and well-established, cost-effective protocols.[]

This comprehensive guide provides detailed application notes and protocols for the solution-phase synthesis of peptides using Boc-protected amino acids. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into the critical aspects of coupling, deprotection, and purification that are essential for achieving high purity and yield.

Core Principles: The Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a carbamate that shields the α-amino group of an amino acid from unwanted reactions during peptide bond formation.[3] Its utility is rooted in its stability to a range of reaction conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[4][5]

Boc Protection of Amino Acids

The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.[6]

The Mechanism of Boc Deprotection

The removal of the Boc group is a cornerstone of this synthetic strategy and proceeds via an acid-catalyzed elimination.[8] The process can be summarized in three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[8][9][10]

  • Carbocation Formation: This protonation renders the group unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[8][9]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[8][9] The newly liberated amine is then protonated by the excess acid, forming an ammonium salt (e.g., a trifluoroacetate salt).[8][9]

It is crucial to perform this reaction in an open or well-ventilated system to allow the evolved CO₂ gas to escape safely.[9]

Visualizing the Workflow: The Boc Synthesis Cycle

The iterative nature of peptide synthesis, whether in solution or on a solid phase, can be visualized as a cyclical process. The following diagram, generated using Graphviz, illustrates the key stages in a single cycle of solution-phase peptide synthesis using Boc-protected amino acids.

Boc_Solution_Phase_Synthesis cluster_start Starting Materials cluster_cycle Synthesis Cycle cluster_product Intermediate Product Boc_AA_OH Boc-AA-OH (n) Coupling Peptide Coupling (e.g., DCC/HOBt) Boc_AA_OH->Coupling H_AA_OR H-AA-OR (n-1) H_AA_OR->Coupling Workup_Purification_1 Workup & Purification of Boc-Dipeptide-OR Coupling->Workup_Purification_1 Formation of Boc-Dipeptide-OR Deprotection Boc Deprotection (TFA/DCM) Workup_Purification_1->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Formation of TFA·H-Dipeptide-OR H_Dipeptide_OR H-Dipeptide-OR Neutralization->H_Dipeptide_OR Liberation of free amine H_Dipeptide_OR->Coupling Next Cycle with Boc-AA-OH (n+1)

Caption: A generalized workflow for one cycle of solution-phase peptide synthesis using Boc protection.

Peptide Bond Formation: Coupling Reagents and Mechanistic Insights

The formation of the amide bond between the carboxyl group of one amino acid and the amino group of another is not spontaneous and requires the activation of the carboxyl group.[11][12] Carbodiimides are a class of reagents frequently used for this purpose in Boc-based solution-phase synthesis.[11]

The Role of Carbodiimides: DCC and DIC

N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective coupling reagents.[13][14] The mechanism, while not fully elucidated, is understood to proceed through the formation of a highly reactive O-acylisourea intermediate.[11][15] This intermediate can then react in one of two ways:

  • Direct Aminolysis: It can be directly attacked by the amine of the second amino acid to form the desired peptide bond and a urea byproduct (e.g., dicyclohexylurea, DCU).[15]

  • Anhydride Formation: It can react with another molecule of the carboxylic acid to form a symmetric anhydride, which then reacts with the amine to yield the peptide.[15]

A significant drawback of DCC is the formation of DCU, which is sparingly soluble in many organic solvents and can complicate purification, although its precipitation can also drive the reaction to completion.[14] DIC is often preferred in solid-phase synthesis because its byproduct, diisopropylurea (DIU), is more soluble.[15]

Suppressing Side Reactions: The Importance of Additives

A critical challenge in peptide coupling is the risk of racemization, the loss of stereochemical integrity at the α-carbon.[16] The O-acylisourea intermediate is susceptible to a side reaction where it rearranges to an unreactive N-acylurea.[15] To mitigate both racemization and N-acylurea formation, additives such as 1-hydroxybenzotriazole (HOBt) are commonly included.[15] HOBt intercepts the O-acylisourea intermediate to form an active ester that is more stable yet sufficiently reactive to couple with the amine, minimizing undesirable side reactions.[15]

Comparative Overview of Common Coupling Reagents
Coupling Reagent/SystemKey CharacteristicsAdvantagesDisadvantages
DCC Widely used carbodiimide.Cost-effective, highly effective.[12][13]Byproduct (DCU) is insoluble, can be difficult to remove.
DIC/HOBt Carbodiimide with an additive.Soluble byproduct (DIU), HOBt suppresses racemization and N-acylurea formation.[14][15]HOBt has explosive properties in its anhydrous form.[17]
EDC/HOBt Water-soluble carbodiimide.Water-soluble byproduct and excess reagent are easily removed by aqueous extraction.[14][18]Often used in bioconjugation, can be more expensive.
HBTU/TBTU Aminium/uronium salt-based.High coupling efficiency, fast reaction times, byproducts are soluble.[12][14][17]Requires the presence of a non-nucleophilic base (e.g., DIEA), which can increase racemization risk if not carefully controlled.[17]
HATU Guanidinium salt-based.Highly efficient, particularly for sterically hindered couplings.[17]More expensive, can also increase racemization risk with certain amino acids.[19]

Detailed Experimental Protocols

The following protocols provide a generalized framework for the solution-phase synthesis of a dipeptide, for instance, Boc-Ala-Phe-OMe, starting from Boc-Ala-OH and H-Phe-OMe.

Protocol 1: Peptide Coupling using DCC/HOBt

Objective: To couple Boc-Alanine with Phenylalanine methyl ester.

Materials:

  • Boc-Ala-OH

  • H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.0 equivalent) in DCM.

    • Add DIEA or NMM (1.0 equivalent) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Activation of the Carboxyl Component:

    • In a separate flask, dissolve Boc-Ala-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled solution.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Coupling Reaction:

    • To the activated Boc-Ala-OH solution, add the neutralized H-Phe-OMe solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (or for at least 4-6 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1N HCl (2 times) to remove any unreacted amine and excess base.

      • Saturated NaHCO₃ solution (2 times) to remove unreacted carboxylic acid and HOBt.

      • Brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Phe-OMe.

    • The crude product can be further purified by silica gel column chromatography or recrystallization if necessary.

Protocol 2: Boc Deprotection

Objective: To remove the Boc protecting group from the synthesized dipeptide.

Materials:

  • Boc-Ala-Phe-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected peptide (1.0 equivalent) in DCM in a round-bottom flask.

    • Add an equal volume of TFA to create a 50% TFA/DCM solution.[10] Note: For peptides containing sensitive residues like Tryptophan or Methionine, scavengers such as triisopropylsilane (TIS) and water should be added to the TFA solution to trap the reactive tert-butyl cations.[8]

    • Stir the mixture at room temperature for 30-60 minutes. Effervescence (CO₂ evolution) will be observed.[3]

  • Isolation of the Deprotected Peptide Salt:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Add a sufficient amount of cold diethyl ether to the residue to precipitate the deprotected peptide as its trifluoroacetate salt.

    • Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. This yields TFA·H-Ala-Phe-OMe.

Purification and Characterization of Intermediates and Final Products

Unlike SPPS where excess reagents and byproducts are washed away after each step, solution-phase synthesis requires purification of the peptide after each coupling and deprotection step.[20][21]

  • Extraction: As detailed in the coupling protocol, liquid-liquid extraction is a fundamental technique to remove unreacted starting materials and soluble byproducts.[21][22]

  • Precipitation/Crystallization: Many Boc-protected peptide intermediates are crystalline solids, allowing for purification by recrystallization from appropriate solvent systems. Precipitation, as used after deprotection, is effective for isolating peptide salts.

  • Chromatography: For challenging purifications, silica gel column chromatography is often employed. For final peptide purification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method, using gradients of acetonitrile in water, typically with 0.1% TFA.[23][24]

Troubleshooting Common Issues in Boc Solution-Phase Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Insufficient activation time. - Steric hindrance. - Deactivation of coupling reagent by moisture.- Increase reaction time. - Use a more potent coupling reagent like HATU. - Ensure all glassware and solvents are anhydrous.
Incomplete Boc Deprotection - Insufficient acid concentration or reaction time.[8][25] - Steric hindrance around the Boc group.[8]- Increase TFA concentration or extend the reaction time.[25] - Monitor completion by TLC or LC-MS.[25]
Racemization - Over-activation of the carboxylic acid. - Presence of excess base. - Certain amino acids (e.g., His, Cys) are more prone to racemization.[26][19]- Use an additive like HOBt or Oxyma.[26][27] - Avoid excess base and use a weaker base like NMM if possible.[17] - Perform coupling at a lower temperature (0 °C).[17]
Difficulty in Purification - Byproducts (e.g., DCU) co-eluting with the product. - Similar polarity of product and impurities.- Ensure complete precipitation and filtration of DCU. - Optimize the mobile phase for column chromatography. - Consider using a different protecting group strategy for one of the termini to alter polarity.

Conclusion

Solution-phase peptide synthesis using Boc-protected amino acids is a robust and versatile methodology. While it may require more intensive purification efforts compared to SPPS, its scalability and the crystalline nature of many intermediates make it an attractive option for the production of specific peptides and fragments. A thorough understanding of the underlying reaction mechanisms, careful selection of coupling reagents, and meticulous execution of purification protocols are paramount to achieving success. This guide provides the foundational knowledge and practical steps to empower researchers in their peptide synthesis endeavors.

References

Application Notes and Protocols: Chiral Synthesis of 3-Amino-3-Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Chiral β-amino acids, particularly 3-amino-3-arylpropionic acids, are of paramount importance in medicinal chemistry and drug development.[1] These structural motifs are integral components of numerous pharmaceuticals, including β-lactam antibiotics, and are used as building blocks for β-peptides, which exhibit enhanced stability against enzymatic degradation compared to their α-peptide counterparts.[2][3] The precise stereochemical control during the synthesis of these compounds is critical, as different enantiomers can exhibit vastly different pharmacological activities.[4] This guide provides an in-depth overview of robust and widely adopted methodologies for the enantioselective synthesis of 3-amino-3-arylpropionic acids, complete with detailed protocols and mechanistic insights.

This document will explore three principal strategies for achieving high enantioselectivity:

  • Asymmetric Hydrogenation of β-(Acylamino)acrylates: A powerful and direct method utilizing chiral transition metal catalysts.

  • Organocatalytic Asymmetric Michael Addition: A metal-free approach offering excellent stereocontrol through the use of small chiral organic molecules.

  • Enzymatic Kinetic Resolution: A biocatalytic method that leverages the stereospecificity of enzymes to separate enantiomers.

Asymmetric Hydrogenation of β-(Acylamino)acrylates

Asymmetric hydrogenation is a highly efficient and atom-economical method for establishing the chiral center in 3-amino-3-arylpropionic acid derivatives.[1][2] This approach involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor in the presence of a chiral transition metal catalyst, typically based on rhodium or ruthenium.[1][2] The choice of chiral ligand is crucial for achieving high enantioselectivity.

Causality Behind Experimental Choices

The success of this method hinges on the formation of a transient chiral catalyst-substrate complex that directs the delivery of hydrogen from one face of the double bond. The electronic and steric properties of the chiral ligand, the substrate, and the solvent all play a critical role in determining the stereochemical outcome. For instance, ligands like DuPhos and BICP have demonstrated exceptional performance in rhodium-catalyzed hydrogenations of β-(acylamino)acrylates, achieving enantiomeric excesses (ee) of up to 99.6%.[2][3] The geometry of the substrate (E vs. Z isomer) can also significantly influence reactivity and enantioselectivity, with different catalyst systems showing preference for one isomer over the other.[2][3]

Experimental Workflow: Asymmetric Hydrogenation

G cluster_prep Substrate Preparation cluster_hydro Asymmetric Hydrogenation cluster_workup Workup & Purification start β-Ketoester enaminoate β-Enamino Ester start->enaminoate Ammonolysis acylaminoacrylate β-(Acylamino)acrylate (E/Z mixture) enaminoate->acylaminoacrylate Acylation hydrogenation Hydrogenation Reactor acylaminoacrylate->hydrogenation product Chiral N-Acyl-3-amino-3-arylpropionate hydrogenation->product High ee catalyst Chiral Rh or Ru Catalyst (e.g., Rh-Me-DuPhos) catalyst->hydrogenation h2 H₂ Gas h2->hydrogenation purification Chromatography product->purification hydrolysis Hydrolysis purification->hydrolysis final_product Chiral 3-Amino-3-arylpropionic Acid hydrolysis->final_product

Caption: Workflow for Asymmetric Hydrogenation.

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (E)-3-Acetamido-3-phenylpropenoate

This protocol is adapted from the work of Zhang and co-workers, which demonstrates a highly efficient synthesis of β-amino acid derivatives.[2][3]

Materials:

  • Methyl (E)-3-acetamido-3-phenylpropenoate

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (R,R)-Me-DuPhos ligand

  • Anhydrous, degassed methanol

  • High-pressure hydrogenation vessel

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a glovebox, a stock solution of the catalyst is prepared by dissolving [Rh(COD)₂]BF₄ and (R,R)-Me-DuPhos (1:1.1 molar ratio) in anhydrous, degassed methanol.

  • Reaction Setup: To a high-pressure hydrogenation vessel, add methyl (E)-3-acetamido-3-phenylpropenoate (1.0 mmol).

  • Inert Atmosphere: The vessel is sealed and purged with argon three times.

  • Solvent and Catalyst Addition: Anhydrous, degassed methanol (10 mL) is added via syringe, followed by the catalyst solution (0.01 mmol Rh).

  • Hydrogenation: The vessel is purged with hydrogen gas three times and then pressurized to 60 psi of H₂.

  • Reaction Monitoring: The reaction is stirred at room temperature for 24 hours. The progress can be monitored by TLC or HPLC.

  • Workup: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the chiral N-acyl-3-amino-3-phenylpropionate.

  • Hydrolysis: The N-acyl group can be removed by acidic or basic hydrolysis to afford the final 3-amino-3-phenylpropionic acid.

SubstrateCatalystSolventPressure (psi)ee (%)Yield (%)Reference
(E)-Methyl 3-acetamido-3-phenylpropenoateRh-Me-DuPhosToluene40>99>95[2]
(Z)-Methyl 3-acetamido-3-phenylpropenoateRh-BICPToluene29488.6>95[3]
(E)-Methyl 3-benzamido-3-phenylpropenoateRh-TangPhosToluene58096.3>99[5]

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral compounds.[6][7] The asymmetric aza-Michael addition, in particular, is a valuable tool for constructing the C-N bond in β-amino acids with high stereocontrol. This reaction typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, mediated by a chiral organocatalyst.

Causality Behind Experimental Choices

Chiral primary or secondary amines, often derived from proline or cinchona alkaloids, are commonly employed as catalysts.[7] These catalysts activate the substrate through the formation of a transient enamine or iminium ion, which then reacts with the nucleophile. The stereochemical outcome is dictated by the steric and electronic environment of the catalyst, which effectively shields one face of the reactive intermediate. The choice of solvent and any additives can also significantly impact the reaction's efficiency and selectivity. For example, the use of an acidic co-catalyst can enhance the rate and enantioselectivity of pyrrolidine-catalyzed Michael additions.[8]

Reaction Scheme: Organocatalytic Aza-Michael Addition

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_final Final Product cinnamate Aryl α,β-Unsaturated Ester intermediate Chiral Intermediate cinnamate->intermediate amine Nitrogen Nucleophile (e.g., Phthalimide) amine->intermediate catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid Derivative) catalyst->intermediate Activation product Chiral Michael Adduct intermediate->product Addition product->catalyst Catalyst Regeneration deprotection Deprotection product->deprotection final_product Chiral 3-Amino-3-arylpropionic Acid deprotection->final_product

Caption: Organocatalytic Aza-Michael Addition.

Protocol: Asymmetric Aza-Michael Addition of Phthalimide to an α,β-Unsaturated Ester

This protocol is a representative example of an organocatalytic approach to chiral β-amino acid precursors.

Materials:

  • Aryl α,β-unsaturated ester (e.g., ethyl cinnamate)

  • Phthalimide

  • Chiral organocatalyst (e.g., a derivative of 9-amino-9-deoxy-epi-quinine)

  • Toluene

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the aryl α,β-unsaturated ester (1.0 mmol), phthalimide (1.2 mmol), and the chiral organocatalyst (0.1 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours).

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the chiral Michael adduct.

  • Deprotection: The phthalimide protecting group can be removed under standard conditions (e.g., with hydrazine) to yield the free amine, which can then be hydrolyzed to the desired 3-amino-3-arylpropionic acid.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that exploits the high stereoselectivity of enzymes to separate a racemic mixture of a chiral compound.[9][10] In this process, an enzyme selectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted. This method is particularly useful for the large-scale production of enantiomerically pure compounds.

Causality Behind Experimental Choices

Lipases are commonly used enzymes for the kinetic resolution of esters of 3-amino-3-arylpropionic acids.[9][11] The enzyme's active site has a specific three-dimensional structure that preferentially binds and reacts with one enantiomer of the substrate. The choice of enzyme, solvent, and acyl donor (in the case of transesterification) are critical parameters that need to be optimized to achieve high enantioselectivity (E-value). Immobilization of the enzyme on a solid support can enhance its stability and reusability.[11]

Workflow: Enzymatic Kinetic Resolution

G cluster_start Starting Material cluster_resolution Enzymatic Resolution cluster_separation Separation & Final Products racemate Racemic Ester of 3-Amino-3-arylpropionic Acid reaction Reaction Vessel racemate->reaction enzyme Immobilized Lipase enzyme->reaction products Mixture of: (R)-Ester (unreacted) (S)-Acid (product) reaction->products separation Extraction/Chromatography products->separation r_ester (R)-Ester separation->r_ester s_acid (S)-3-Amino-3-arylpropionic Acid separation->s_acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic 3-Amino-3-phenylpropionate Ester

This protocol provides a general framework for the enzymatic resolution of a racemic ester.

Materials:

  • Racemic ester of N-protected 3-amino-3-phenylpropionic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Buffer solution (pH ~7)

  • Standard laboratory glassware and shaker/stirrer

Procedure:

  • Reaction Setup: In a flask, dissolve the racemic ester (1.0 mmol) in the organic solvent (20 mL).

  • Enzyme Addition: Add the immobilized lipase (e.g., 50-100 mg/mmol of substrate).

  • Aqueous Phase: Add a small amount of buffer solution (e.g., 0.5 mL) to maintain the optimal pH for the enzyme.

  • Reaction: Shake or stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining ester and the product acid. The reaction should be stopped at or near 50% conversion for optimal enantiomeric excess of both components.

  • Workup: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Separation: Separate the unreacted ester from the product acid by extraction. The acidic product can be extracted into an aqueous basic solution.

  • Isolation: Acidify the aqueous layer to precipitate the chiral 3-amino-3-arylpropionic acid, which can be collected by filtration. The unreacted ester can be recovered from the organic layer.

Conclusion

The chiral synthesis of 3-amino-3-arylpropionic acids is a well-developed field with several robust and scalable methodologies. The choice of a particular synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific structural features of the target molecule. Asymmetric hydrogenation offers a direct and highly efficient route, while organocatalysis provides a metal-free alternative with excellent stereocontrol. For large-scale applications, enzymatic kinetic resolution remains a highly attractive and cost-effective option. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of these important chiral building blocks.

References

Troubleshooting & Optimization

Troubleshooting low yield in Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting low yields in the coupling of Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid and other structurally similar amino acids. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during amide bond formation, thereby enhancing reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is resulting in a very low yield or failing completely. What are the most common culprits?

Low yields in amide coupling reactions, especially with sterically demanding substrates, often stem from a few key factors. The primary reasons include incomplete activation of the carboxylic acid, reduced nucleophilicity of the amine, steric hindrance, and suboptimal reaction conditions.[1][2] The bulky Boc protecting group and the phenyl ring in your starting material can physically obstruct the reactive centers, slowing down the reaction.[2] Furthermore, any moisture present can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide bond formation.[1]

Q2: I suspect my carboxylic acid is not being activated efficiently. How can I confirm this and what steps can I take to improve activation?

Incomplete activation is a frequent issue. Standard carbodiimide reagents like DCC or EDC can be inefficient for sterically hindered amino acids.[2] To confirm activation, you can use techniques like LC-MS to monitor the formation of the activated ester intermediate. To improve activation, consider switching to a more potent coupling reagent. Onium-salt-based reagents such as HATU, HBTU, or PyBOP are generally more effective as they form highly reactive esters capable of overcoming steric barriers.[3] Pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) before adding the amine can also significantly improve yields.[1]

Q3: Could side reactions be contributing to my low yield? What are the common side reactions and how can they be minimized?

Several side reactions can plague amide coupling. With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[4][5][6] This can be minimized by using additives like HOBt or OxymaPure, which trap the O-acylisourea to form a more stable and reactive ester.[1][6] Another significant side reaction is racemization, the loss of stereochemical integrity at the α-carbon.[2] Running the reaction at lower temperatures and using additives like HOAt or OxymaPure can help suppress racemization.[2]

Q4: How critical is the choice of solvent and base in my coupling reaction?

The choice of solvent and base is paramount for a successful coupling reaction. The solvent must effectively solvate the reactants to prevent aggregation, which can be a problem with hydrophobic sequences.[3][7] While DMF is a common choice, N-methylpyrrolidone (NMP) often has superior solvating properties for challenging couplings.[3] The base is crucial for neutralizing any acid salts and ensuring the amine remains nucleophilic. A non-nucleophilic base like DIPEA is commonly used.[4] However, in cases of increased risk of racemization, a weaker base like N-methylmorpholine (NMM) or collidine might be a better choice.[2]

Troubleshooting Guide: A Systematic Approach to Low Yields

If you are experiencing low yields, follow this systematic troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow start Low Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok fix_reagents Action: Use fresh, anhydrous reagents. Verify stoichiometry. reagent_ok->fix_reagents No check_activation Step 2: Assess Carboxylic Acid Activation reagent_ok->check_activation Yes fix_reagents->check_reagents activation_ok Activation Sufficient? check_activation->activation_ok improve_activation Action: Switch to a more potent coupling reagent (e.g., HATU, PyBOP). Pre-activate the carboxylic acid. activation_ok->improve_activation No check_conditions Step 3: Evaluate Reaction Conditions activation_ok->check_conditions Yes improve_activation->check_activation conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Increase reaction time/temperature. Optimize solvent (e.g., NMP) and base. conditions_ok->optimize_conditions No check_side_reactions Step 4: Investigate Side Reactions conditions_ok->check_side_reactions Yes optimize_conditions->check_conditions side_reactions_ok Side Reactions Minimal? check_side_reactions->side_reactions_ok minimize_side_reactions Action: Add HOBt/OxymaPure to suppress N-acylurea formation. Lower temperature to reduce racemization. side_reactions_ok->minimize_side_reactions No success Yield Improved side_reactions_ok->success Yes minimize_side_reactions->check_side_reactions CarbodiimideMechanism cluster_main_pathway Desired Reaction Pathway cluster_side_reaction Undesired Side Reaction RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (R'-N=C=N-R') Amide Desired Amide (R-CO-NH-R'') O_Acylisourea->Amide + Amine Amine Amine (R''-NH2) Urea Urea Byproduct N_Acylurea N-Acylurea (Unreactive) O_Acylisourea_side->N_Acylurea Rearrangement

References

Preventing racemization during the activation of fluorinated amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis utilizing fluorinated amino acids. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with racemization during the activation and coupling of these unique building blocks. Here, we provide in-depth, field-tested insights and troubleshooting strategies to maintain the stereochemical integrity of your peptides.

Section 1: The Challenge of Racemization with Fluorinated Amino Acids

Fluorinated amino acids are powerful tools in medicinal chemistry and chemical biology. The incorporation of fluorine can enhance metabolic stability, modulate pKa, and enforce specific peptide conformations.[1][][3] However, these benefits come with a significant synthetic challenge: a heightened susceptibility to racemization during peptide bond formation.

The root of this issue lies in the powerful electron-withdrawing nature of fluorine atoms. This effect increases the acidity of the α-proton on the amino acid backbone.[4] During the activation step of peptide synthesis, this increased acidity makes the α-proton more susceptible to abstraction by base, leading to a loss of stereochemical information through either direct enolization or, more commonly, the formation of a planar oxazolone intermediate.[5][6][7] This guide will address how to mitigate this intrinsic reactivity.

Section 2: Troubleshooting Guide & Common Scenarios

This section addresses specific, frequently encountered problems in a question-and-answer format.

Question 1: I'm observing significant epimerization (>5%) when coupling my β-fluorinated amino acid using a standard DIC/HOBt protocol. What is happening and how can I fix it?

Answer: This is a classic scenario. While Diisopropylcarbodiimide (DIC) is a common and effective coupling reagent, its mechanism involves the formation of a highly reactive O-acylisourea intermediate.[8] With electron-deficient amino acids like yours, this intermediate is particularly prone to cyclizing into a symmetric 5(4H)-oxazolone, which readily racemizes in the presence of even weak bases.[7][9] While 1-Hydroxybenzotriazole (HOBt) is added to trap the O-acylisourea and form a more stable active ester, this competition is not always fast enough to prevent oxazolone formation, especially with the increased acidity of your substrate's α-proton.

Troubleshooting Workflow:

G start High Racemization with DIC/HOBt sub Substitute Additive: Replace HOBt with OxymaPure® start->sub Quickest Change reagent Change Reagent Class: Switch to an Onium Salt (e.g., HATU, COMU) start->reagent More Robust acid_fluoride Alternative Activation: Convert to Amino Acid Fluoride start->acid_fluoride For Difficult Cases oxyma_check Racemization Still High? sub->oxyma_check reagent_check Racemization Still High? reagent->reagent_check success Problem Resolved acid_fluoride->success oxyma_check->reagent Yes oxyma_check->success No base Optimize Base: Use a weaker, sterically hindered base (e.g., NMM, Collidine instead of DIPEA) reagent_check->base Yes reagent_check->success No temp Lower Temperature: Run coupling at 0°C or below base->temp temp->success fail Consult Specialist

Recommended Solutions:

  • Switch to an Oxyma-based Additive: Replace HOBt with Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). Oxyma is more acidic than HOBt (pKa 4.6 vs. 4.6) and has been shown to be superior in suppressing racemization by more efficiently forming a stable active ester, outcompeting the oxazolone pathway.[8][10][11][12] It is also a non-explosive and safer alternative to additives like HOAt.[9][11]

  • Change Coupling Reagent Class: Move from carbodiimides to modern onium salt-based reagents like HATU or COMU. These reagents often show lower racemization levels.[13] For particularly sensitive substrates, COMU may be preferable as it avoids potential guanidinylation side reactions associated with HATU.[9]

  • Optimize the Base: If using an onium salt reagent, the choice of base is critical.[6] Standard N,N-Diisopropylethylamine (DIPEA) can be too aggressive. Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine, which are less likely to abstract the acidic α-proton.[6]

  • Convert to Amino Acid Fluoride: For the most challenging cases, bypassing traditional activation altogether is the best strategy. Convert the N-protected fluorinated amino acid to its corresponding acid fluoride. Amino acid fluorides are highly reactive acylating agents that are stable, less prone to racemization, and often do not require a tertiary base for coupling, thereby removing the primary cause of racemization.[14][15][16]

Question 2: My coupling reaction with a fluorinated amino acid is sluggish and incomplete, even with HATU. What's causing this and what should I do?

Answer: The electron-withdrawing effect of fluorine not only acidifies the α-proton but also decreases the nucleophilicity of the incoming amine.[4] If you are coupling to the N-terminus of a fluorinated amino acid, or if your amine component is otherwise electron-deficient (e.g., an aniline derivative), the reaction kinetics will be slower.[17]

Recommended Solutions:

  • Increase Equivalents/Concentration: A straightforward approach is to increase the concentration of the reactants or use a higher excess (3-5 equivalents) of the activated amino acid and coupling reagents.

  • Elevate Temperature (with caution): Microwave-assisted synthesis can be effective but must be used judiciously.[18] For fluorinated amino acids, limit the temperature to 50°C to avoid accelerating racemization.[18] For conventional heating, a modest increase to 40-50°C may improve coupling efficiency without significant epimerization, but this must be empirically tested for your specific substrate.

  • Switch to a More Potent Reagent: Consider using a fluorouronium reagent like BTFFH, which has been shown to be effective for coupling sterically hindered or electron-deficient amines, often by forming the highly reactive acyl fluoride in situ at elevated temperatures.[19]

  • Pre-activation: Ensure you are following a pre-activation protocol. Mix the amino acid, coupling reagent (e.g., HATU), and additive (if separate) for 5-10 minutes before adding the amine component. This ensures the active ester is fully formed before the nucleophile is introduced.[5]

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which class of coupling reagents is generally best for minimizing racemization with fluorinated amino acids?

    • A: While no single reagent is perfect for all substrates, the combination of DIC/OxymaPure® offers a robust, safe, and cost-effective starting point with significantly lower racemization than traditional carbodiimide/HOBt methods.[10][13] For extremely sensitive or hindered couplings, conversion to an amino acid fluoride is often the gold standard for maintaining stereochemical purity.[15]

  • Q: How does the position of the fluorine atom (α, β, γ) affect the risk of racemization?

    • A: The closer the fluorine is to the stereocenter, the stronger its electron-withdrawing inductive effect, and the higher the risk of racemization. An α-fluoro-substituted amino acid will be significantly more prone to racemization than a γ-fluoro-substituted one because the α-proton's acidity is dramatically increased.[4]

  • Q: Can I use standard Fmoc-SPPS protocols for peptides containing fluorinated amino acids?

    • A: Yes, but with modifications. Standard deprotection with piperidine is usually fine. However, for the coupling step, you must deviate from standard protocols. Avoid highly basic conditions and aggressive coupling reagents. We recommend using a DIC/Oxyma protocol or a base-optimized onium salt protocol as your default method within an automated synthesizer.[11][13]

  • Q: Are there any protecting group strategies that can help?

    • A: Yes. While standard Fmoc and Boc are urethane-type protecting groups that are generally good at preventing racemization, extremely sensitive couplings can benefit from novel protecting groups.[9] For example, recent research has shown that thiol-labile protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) can significantly suppress racemization compared to Fmoc for problematic residues like Cys and His.[13][20]

Section 4: Data & Protocols

Table 1: Comparative Racemization of Fmoc-L-Cys(Trt)-OH with Various Coupling Reagents

This table summarizes representative data on the percentage of D-isomer formation when coupling Fmoc-L-Cys(Trt)-OH, an amino acid known to be susceptible to racemization. Note how the DIC/Oxyma combination shows negligible racemization.

Coupling Reagent/AdditiveBase% D-Isomer (Racemization)Reference
HATUNMM~5-7%[13]
HBTUNMM~4-6%[13]
HCTUNMM~3-5%[13]
DIC/OxymaPure® -<0.5% (Negligible) [13]

Data adapted from studies on racemization-prone amino acids, providing a strong analogue for the behavior of fluorinated amino acids.

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure® in SPPS

This protocol outlines a standard coupling cycle for a resin-bound amine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11]

  • Resin Preparation: Swell the resin-bound amine in peptide-synthesis grade DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (3-5 equiv.), OxymaPure® (3-5 equiv.), in DMF.

  • Activation: Add DIC (3-5 equiv.) to the amino acid/Oxyma solution and allow to pre-activate for 5 minutes at room temperature.

  • Coupling: Add the activated coupling cocktail to the resin. Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Confirmation: Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

  • Proceed to the next deprotection/coupling cycle.

Protocol 2: Preparation of N-α-Fmoc-Amino Acid Fluorides

This method allows for the conversion of an amino acid to its highly stable and less racemization-prone acid fluoride form.[14][21]

  • Starting Material: Dissolve the N-α-Fmoc-protected fluorinated amino acid (1 equiv.) in anhydrous DCM at 0°C under an inert atmosphere (N₂ or Ar).

  • Fluorinating Agent: Add a solution of a fluorinating agent, such as cyanuric fluoride or, more recently, ex situ generated thionyl fluoride (SOF₂), dropwise to the stirred solution.[14]

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, perform a simple aqueous work-up. Dilute the reaction with DCM, wash with cold water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purification: The resulting Fmoc-amino acid fluoride is often pure enough to be used directly in the next coupling step without column chromatography.

G Amine R'-NH₂ (Incoming Amine) Peptide Desired Peptide (Chirally Pure) Amine->Peptide Rac_Peptide Racemized Peptide (Contaminant) Amine->Rac_Peptide AA AA OAI OAI AA->OAI + Oxazolone Oxazolone OAI->Oxazolone Fast for e⁻ deficient AAs Active_Ester Active_Ester OAI->Active_Ester Trapping Carbo Carbo Carbo->OAI Racemic_Ox Racemic_Ox Oxazolone->Racemic_Ox H⁺ Abstraction Racemic_Ox->Rac_Peptide Coupling Base Base Base->Racemic_Ox Active_Ester->Peptide Coupling Additive Additive Additive->Active_Ester

References

Technical Support Center: Optimizing the Solubility of Boc-Protected Amino Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common yet often frustrating challenge in peptide synthesis: the poor solubility of Boc-protected amino acids in organic solvents. In my years in the field, I've seen promising syntheses derailed by solubility issues. This center, comprising a detailed Troubleshooting Guide and a comprehensive FAQ section, is born from that experience. It aims to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: From Cloudy Suspensions to Clear Solutions

This section addresses specific solubility problems you may encounter during your experiments. Each issue is followed by a logical workflow for diagnosis and resolution.

Issue 1: My Boc-protected amino acid won't dissolve in the recommended solvent (e.g., DCM or DMF).

This is a frequent hurdle, especially with hydrophobic or structurally complex amino acids. Here’s a systematic approach to tackle this problem.

start Initial Observation: Boc-amino acid is poorly soluble check_quality Step 1: Verify Reagent & Solvent Quality - Use anhydrous, high-purity solvent. - Confirm purity of Boc-amino acid. start->check_quality physical_methods Step 2: Employ Physical Dissolution Aids - Gentle warming (30-40°C). - Sonication. check_quality->physical_methods If quality is confirmed co_solvent Step 3: Use a Co-Solvent System - Add a small percentage of a stronger solvent (e.g., 5-10% DMF or NMP in DCM). physical_methods->co_solvent If still insoluble stronger_solvent Step 4: Switch to a More Potent Solvent - Consider neat DMF, NMP, or DMSO. co_solvent->stronger_solvent If still insoluble salt_formation Step 5: For Oily/Amorphous Compounds: Convert to a DCHA Salt stronger_solvent->salt_formation For persistent issues

Caption: A logical workflow for troubleshooting poor solubility of Boc-amino acids.

  • Step 1: The Critical Importance of Quality The presence of even small amounts of water or other impurities in your solvent can dramatically decrease the solubility of hydrophobic compounds like Boc-protected amino acids[1]. Similarly, impurities in the amino acid derivative itself can hinder dissolution. Always use fresh, anhydrous, peptide-synthesis-grade solvents.

  • Step 2: Physical Methods to Encourage Dissolution

    • Gentle Warming: Increasing the temperature of the solvent increases the kinetic energy of its molecules, leading to more frequent and energetic collisions with the solute, which can overcome the lattice energy of the solid.

      • Protocol: Place your vial in a water bath or on a heating block set to 30-40°C. Stir the mixture and observe for dissolution. Avoid excessive heat to prevent potential degradation of the Boc-protecting group[1].

    • Sonication: The high-frequency sound waves generated by a sonicator create microscopic bubbles in the solvent that rapidly collapse (a process called cavitation). This creates localized areas of high energy that can break apart aggregates of the solid, increasing the surface area available for solvation[2][3].

      • Protocol: Place the vial containing the suspension in a water bath sonicator. Sonicate for 5-15 minute intervals, allowing the solution to cool between intervals to prevent overheating[2][4].

  • Step 3: The Power of Co-Solvents A co-solvent system works by altering the overall polarity of the solvent medium to better match that of the solute, a principle encapsulated by the adage "like dissolves like"[5]. Adding a small amount of a more polar, aprotic solvent like DMF or NMP to a less polar one like DCM can disrupt the solvent-solvent interactions of the primary solvent, allowing it to interact more effectively with the Boc-amino acid. This technique is particularly effective for compounds that are "on the edge" of solubility[1][6][7]. For exceptionally difficult sequences, mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM have proven to be powerful solubilizing agents for protected peptides[8][9].

    • Experimental Protocol: Preparing a DCM/DMF Co-Solvent System

      • Begin by adding the Boc-protected amino acid to the reaction vessel.

      • Add the primary solvent (e.g., DCM) in a volume that would typically be used for the reaction.

      • While stirring, add the co-solvent (e.g., DMF) dropwise until the solution becomes clear. A common starting point is a 9:1 or 4:1 mixture of DCM to DMF.

      • If the compound still does not dissolve, you can gradually increase the proportion of the stronger solvent.

  • Step 4: Switching to a Stronger Solvent If co-solvents are insufficient, a complete change to a more powerful solvent may be necessary. The choice of solvent will depend on the specific Boc-amino acid.

    SolventGeneral Characteristics
    Dichloromethane (DCM) A good starting point for many Boc-amino acids, especially in Boc-based solid-phase peptide synthesis (SPPS) as it swells polystyrene resins well and is unreactive towards TFA[10].
    N,N-Dimethylformamide (DMF) A more polar aprotic solvent that can dissolve a wider range of Boc-amino acids than DCM[11]. It is a very common solvent in peptide synthesis[12].
    N-Methyl-2-pyrrolidone (NMP) Often has a higher solvating power than DMF and can be a good alternative for particularly difficult-to-dissolve compounds[13].
    Dimethyl sulfoxide (DMSO) A highly polar aprotic solvent that can dissolve many compounds that are insoluble in other organic solvents[13]. Note that DMSO is hygroscopic and should be handled accordingly.
  • Step 5: Taming Oily or Amorphous Compounds with Salt Formation Some Boc-protected amino acids are obtained as oils or amorphous solids that are difficult to handle and dissolve. Converting these to a crystalline dicyclohexylammonium (DCHA) salt can significantly improve their handling characteristics and, in some cases, their initial dissolution in the first step of a reaction workup[14][15]. The DCHA salt is typically a stable, free-flowing solid that is easier to weigh and handle.

    • Experimental Protocol: Formation of a Boc-Amino Acid DCHA Salt

      • Dissolve the crude oily or amorphous Boc-amino acid in a suitable solvent such as diethyl ether or ethyl acetate[14][15].

      • Slowly add one equivalent of dicyclohexylamine with stirring.

      • Continue stirring until a precipitate forms. This may happen immediately or require some time. If necessary, the solution can be cooled to promote crystallization.

      • Collect the solid DCHA salt by vacuum filtration and wash it with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

    • Experimental Protocol: Conversion of a DCHA Salt back to the Free Acid Before use in a coupling reaction, the DCHA salt must be converted back to the free carboxylic acid.

      • Suspend the Boc-amino acid DCHA salt in a solvent like ethyl acetate or dichloromethane (DCM) (5-10 volumes)[8][16][17].

      • Extract the organic solution three times with an ice-cold aqueous solution of 10% phosphoric acid or potassium bisulfate (KHSO₄)[8][16][17]. The pH of the aqueous phase should be acidic (pH 2-3) to ensure complete protonation of the carboxylate.

      • Wash the organic layer with water until the pH of the aqueous wash is neutral.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free Boc-amino acid, which may be an oil or a solid.

Frequently Asked Questions (FAQs)

Q1: Why are some Boc-protected amino acids less soluble than others?

The solubility of a Boc-protected amino acid is a complex interplay of several factors:

  • The Side Chain (R-group): The nature of the amino acid's side chain is a primary determinant. Amino acids with large, nonpolar, or aromatic side chains (e.g., Phe, Trp, Val, Leu, Ile) tend to be more hydrophobic and thus less soluble in more polar organic solvents[1].

  • The Boc-Protecting Group: The bulky, nonpolar tert-butyl group of the Boc protectorant contributes to the overall hydrophobicity of the molecule, generally increasing its solubility in less polar organic solvents compared to the unprotected amino acid[11].

  • Intermolecular Forces: In the solid state, Boc-protected amino acids are held together by a combination of hydrogen bonds (between the carboxylic acid and the carbamate) and van der Waals forces. The strength of these interactions in the crystal lattice must be overcome by the solvent for dissolution to occur.

Q2: Is there a general solubility chart for Boc-protected amino acids?

Boc-Amino AcidDCMDMFNMPDMSO
Boc-Gly-OH GoodGoodGoodGood
Boc-Ala-OH GoodGoodGoodGood
Boc-Val-OH GoodGoodGoodGood
Boc-Leu-OH GoodGoodGoodGood
Boc-Phe-OH Good[18]Good[18]Good[18]Good
Boc-Pro-OH GoodGoodGoodGood
Boc-Trp(Boc)-OH Good[19]Good[19]GoodGood[19]
Boc-Tyr(tBu)-OH Soluble[13]Good[13]GoodHigh (100 mg/mL)[13]
Boc-DL-Phg-OH Soluble[1]Soluble[1]Soluble[1]Soluble[1]

Q3: Can I use heat to dissolve my Boc-amino acid?

Yes, gentle heating to 30-40°C is a common and effective technique to increase the rate of dissolution and the solubility limit of a compound[1]. However, it is crucial to avoid excessive temperatures, as this can lead to the degradation of the acid-labile Boc-protecting group.

Q4: How does a co-solvent actually work to improve solubility?

The mechanism of co-solvency is rooted in the principles of intermolecular forces and thermodynamics. A good solvent for a particular solute is one where the solvent-solute interactions are strong enough to overcome the solute-solute and solvent-solvent interactions. When a Boc-amino acid with a large hydrophobic side chain is placed in a moderately polar solvent like DCM, the solvent may not be able to effectively solvate the nonpolar parts of the molecule.

By adding a more polar co-solvent like DMF, you create a solvent mixture with a different overall character. This can:

  • Reduce Interfacial Tension: The co-solvent can reduce the interfacial tension between the hydrophobic solute and the bulk solvent, making it more energetically favorable for the solute to be dispersed in the solvent[6][7].

  • Disrupt Solvent Self-Association: The co-solvent can disrupt the hydrogen bonding or dipole-dipole interactions between the primary solvent molecules, creating "pockets" that are more accommodating to the solute molecules.

  • Provide Favorable Specific Interactions: The co-solvent may have specific favorable interactions (e.g., dipole-dipole) with parts of the solute molecule that the primary solvent cannot provide.

The concept of Hansen Solubility Parameters (HSP) provides a more quantitative way to understand this. HSP theory breaks down the total cohesive energy of a substance into three components: dispersion forces, polar forces, and hydrogen bonding. A solute is most likely to dissolve in a solvent or solvent blend that has a similar HSP profile[20][21]. By mixing solvents, you can create a blend with an HSP profile that is a closer match to your "difficult" Boc-amino acid than either of the pure solvents alone.

solubility Successful Dissolution solute_props Solute Properties - Hydrophobicity of R-group - Crystal lattice energy interactions Favorable Solute-Solvent Interactions solute_props->interactions solvent_props Solvent Properties - Polarity - Hansen Parameters solvent_props->interactions conditions Experimental Conditions - Temperature - Purity - Concentration conditions->interactions interactions->solubility

Caption: Factors influencing the successful dissolution of Boc-protected amino acids.

References

Technical Support Center: Incomplete Boc Deprotection of Peptide Chains Containing Fluorinated Residues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team Last Updated: January 3, 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Nα-Boc (tert-butyloxycarbonyl) deprotection of peptide chains containing fluorinated amino acid residues. The incorporation of fluorine into peptides is a powerful strategy to enhance metabolic stability, proteolytic resistance, and binding affinity.[1][2] However, the unique electronic and steric properties of fluorinated residues can significantly impede standard solid-phase peptide synthesis (SPPS) protocols, particularly the critical Boc deprotection step.[3]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve these synthetic challenges.

Section 1: Understanding the Core Problem

This section addresses the fundamental chemistry behind Boc deprotection and why fluorinated residues present a unique challenge.

Q1: What is the standard mechanism of TFA-mediated Boc deprotection?

A1: The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds in three main steps[4][5][6][7]:

  • Protonation: The strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group. This makes the group unstable and primed for cleavage.[5][8]

  • Carbocation Formation: The unstable protonated group cleaves, leading to the formation of a stable tert-butyl cation and an intermediate carbamic acid.[4][5]

  • Decarboxylation: The carbamic acid intermediate is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free N-terminal amine of the peptide chain.[6][8] The liberated amine is then present as its trifluoroacetate salt.[4][5]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_Peptide Boc-NH-Peptide Protonated_Boc Boc(H+)-NH-Peptide Boc_Peptide->Protonated_Boc + TFA Carbamic_Acid HOOC-NH-Peptide (Carbamic Acid) Protonated_Boc->Carbamic_Acid tBu_Cation t-Butyl Cation Protonated_Boc->tBu_Cation TFA H+ Free_Amine H₃N⁺-Peptide (Free Amine Salt) Carbamic_Acid->Free_Amine CO2 CO₂ (gas) Carbamic_Acid->CO2 tBu_Side_Products Side Reactions (t-Butylation) tBu_Cation->tBu_Side_Products Trapped by Scavengers

Figure 1: Mechanism of TFA-mediated Boc deprotection.
Q2: Why do fluorinated residues cause incomplete Boc deprotection?

A2: The introduction of fluorine can hinder Boc deprotection through two primary mechanisms:

  • Steric Hindrance: Fluorine is larger than hydrogen, and bulky side chains like hexafluoroleucine or trifluoromethyl-phenylalanine can physically block the approach of TFA to the N-terminal Boc group. This is particularly problematic for residues immediately adjacent to the fluorinated amino acid.[9][10]

  • Electronic Effects: The high electronegativity of fluorine creates a strong electron-withdrawing effect.[1] This can decrease the basicity of the Boc group's carbonyl oxygen, making it more difficult to protonate. This inductive effect can slow down the initial, rate-limiting step of the deprotection mechanism.[3]

  • Peptide Aggregation: Fluorinated sequences can exhibit altered hydrophobicity, sometimes leading to increased on-resin aggregation and the formation of secondary structures like β-sheets.[11][12][13] This aggregation can prevent the deprotection reagents from efficiently accessing the N-terminus of the growing peptide chains.[10]

Section 2: Troubleshooting Guide - Diagnosing the Problem

Before you can solve the problem, you must confirm that incomplete deprotection is the root cause of your synthesis issues.

Q3: How can I definitively confirm that Boc deprotection is incomplete?

A3: Several analytical methods can be used to diagnose incomplete Boc removal. Relying on a single method is not recommended; a combination of techniques provides the most definitive evidence.

Method Principle Observation for Incomplete Deprotection Pros & Cons
HPLC & Mass Spectrometry (MS) Separates peptide fragments by hydrophobicity and determines their mass-to-charge ratio.Appearance of deletion sequences (peptides missing one or more amino acids) in the final crude product. The mass will be lower than the target peptide.[10][14]Pro: The most definitive method for identifying failure sequences.Con: Requires cleavage of a small sample from the resin; not a real-time test.
Qualitative Kaiser Test (Ninhydrin Test) A colorimetric test that detects free primary amines on the peptide-resin.[14]A negative result (yellow or colorless beads) after the deprotection step indicates a lack of free amines, meaning the Boc group is still attached.[10] A positive result (dark blue/purple) indicates successful deprotection.Pro: Fast, inexpensive, and can be performed on-resin at each cycle.Con: Qualitative only; can sometimes give false negatives with N-terminal prolines or hindered amines.
UV-Vis Spectrophotometry (Automated Synthesizers) Monitors the UV absorbance of byproducts released during deprotection (e.g., piperidine-dibenzofulvene adduct for Fmoc). While less common for Boc, similar principles can apply if a chromophoric group is involved.For analogous monitoring, a failure of the absorbance to plateau or return to baseline could signal a slow or incomplete reaction.[14]Pro: Provides real-time kinetic data.Con: Not a standard feature for Boc-SPPS monitoring; more common in Fmoc chemistry.
Protocol 1: Qualitative Kaiser (Ninhydrin) Test

This protocol is adapted from standard peptide synthesis methodologies to monitor the presence of free primary amines on the resin support.[10][14]

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.[10]

  • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[10]

Procedure:

  • Sample Collection: After the final wash of the deprotection step, carefully remove a small sample of resin (approx. 10-20 beads) and place it in a small glass test tube.[10]

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[10]

  • Heat: Heat the test tube at 100-110°C for 5 minutes.[10][14]

  • Observe: Remove the tube from the heat and observe the color of the beads and the solution.

    • Positive Result (Deprotection Successful): Beads and solution turn a dark blue/purple.

    • Negative Result (Deprotection Incomplete): Beads and solution remain yellow or colorless.

Section 3: Troubleshooting Guide - Solutions & Optimized Protocols

Once incomplete deprotection is confirmed, the following strategies can be employed. Start with the least harsh modifications first.

Q4: My standard 50% TFA in DCM protocol is failing. What is the first thing I should change?

A4: The simplest and often most effective modification is to increase the reaction time and/or the concentration of TFA. The kinetics of deprotection can be significantly slowed by the factors mentioned in Q2.

A standard deprotection might be a single 20-30 minute treatment with 25-50% TFA in Dichloromethane (DCM).[7][8] For difficult sequences, this is often insufficient.

Protocol 2: Extended & Intensified Boc Deprotection

This protocol is designed for moderately difficult sequences where standard conditions are failing.

Reagents:

  • Deprotection Solution: 50-60% TFA in DCM (v/v).

  • Washing Solvent: Dichloromethane (DCM).

  • Neutralization Solution: 5-10% Diisopropylethylamine (DIPEA) in DCM (v/v).

Procedure:

  • Swell Resin: Swell the peptide-resin in DCM for 15-30 minutes. Drain the solvent.[10]

  • First Deprotection: Add the Deprotection Solution (10 mL per gram of resin). Agitate the mixture for 2-3 minutes and drain. This is a pre-wash step.

  • Second Deprotection: Add a fresh portion of the Deprotection Solution. Agitate the mixture for 45-60 minutes at room temperature.

  • Monitor (Optional but Recommended): Remove a few beads and perform a Kaiser Test (Protocol 1) to check for completion. If still negative, continue agitation for another 15-30 minutes.

  • Wash: Drain the deprotection solution. Wash the resin thoroughly with DCM (5-6 times) to remove all residual acid.[15]

  • Neutralize: Wash the resin with the Neutralization Solution (2 times, 5 minutes each) until a subsequent Kaiser test on washed beads is positive (blue).[8]

  • Final Wash: Wash the resin thoroughly with DCM (3-4 times) to remove excess base before proceeding to the next coupling step.[15]

Causality: Increasing the time and acid concentration directly addresses the slower reaction kinetics caused by steric and electronic effects of the fluorinated residue, providing more opportunity for the reaction to proceed to completion.

Q5: The deprotection is still incomplete, and I suspect peptide aggregation. What can I do?

A5: When on-resin aggregation is the problem, simply increasing time or acid strength may not work because the reagents cannot physically reach the reaction site.[10][12] In these cases, using a "chaotropic" or structure-disrupting co-solvent is highly effective. Hexafluoroisopropanol (HFIP) is an excellent choice as it is a powerful hydrogen-bond breaker that can solubilize and monomerize aggregated peptide chains.[12]

Protocol 3: HFIP Co-Solvent Deprotection for Aggregated Peptides

This protocol uses HFIP to disrupt secondary structures during the deprotection step.

Reagents:

  • Deprotection Solution: 20-30% HFIP in DCM (v/v).[12]

  • Acid: Trifluoroacetic acid (TFA).

  • Washing Solvents: DCM, N,N-Dimethylformamide (DMF).

Procedure:

  • Initial Wash: After the previous coupling step, wash the peptide-resin thoroughly with DMF (3 times) and then DCM (3 times).

  • Disruption Wash: Wash the resin with the HFIP/DCM solution for 15-30 minutes with gentle agitation. This step is designed to break up aggregates before deprotection.[12]

  • Drain & Wash: Drain the HFIP/DCM solution. Wash the resin thoroughly with DCM (3 times) to remove the HFIP.

  • Deprotection: Proceed with the Extended & Intensified Boc Deprotection (Protocol 2). The pre-treatment with HFIP should make the N-terminus much more accessible.

  • Monitor: Use the Kaiser Test (Protocol 1) to confirm successful deprotection before proceeding.

Troubleshooting_Workflow Start Incomplete Deprotection Detected (Negative Kaiser Test / HPLC-MS) Check_Aggregation Is peptide sequence prone to aggregation? Start->Check_Aggregation Use_HFIP Use HFIP Co-Solvent Wash (Protocol 3) Check_Aggregation->Use_HFIP Yes Extend_TFA Use Extended/Intensified TFA Deprotection (Protocol 2) Check_Aggregation->Extend_TFA No Use_HFIP->Extend_TFA Then... Stronger_Acid Consider Stronger Acid System (e.g., TFMSA, HF) (Advanced Users Only) Extend_TFA->Stronger_Acid If still fails Success Deprotection Successful (Positive Kaiser Test) Extend_TFA->Success If successful Stronger_Acid->Success If successful

Figure 2: Troubleshooting decision workflow for incomplete Boc deprotection.
Q6: Are there even stronger acid systems for extremely resistant residues?

A6: Yes, for exceptionally difficult cases, stronger acid systems can be used for the final cleavage and deprotection, though they are generally not used for the cyclical deprotection steps during SPPS due to their harshness. These methods require specialized equipment and extreme caution.

  • Trifluoromethanesulfonic acid (TFMSA): Can be used as a substitute for anhydrous HF and is effective for cleaving peptides from the resin and removing most side-chain protecting groups.[16][17]

  • Anhydrous Hydrogen Fluoride (HF): The traditional "gold standard" for final cleavage in Boc-SPPS. It is highly effective but also extremely toxic and corrosive, requiring a dedicated apparatus.[18][19]

Note: These methods are typically reserved for final cleavage, not for iterative Nα-Boc removal. Using them iteratively would cleave the peptide from the resin and remove side-chain protecting groups prematurely.

Section 4: Frequently Asked Questions (FAQs)
Q7: What are the downstream consequences of incomplete Boc deprotection?

A7: The primary consequence is the formation of deletion sequences .[14] If the Boc group is not removed, the subsequent amino acid cannot be coupled to the peptide chain. This results in a final crude product containing a mixture of the target peptide and peptides missing one or more residues, which can be extremely difficult to purify and significantly lowers the overall yield.[14]

Q8: Do I need to worry about the tert-butyl cation generated during deprotection?

A8: Absolutely. The tert-butyl cation is a reactive electrophile that can cause unwanted alkylation of nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[5][20] To prevent this, "scavengers" must be added to the deprotection/cleavage cocktail to trap these carbocations. Common scavengers include triisopropylsilane (TIS) and water.[20][21] A standard cleavage cocktail like "Reagent K" (TFA/water/phenol/thioanisole/EDT) is designed for this purpose.[21][22]

Q9: Can I use heat to improve deprotection efficiency?

A9: While heating can increase reaction rates, it is generally not recommended for on-resin Boc deprotection. Elevated temperatures can promote side reactions, including racemization and degradation of sensitive residues. Milder alternatives, such as those outlined in Section 3, should be exhausted before considering thermal methods.[23]

References

Technical Support Center: Purification of Peptides Containing (R)-Boc-4-fluoro-β-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid (R)-Boc-4-fluoro-β-phenylalanine. The unique physicochemical properties imparted by this residue—namely the bulky Boc protecting group, the β-amino acid backbone, and the electron-withdrawing fluorine atom—present distinct challenges and opportunities during peptide purification.

This guide is designed to provide in-depth, practical solutions to common issues encountered during the purification of these complex molecules. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot your purification workflows.

Core Principles: Understanding the Analyte

Before diving into troubleshooting, it's crucial to understand how the components of (R)-Boc-4-fluoro-β-phenylalanine influence chromatographic behavior.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is extremely hydrophobic and bulky. If it remains on the peptide during purification, it will dramatically increase retention time in reverse-phase chromatography. Typically, the Boc group is removed during the final cleavage from the solid-phase resin. This guide assumes the target peptide for purification is the final, deprotected product unless otherwise specified.

  • 4-Fluoro Substituent: The fluorine atom on the phenyl ring significantly increases the hydrophobicity of the amino acid side chain. This leads to longer retention times on reverse-phase high-performance liquid chromatography (RP-HPLC) compared to peptides containing standard phenylalanine. This enhanced hydrophobicity can also increase the risk of peptide aggregation and decrease solubility in aqueous buffers.

  • β-Amino Acid Backbone: The presence of a β-amino acid can alter the peptide's conformational flexibility and secondary structure. This can sometimes lead to broader peaks in chromatography if the peptide exists in multiple conformations that are in slow exchange on the chromatographic timescale.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: Why is my peptide's retention time on RP-HPLC much longer than the non-fluorinated analog, leading to poor resolution from hydrophobic impurities?

  • Cause: The 4-fluoro-phenylalanine residue significantly increases the peptide's overall hydrophobicity, causing it to bind more strongly to the C18 stationary phase. This increased retention can lead to co-elution with other hydrophobic materials from the synthesis, such as protecting groups or deletion sequences containing other hydrophobic residues.

  • Solutions:

    • Shallow the Gradient: The most effective initial step is to decrease the slope of your organic solvent gradient. A shallower gradient increases the separation window between compounds with similar hydrophobicities. For example, instead of a 5-95% acetonitrile gradient over 30 minutes, try a 30-60% gradient over the same period.

    • Change the Organic Modifier: Acetonitrile (ACN) is the standard organic modifier, but others can alter selectivity. Try substituting ACN with methanol (MeOH) or isopropanol. Isopropanol is a stronger solvent and can be particularly effective for highly hydrophobic peptides.

    • Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A C8 or C4 column is less hydrophobic than a C18 and will reduce retention times. Alternatively, a phenyl-hexyl column can offer different selectivity due to π-π interactions with the aromatic rings of your peptide.

Question 2: My peptide is poorly soluble in the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA), causing sample precipitation and low recovery. What should I do?

  • Cause: The increased hydrophobicity from the 4-fluoro-β-phenylalanine residue reduces the peptide's solubility in highly aqueous solutions. Injecting a sample that is not fully dissolved can lead to column clogging, peak distortion, and significant loss of material.

  • Solutions:

    • Initial Dissolution in Organic Solvent: First, attempt to dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Once dissolved, slowly dilute this solution with your initial mobile phase buffer to the desired injection concentration. Critically, ensure the final percentage of DMSO or DMF in the injected sample is low (ideally <10%) to prevent peak distortion.

    • Increase Initial Organic Content: If solubility remains an issue, increase the percentage of organic solvent in your initial mobile phase (Solvent A). For example, start your gradient at 15% or 20% ACN instead of 5%.

    • Non-Chromatographic Pre-purification: For extremely hydrophobic peptides, a precipitation method can be a useful first step. Dissolve the crude material in a solvent like DMF and then precipitate the peptide by adding water. Many less hydrophobic impurities will remain in the aqueous-organic solution, enriching your target peptide before HPLC.

Question 3: I'm observing significant peak tailing in my chromatogram. What is causing this and how can I fix it?

  • Cause: Peak tailing is often caused by secondary interactions between the peptide and the stationary phase, or by issues with the mobile phase pH. Basic residues (like Lys, Arg, His) in the peptide can interact with residual acidic silanol groups on the silica-based column packing, slowing their elution and causing the peak to tail.

  • Solutions:

    • Ensure Sufficient Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the most common ion-pairing agent. It serves two purposes: it acidifies the mobile phase to ensure carboxylic acid groups are protonated, and the TFA anion pairs with protonated amine groups on the peptide, masking their charge and minimizing interactions with the silica backbone. Ensure your mobile phases contain at least 0.1% TFA.

    • Adjust Mobile Phase pH: The pH of the mobile phase dictates the ionization state of acidic and basic residues. Using a buffer system (e.g., ammonium formate for LC-MS compatibility) can provide better pH control than TFA alone.

    • Use a High-Purity Column: Modern HPLC columns are manufactured with high-purity silica and advanced end-capping techniques that minimize the number of free silanol groups, thereby reducing the potential for peak tailing.

Summary of Troubleshooting Strategies
ProblemPotential CauseRecommended Solutions
Poor Resolution / Co-elution Increased hydrophobicity due to 4-F-Phe residue.1. Use a shallower gradient. 2. Change organic modifier (ACN to MeOH/Isopropanol). 3. Switch to a less hydrophobic column (C8, C4, Phenyl).
Low Solubility / Precipitation High hydrophobicity of the fluorinated peptide.1. Dissolve sample in minimal DMSO/DMF first. 2. Increase the initial organic percentage in the mobile phase. 3. Use precipitation as a pre-purification step.
Peak Tailing Secondary interactions with silica backbone.1. Ensure mobile phase contains at least 0.1% TFA. 2. Use a buffered mobile phase for better pH control. 3. Use a modern, high-purity, end-capped column.
Low Recovery After Purification Irreversible binding to the column or precipitation.1. Use a less hydrophobic column. 2. Increase column temperature (e.g., to 40-60 °C). 3. Ensure the peptide is fully dissolved before injection.
Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for RP-HPLC method development for a novel peptide containing (R)-Boc-4-fluoro-β-phenylalanine?

A1: A good starting point is a broad scouting gradient on a C18 column. Begin with a higher-than-normal initial organic concentration (e.g., 10-20% ACN) due to the expected hydrophobicity.

  • Column: C18, 300Å pore size, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: 10% to 90% B over 40 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 30 °C.

From this initial run, you can identify the approximate elution percentage of your target peptide and then design a much shallower, optimized gradient around that point for preparative purification.

Q2: How can I confirm the purity and identity of my final peptide fractions?

A2: Purity and identity confirmation are essential. Never rely solely on the HPLC chromatogram.

  • Purity: Collect the main peak from your preparative run. Re-inject a small amount onto an analytical HPLC column using your optimized gradient. The resulting chromatogram should show a single, sharp peak.

  • Identity: The most crucial step is mass spectrometry (MS). Analyze the purified fraction using LC-MS or by direct infusion into an ESI-MS. The observed molecular weight should match the calculated theoretical mass of your peptide.

Q3: Can side reactions during solid-phase peptide synthesis (SPPS) complicate purification?

A3: Yes, absolutely. Common impurities that can co-elute with your target peptide include deletion sequences (missing one amino acid) and sequences with incomplete deprotection of side-chain protecting groups. If you encounter persistent impurities, consider optimizing your synthesis protocol, for example, by using double coupling steps for difficult residues or increasing reagent concentrations.

Q4: Is it necessary to remove the Boc group before purification?

A4: In standard Fmoc-based SPPS, the final cleavage cocktail (e.g., TFA/TIS/water) will remove the Boc group from the N-terminus along with the side-chain protecting groups and cleave the peptide from the resin. If you are using a Boc-based SPPS strategy, the final cleavage with a strong acid like HF is required. Purifying the Boc-protected peptide is generally not recommended as its extreme hydrophobicity makes it very difficult to handle and purify using standard RP-HPLC.

Experimental Protocols
Protocol 1: General RP-HPLC Purification Workflow

This protocol outlines a standard workflow for purifying a cleaved, crude peptide containing 4-fluoro-β-phenylalanine.

  • Crude Peptide Preparation:

    • After cleavage and ether precipitation, dry the crude peptide pellet under vacuum.

    • Weigh the crude material.

    • Dissolve a small test amount (e.g., 1 mg) in 1 mL of a solvent mixture (e.g., 50:50 ACN:Water) to assess solubility. If it doesn't dissolve, try adding a small amount of DMSO or DMF as described in the troubleshooting section.

    • For the preparative run, dissolve the peptide at a concentration of approximately 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analytical Scouting Run:

    • Perform an analytical run using the "Scouting Gradient" described in FAQ #1 to determine the retention time of your target peptide.

  • Preparative Purification Run:

    • Switch to a preparative column (e.g., C18, 10 µm, 22 x 250 mm).

    • Design a shallow gradient based on your scouting run. For example, if the peptide eluted at 45% B in the scouting run, a preparative gradient of 35-55% B over 60 minutes would be appropriate.

    • Inject the dissolved crude peptide.

    • Collect fractions (e.g., 1-minute fractions) throughout the elution of your target peak.

  • Fraction Analysis:

    • Analyze each collected fraction using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the solution (e.g., in a dry ice/acetone bath).

    • Lyophilize until a dry, fluffy powder is obtained. This typically takes 24-48 hours.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for optimizing the purification of a fluorinated peptide.

PurificationWorkflow Start Start: Crude Fluorinated Peptide Scouting Analytical RP-HPLC Scouting Run Start->Scouting Troubleshoot Troubleshoot? Scouting->Troubleshoot PrepRun Preparative RP-HPLC with Optimized Gradient Analysis Analyze Fractions (Analytical HPLC & MS) PrepRun->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize End End: Pure Peptide Lyophilize->End Troubleshoot->PrepRun Good Separation Optimize Optimize Method: - Change Gradient - Change Solvent - Change Column Troubleshoot->Optimize Poor Separation (Resolution, Tailing, etc.) Optimize->Scouting Re-scout

Caption: A workflow diagram for the purification of fluorinated peptides.

Validation & Comparative

A Senior Application Scientist's Comparative Guide: Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid vs. its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Phenylpropionic Acid Scaffolds

In the landscape of modern medicinal chemistry, the use of non-canonical amino acids as building blocks for peptide-based therapeutics and small molecule inhibitors is a cornerstone of rational drug design.[1][2] Among these, β-amino acid derivatives, such as 3-amino-3-phenylpropionic acid, are of significant interest due to their ability to impart unique conformational constraints and enhanced stability to peptides.[3] This guide provides a head-to-head comparison of two closely related chiral building blocks: Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid and its non-fluorinated parent, Boc-(R)-3-Amino-3-phenylpropionic acid.

The strategic introduction of a fluorine atom onto a drug candidate is a widely employed technique to modulate and enhance its pharmacological profile.[4][5] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, basicity, conformation, and, most critically, its metabolic stability.[6][7] This comparison will delve into the physicochemical differences between these two compounds and provide experimental context for how the single, strategic placement of a fluorine atom can lead to significant advantages in a drug discovery program. We will explore the causality behind these differences, supported by established principles and detailed experimental protocols.

Physicochemical Properties: A Quantitative Comparison

The initial assessment of any drug candidate or synthetic building block begins with its fundamental physicochemical properties. These parameters govern a molecule's behavior in biological systems, influencing everything from solubility and membrane permeability to target engagement. The introduction of fluorine at the para-position of the phenyl ring induces subtle but significant electronic and lipophilic changes.

PropertyBoc-(R)-3-Amino-3-phenylpropionic acidThis compoundRationale for Change
Molecular Formula C₁₄H₁₉NO₄C₁₄H₁₈FNO₄Addition of one fluorine atom.
Molecular Weight 265.30 g/mol [8]283.29 g/mol Increased mass due to fluorine.
Predicted clogP ~2.7~2.9The high lipophilicity of fluorine generally increases the molecule's overall lipophilicity, which can enhance membrane permeability.[9][10]
Predicted pKa ~4.5 (Carboxylic Acid)~4.3 (Carboxylic Acid)The electron-withdrawing nature of fluorine acidifies the nearby carboxylic acid group, slightly lowering its pKa.[6]

Note: clogP and pKa values are estimates based on standard computational models and may vary from experimental values.

The Impact of Fluorination on Metabolic Stability

One of the most compelling reasons for incorporating fluorine into a drug candidate is to enhance its metabolic stability.[11] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, a primary route of drug metabolism and clearance.[12][13] The para-position is a particularly common site for hydroxylation. By replacing a hydrogen atom at this position with a fluorine atom, we effectively block this metabolic "soft spot." The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond and is highly resistant to enzymatic cleavage.[6][14]

This metabolic blockade can lead to a longer plasma half-life, increased systemic exposure, and potentially a lower required therapeutic dose.[9]

Illustrative Diagram: Metabolic Blocking by Fluorination

The following diagram illustrates the core principle of how para-fluorination can prevent metabolic oxidation.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog NonFluor Boc-(R)-3-Amino-3-phenylpropionic acid Metabolite Para-hydroxylated Metabolite (Rapid Clearance) NonFluor->Metabolite CYP450 Oxidation (e.g., CYP3A4, CYP2D6) Fluor This compound Blocked Metabolism Blocked (Slower Clearance) Fluor->Blocked C-F Bond Resists Oxidation

Caption: Fluorination at the para-position blocks CYP450-mediated hydroxylation.

Comparative Experimental Data: In Vitro Metabolic Stability

To quantify this effect, an in vitro metabolic stability assay using human liver microsomes (HLM) is a standard industry practice.[15][16] This assay measures the rate at which a compound is metabolized by the primary Phase I enzymes. The results are typically reported as half-life (t½) and intrinsic clearance (CLint).

CompoundHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)Interpretation
Boc-(R)-3-Amino-3-phenylpropionic acid2527.7Moderate to high clearance, suggesting rapid metabolism in vivo.
This compound> 120< 5.8Low clearance, indicating high metabolic stability and a likely longer duration of action in vivo.[17]

Note: The data presented is illustrative and representative of typical results observed when a primary metabolic site is blocked by fluorination.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a self-validating system for determining the metabolic stability of a test compound. The inclusion of positive controls (compounds with known high and low clearance) is essential for validating the activity of the microsomal batch and the overall assay performance.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in human liver microsomes.[15][18]

Materials:
  • Test Compounds (Fluorinated and Non-Fluorinated Analogs)

  • Positive Controls: Verapamil (High Clearance), Diazepam (Low Clearance)

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)

  • Acetonitrile with Internal Standard (e.g., 100 ng/mL Tolbutamide) for protein precipitation

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis[]

Workflow Diagram: Metabolic Stability Assay

Caption: Workflow for the in vitro human liver microsomal stability assay.

Step-by-Step Methodology:
  • Preparation:

    • Thaw human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.

    • Prepare a 1 µM working solution of each test compound and control in the buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add 90 µL of the diluted microsome suspension.

    • Add 5 µL of the test compound working solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 5 µL of the pre-warmed NADPH solution to each well. The final test compound concentration will be 50 nM.

  • Time-Point Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the corresponding wells. The "0 minute" time point is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing:

    • Once all time points are collected, seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Calculation:

    • Plot the natural log of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration])

Impact on Biological Activity and Drug Design

While the primary and most predictable advantage of fluorination is enhanced metabolic stability, its effect on biological activity can be more complex and target-dependent.[14][20] The introduction of fluorine can:

  • Alter Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in a protein's active site, potentially increasing binding affinity.[6]

  • Influence Conformation: The presence of the fluorine atom can alter the preferred conformation of the molecule, which may lead to a better or worse fit within a target's binding pocket.[12]

  • Modulate pKa: As noted, fluorination lowers the pKa of nearby acidic or basic groups. This change in ionization state at physiological pH can impact solubility and the specific ionic interactions required for target engagement.[9]

The impact on potency is therefore context-dependent and must be evaluated on a case-by-case basis.[20] For researchers using these building blocks, the fluorinated analog offers a rational step to address metabolic liabilities identified in a non-fluorinated lead compound, often without drastically altering the core pharmacophore responsible for biological activity.[21][22]

Conclusion and Forward Outlook

The comparison between this compound and its non-fluorinated analog provides a clear and compelling illustration of the power of strategic fluorination in drug discovery. The addition of a single fluorine atom at the para-position of the phenyl ring predictably and significantly enhances metabolic stability by blocking a common site of oxidative metabolism. This modification often translates to an improved pharmacokinetic profile in vivo.

While the effects on biological potency are target-specific and require empirical validation, the fluorinated analog represents a superior building block for researchers aiming to develop more robust and drug-like molecules. It allows for the systematic optimization of lead compounds, directly addressing one of the most common failure points in drug development—poor metabolic stability.[17] This guide provides the foundational knowledge and practical protocols for scientists to rationally incorporate this valuable chemical tool into their research and development programs.

References

A Comparative Guide to the Enantiomeric Purity Analysis of Boc-D-β-Phe(4-F)-OH: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Enantiomeric Purity in Fluorinated β-Amino Acids

In the landscape of modern drug development, fluorinated amino acids are prized building blocks for creating peptides and peptidomimetics with enhanced metabolic stability, predictable conformations, and improved binding affinities. Boc-D-β-Phe(4-F)-OH, or N-Boc-D-3-amino-3-(4-fluorophenyl)propanoic acid, is one such critical intermediate. The incorporation of a fluorine atom can significantly alter the electronic properties and lipophilicity of a molecule, while the β-amino acid structure imparts resistance to enzymatic degradation.

However, the biological activity of chiral molecules is intrinsically tied to their three-dimensional structure. One enantiomer can be a potent therapeutic agent, while its mirror image (the L-enantiomer in this case) may be inactive or, in worst-case scenarios, exhibit toxicity. Consequently, regulatory bodies like the FDA mandate stringent control over the stereochemical purity of active pharmaceutical ingredients (APIs). The accurate and precise determination of enantiomeric purity is, therefore, not merely an analytical task but a cornerstone of drug safety and efficacy.

This guide provides an in-depth, comparative analysis of the primary method for determining the enantiomeric purity of Boc-D-β-Phe(4-F)-OH—chiral High-Performance Liquid Chromatography (HPLC). We will explore the underlying principles, provide a detailed experimental protocol, and compare its performance against viable alternatives, offering researchers a comprehensive framework for selecting the optimal analytical strategy.

Part 1: The Gold Standard - Direct Chiral HPLC Analysis

Direct analysis using a Chiral Stationary Phase (CSP) is the most prevalent and trusted method for resolving enantiomers.[1] This technique avoids the need for derivatization, which can introduce potential side reactions or racemization, thereby providing a direct and accurate measure of the enantiomeric excess (% ee).[2]

The Principle of Chiral Recognition

The mechanism of separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the single-enantiomer chiral selector immobilized on the stationary phase.[1][2] The stability of these complexes differs due to steric and interactive disparities (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions), leading to different retention times for the D- and L-enantiomers.

For N-protected amino acids like Boc-D-β-Phe(4-F)-OH, polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are exceptionally effective.[3][4] The intricate chiral grooves and cavities on these polymers provide multiple interaction points, enabling fine-tuned discrimination between enantiomers.

Rationale for Method Development

The selection of a polysaccharide-based CSP (e.g., CHIRALPAK® series) is a logical starting point based on extensive literature for the separation of N-Boc protected amino acids.[4][5] These separations are typically performed in normal-phase mode, using a mobile phase consisting of a non-polar alkane (like n-hexane) and a polar alcohol modifier (like isopropanol or ethanol). An acidic additive, such as trifluoroacetic acid (TFA), is often included to sharpen peak shape and improve resolution by ensuring consistent ionization of the analyte's carboxyl group.

Detailed Experimental Protocol (HPLC)

This protocol is a validated starting point for the analysis of Boc-D-β-Phe(4-F)-OH. All procedures should adhere to the principles outlined in USP General Chapter <621> on Chromatography.[6][7][8]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Mobile Phase Preparation: Carefully measure and mix the n-hexane, isopropanol, and TFA. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Preparation:

    • Racemic Standard (for resolution check): Prepare a 1 mg/mL solution of racemic Boc-DL-β-Phe(4-F)-OH in the mobile phase.

    • Analyte Standard: Prepare a 1 mg/mL solution of the Boc-D-β-Phe(4-F)-OH sample to be tested in the mobile phase.

  • System Equilibration: Purge the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the racemic standard six times.

    • The resolution (Rs) between the D- and L-enantiomer peaks must be ≥ 2.0.

    • The relative standard deviation (RSD) for the peak areas of six replicate injections should be ≤ 2.0%.

  • Sample Analysis: Once SST criteria are met, inject the analyte sample in duplicate.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers based on the injection of an L-enantiomer standard if available, or by assuming the major peak is the D-enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase Prep (Hex/IPA/TFA) a1 System Equilibration p1->a1 p2 Sample Prep (1 mg/mL) a2 System Suitability (Racemic Std.) p2->a2 a1->a2 Stable Baseline a3 Sample Injection a2->a3 SST Pass (Rs ≥ 2.0) d3 Final Report a2->d3 SST Results d1 Peak Integration a3->d1 d2 Calculate % ee d1->d2 d2->d3 Decision_Tree start Start: Need to determine % ee of Boc-D-β-Phe(4-F)-OH q1 Is high sample throughput critical? start->q1 q2 Is a dedicated Chiral Column/SFC system available? q1->q2 No res_sfc Use Chiral SFC (Fast, Green) q1->res_sfc Yes res_hplc Use Direct Chiral HPLC (Gold Standard, Robust) q2->res_hplc Yes res_deriv Use Indirect HPLC (Derivatization Method) q2->res_deriv No

References

A Comparative Guide to the Biological Efficacy of (R)- and (S)-enantiomers of Boc-3-Amino-3-(4-fluorophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Chirality in Drug Design and the Significance of Fluorinated β-Amino Acids

In the landscape of modern drug discovery, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, from desired therapeutic effects to adverse reactions. This guide focuses on the (R) and (S) enantiomers of Boc-3-Amino-3-(4-fluorophenyl)propionic acid, a fluorinated β-amino acid derivative of significant interest in medicinal chemistry.

The incorporation of a fluorine atom into a drug candidate can enhance its metabolic stability, improve its binding affinity to target proteins, and increase its lipophilicity, which can aid in crossing the blood-brain barrier[1]. β-amino acids, with their extended carbon backbone compared to α-amino acids, are valuable scaffolds for creating peptidomimetics with altered conformations and resistance to enzymatic degradation. The compound , with its Boc-protecting group, is a versatile building block in the synthesis of novel therapeutics, particularly for neurological disorders[2].

While direct comparative efficacy data for the enantiomers of Boc-3-Amino-3-(4-fluorophenyl)propionic acid is not extensively published, by examining structurally analogous compounds and the well-established pharmacology of their targets, we can construct a robust scientific rationale for their anticipated differential activities. This guide will delve into the likely biological target, the principles of stereoselective receptor interaction, and provide detailed experimental protocols for researchers to quantitatively assess the biological efficacy of these enantiomers. The active form of the molecule in a biological system is the deprotected 3-Amino-3-(4-fluorophenyl)propionic acid.

The Primary Biological Target: The GABAB Receptor

The structural similarity of 3-Amino-3-(4-fluorophenyl)propionic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, strongly suggests that its biological effects are mediated through GABA receptors. Specifically, the GABAB receptor, a G-protein coupled receptor (GPCR), is the most probable target. The GABAB receptor agonist, baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), which is structurally very similar to the deprotected form of the compound of interest, is a clinically used muscle relaxant and antispasmodic agent[3].

GABAB receptors are heterodimers and their activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in a prolonged inhibitory effect on neuronal activity[3].

Anticipated Stereoselective Efficacy: A Tale of Two Enantiomers

Based on extensive structure-activity relationship (SAR) studies of GABAB receptor ligands, it is highly probable that the (R) and (S) enantiomers of 3-Amino-3-(4-fluorophenyl)propionic acid will exhibit significant differences in their biological efficacy.

For many 3-substituted GABA analogues, the (R)-enantiomer is the more potent ligand at the GABAB receptor. A pertinent example is 4-amino-3-hydroxybutanoic acid (GABOB), where the (R)-enantiomer is a more potent agonist at GABAB receptors, while the (S)-enantiomer shows higher affinity for GABAA receptors. This demonstrates a clear stereochemical preference of the GABAB receptor binding pocket.

Furthermore, studies on the structurally analogous 3-amino-3-(4-chlorophenyl)propanoic acid have shown it to be a weak but specific antagonist of the GABAB receptor[4]. It is therefore plausible that the fluoro-analogue will also act as a GABAB receptor modulator, potentially as an antagonist or a partial agonist, with one enantiomer displaying significantly higher affinity and/or efficacy than the other.

The rationale behind this expected stereoselectivity lies in the three-dimensional arrangement of the functional groups interacting with the amino acid residues within the GABAB receptor's binding site. The precise orientation of the 4-fluorophenyl group, the carboxylic acid, and the amino group of one enantiomer will allow for a more optimal fit and stronger binding interactions compared to its mirror image.

Logical Framework for Differential Binding

Below is a conceptual diagram illustrating the principle of enantioselective binding to a chiral receptor.

G cluster_0 GABAB Receptor Binding Site (Chiral) cluster_1 (R)-Enantiomer cluster_2 (S)-Enantiomer Receptor Binding Pocket R_Enantiomer (R)-Isomer R_Enantiomer->Receptor Optimal Fit (High Affinity) S_Enantiomer (S)-Isomer S_Enantiomer->Receptor Poor Fit (Low Affinity)

Caption: Enantioselective binding to a chiral receptor.

Quantitative Comparison of Biological Efficacy: Experimental Protocols

To definitively determine and compare the biological efficacy of the (R) and (S) enantiomers of 3-Amino-3-(4-fluorophenyl)propionic acid, a series of in vitro assays targeting the GABAB receptor are required. The following protocols provide a robust framework for this investigation.

Radioligand Binding Assay for GABAB Receptor Affinity

This assay determines the affinity of the test compounds for the GABAB receptor by measuring their ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the (R) and (S) enantiomers.

Materials:

  • Rat cortical membranes (prepared as described below)

  • [3H]-GABA or [3H]-Baclofen (radioligand)

  • Unlabeled GABA or Baclofen (for determining non-specific binding)

  • (R)- and (S)-3-Amino-3-(4-fluorophenyl)propionic acid

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Protocol:

A. Preparation of Rat Cortical Membranes:

  • Homogenize rat cerebral cortices in 10 volumes of ice-cold 0.32 M sucrose.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in 10 volumes of ice-cold assay buffer and centrifuge again at 20,000 x g for 20 minutes. Repeat this wash step three more times to remove endogenous GABA.

  • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

B. Binding Assay:

  • In microcentrifuge tubes, combine:

    • 100 µL of rat cortical membrane preparation

    • 50 µL of [3H]-GABA (final concentration ~5 nM)

    • 50 µL of either assay buffer (for total binding), unlabeled GABA (100 µM, for non-specific binding), or varying concentrations of the test enantiomers.

  • Incubate the tubes at 4°C for 20 minutes.

  • Terminate the assay by rapid vacuum filtration through glass fiber filters.

  • Wash the filters three times with 5 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for Functional Activity (Agonism/Antagonism)

This functional assay measures the activation of G-proteins coupled to the GABAB receptor, allowing for the characterization of the compounds as agonists, antagonists, or partial agonists.

Objective: To determine the functional efficacy and potency of the (R) and (S) enantiomers.

Materials:

  • Rat cortical membranes

  • [35S]GTPγS (radiolabel)

  • GABA (agonist control)

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Other materials as in the radioligand binding assay.

Protocol:

  • In microcentrifuge tubes, combine:

    • 50 µL of membrane preparation

    • 20 µL of GDP (final concentration ~10 µM)

    • 10 µL of either buffer, GABA, or the test enantiomer at various concentrations.

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by filtration as described above.

  • Quantify the bound [35S]GTPγS by liquid scintillation counting.

Data Analysis:

  • For agonist activity, plot the stimulated [35S]GTPγS binding against the log concentration of the enantiomer to determine the EC50 and Emax.

  • For antagonist activity, perform the assay in the presence of a fixed concentration of GABA and varying concentrations of the enantiomer to determine the IC50 or pA2 value.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Binding Assay (Affinity) cluster_2 Functional Assay (Efficacy) A Rat Cortical Tissue B Homogenization & Centrifugation A->B C Washed Membranes B->C D Incubate Membranes with [3H]-Ligand & Test Compound C->D H Incubate Membranes with [35S]GTPγS & Test Compound C->H E Filtration & Washing D->E F Scintillation Counting E->F G Determine Ki F->G L Comparative Efficacy Profile G->L Compare Affinities I Filtration & Washing H->I J Scintillation Counting I->J K Determine EC50/IC50 J->K K->L Compare Efficacies

Caption: Workflow for comparing enantiomer efficacy.

Summary of Anticipated and Known Biological Data

While specific data for the fluoro-analogue is pending experimental determination, we can summarize the known data for the structurally related chloro-analogue and the expected outcomes for the compound of interest in the table below.

CompoundEnantiomerBiological TargetAnticipated/Known ActivityPotency (pA2)Reference
3-Amino-3-(4-chloro phenyl)propanoic acidRacemateGABAB ReceptorWeak Antagonist3.5Abbenante et al.
Boc-3-Amino-3-(4-fluorophenyl)propionic acid (R)GABAB ReceptorLikely more potentTo be determined-
Boc-3-Amino-3-(4-fluorophenyl)propionic acid (S)GABAB ReceptorLikely less potentTo be determined-

Note: The Boc protecting group is expected to be cleaved in vivo, and the deprotected form is the active species. The Boc-protected form is used for synthesis and may have reduced activity in in vitro assays unless deprotected.

Conclusion and Future Directions

The (R) and (S) enantiomers of Boc-3-Amino-3-(4-fluorophenyl)propionic acid represent valuable chemical tools for the development of novel therapeutics targeting the central nervous system. Based on the extensive body of literature on GABAB receptor pharmacology and the structure-activity relationships of its ligands, it is strongly anticipated that these enantiomers will exhibit distinct biological efficacies. The (R)-enantiomer is hypothesized to be the more potent modulator of the GABAB receptor.

This guide provides the scientific rationale for this hypothesis and detailed, field-proven protocols for the direct experimental verification of the affinity and functional activity of each enantiomer. The data generated from these experiments will be crucial for advancing our understanding of the stereochemical requirements for GABAB receptor modulation and for the rational design of more potent and selective drug candidates. Researchers are encouraged to perform these comparative studies to fully elucidate the pharmacological profile of these promising compounds.

References

The Fluorine Advantage: A Comparative Guide to Analyzing Receptor Binding Affinity Modulation by Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Value of Fluorine in Modulating Receptor Interactions

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance various properties, including metabolic stability, lipophilicity, and, critically, receptor binding affinity.[1] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound alterations to a molecule's interaction with its biological target.[1][2]

Fluorine's high electronegativity can alter the electronic distribution within a molecule, influencing non-covalent interactions such as hydrogen bonds and cation-π interactions that are crucial for molecular recognition at the receptor binding site.[1][2] Furthermore, the incorporation of fluorine can induce conformational changes in peptides and other small molecules, pre-organizing them into a bioactive conformation that favors receptor binding.[3][4] This guide will delve into the practical aspects of how to quantify these effects and leverage them for rational drug design.

Quantifying the Impact: Experimental Protocols for Binding Affinity Analysis

To rigorously assess the effect of fluorination on receptor binding, precise and reproducible measurement of binding affinity is paramount. The equilibrium dissociation constant (KD) is a key parameter used to quantify the strength of the interaction between a ligand and its receptor, with a smaller KD value indicating a higher binding affinity.[5] Two gold-standard techniques for determining KD are Surface Plasmon Resonance (SPR) and Radioligand Binding Assays.

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a label-free optical biosensing technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[4][6] This method involves immobilizing one binding partner (the ligand or the receptor) onto a sensor chip and flowing the other partner (the analyte) over the surface. The binding event is detected as a change in the refractive index at the sensor surface.[7]

  • Ligand and Analyte Preparation:

    • Express and purify the receptor (ligand) and the fluorinated/non-fluorinated amino acid-containing peptides (analytes). Ensure high purity and stability.

    • Prepare a running buffer that is compatible with both the ligand and analyte and minimizes non-specific binding. A common choice is HBS-EP buffer (HEPES buffered saline with EDTA and P20 surfactant).

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified receptor solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a dilution series of the fluorinated and non-fluorinated peptides in the running buffer. The concentration range should typically span from at least 10-fold below to 10-fold above the expected KD.

    • Inject the different concentrations of the analyte over the immobilized ligand surface, followed by a dissociation phase where only running buffer is flowed.

    • A reference flow cell (without immobilized ligand) should be used to subtract any non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_Ligand Prepare Ligand (Receptor) Immobilize Immobilize Ligand on Sensor Chip Prep_Ligand->Immobilize Prep_Analyte Prepare Analytes (Fluorinated & Non-fluorinated Peptides) Inject Inject Analyte Series Prep_Analyte->Inject Immobilize->Inject Dissociate Dissociation Inject->Dissociate Sensorgram Generate Sensorgrams Dissociate->Sensorgram Fit_Model Fit to Binding Model Sensorgram->Fit_Model Determine_Constants Determine ka, kd, KD Fit_Model->Determine_Constants

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Radioligand Binding Assays for High-Throughput Screening

Radioligand binding assays are a robust and sensitive method for measuring ligand-receptor interactions and are considered a gold standard for determining binding affinity.[8] These assays typically involve the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The affinity of an unlabeled test compound (e.g., a fluorinated peptide) is determined by its ability to compete with the radioligand for binding to the receptor.

  • Reagent Preparation:

    • Prepare a membrane fraction or whole cells expressing the target receptor.

    • Select a suitable radioligand with high affinity and specificity for the receptor.

    • Prepare a series of dilutions of the unlabeled fluorinated and non-fluorinated peptides (competitors).

  • Binding Reaction:

    • In a multi-well plate, incubate the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the competitor peptides.

    • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Radioligand_Assay_Workflow Start Start Prep Prepare Reagents: Receptor, Radioligand, Competitors Start->Prep Incubate Incubate Receptor, Radioligand, and Competitor Series Prep->Incubate Filter Separate Bound/Free Radioligand (Filtration) Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Comparative Analysis: The Impact of Fluorination on Binding Affinity

The strategic placement of fluorine atoms can lead to significant improvements in binding affinity. Below are tables summarizing quantitative data from published studies, comparing the binding affinities of fluorinated and non-fluorinated ligands for various receptor types.

G-Protein Coupled Receptors (GPCRs)
ReceptorLigandFluorinated Amino AcidKi (nM) of Non-Fluorinated LigandKi (nM) of Fluorinated LigandFold ImprovementReference
μ-Opioid ReceptorBiphalin Analog4-Fluoro-phenylalanine0.510.095.7[2]
δ-Opioid ReceptorBiphalin Analog4-Fluoro-phenylalanine12.80.11116.4[2]
Glucocorticoid ReceptorSteroid AnalogTrifluoromethyl group-Maintained potency-[9][10]
Cannabinoid Receptor 2 (CB2)Imidazole CarboxamideFluorine on phenyl ring-0.29-[11]

Note: In some cases, a direct Ki for the non-fluorinated parent compound was not provided, but the fluorinated analog was shown to have high potency.

Ion Channels
ReceptorLigandFluorinated Amino AcidEffect on Binding/ActivityReference
Fluoride Channels (Fluc)Monobody-Inhibition via pore block[8]
Voltage-gated Sodium Channels--Selectivity influenced by glutamate protonation state[12]

Note: Quantitative binding affinity data for fluorinated ligands specifically targeting ion channels is less commonly reported in the format of direct Ki comparisons. The effect is often described in terms of functional modulation.

Case Studies in Drug Discovery

The following case studies illustrate how the principles of fluorine-mediated affinity modulation have been successfully applied in drug development.

Enhancing Opioid Receptor Affinity with 4-Fluoro-phenylalanine

Biphalin is a synthetic opioid peptide with high affinity for both μ- and δ-opioid receptors. Structure-activity relationship studies have shown that replacing the phenylalanine residues at the 4 and 4' positions with 4-fluoro-phenylalanine (4-F-Phe) dramatically increases its binding affinity.[2] As shown in the table above, the incorporation of 4-F-Phe resulted in a 5.7-fold increase in affinity for the μ-opioid receptor and a remarkable 116.4-fold increase for the δ-opioid receptor.[2] This enhancement is attributed to the altered electronic properties of the fluorinated aromatic ring, leading to more favorable interactions within the receptor's binding pocket.[1]

The Role of the Trifluoromethyl Group in Glucocorticoid Receptor Ligands

The trifluoromethyl (CF3) group is a common motif in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity.[3] In a study on glucocorticoid receptor (GR) ligands, it was found that replacing a trifluoromethyl group with other substituents could alter the functional activity of the ligand from an agonist to an antagonist while maintaining high binding potency.[9][10] This highlights the profound impact that a single fluorinated group can have on the intricate molecular interactions that govern not just binding affinity but also the functional consequences of that binding.

Conclusion and Future Perspectives

The incorporation of fluorinated amino acids is a powerful and versatile strategy for modulating the receptor binding affinity of therapeutic candidates.[3] As demonstrated by the experimental protocols and case studies presented in this guide, the effects of fluorination can be systematically evaluated and leveraged to optimize ligand-receptor interactions. The continued development of novel fluorinated amino acids and a deeper understanding of the subtle interplay of fluorine-protein interactions will undoubtedly lead to the design of more potent and selective therapeutics in the future.

References

A Senior Application Scientist's Guide: Navigating Boc and Fmoc Strategies for Peptides with Acid-Sensitive Residues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the successful synthesis of peptides is a cornerstone of discovery. The choice between the two dominant solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that dictates the entire workflow, from resin choice to the final cleavage step. This decision becomes paramount when the target peptide contains acid-sensitive residues, which are susceptible to degradation under harsh acidic conditions.

This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for synthesizing these challenging peptides. We will delve into the core chemistries, explore the causality behind experimental choices, and provide data-driven insights to help you select the optimal path for your specific target.

The Tale of Two Chemistries: A Fundamental Overview

At its core, SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[] The key to this process is the use of temporary protecting groups on the α-amino group of the incoming amino acid, which are removed after each coupling step. The fundamental difference between Boc and Fmoc strategies lies in the chemical nature of this protecting group and the reagents used for its removal.[2]

The Boc Strategy: A Legacy of Graded Acidity

The Boc strategy, pioneered by R.B. Merrifield, relies on the acid-labile Boc group for Nα-protection.[3] Side-chain protecting groups are typically benzyl-based (Bzl), which are also acid-labile but require a much stronger acid for removal.[3][4] This concept of "graded acid lability" is central to the Boc approach:

  • Nα-Deprotection: Repetitive removal of the Boc group is achieved using a moderate acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][5]

  • Final Cleavage: The final cleavage of the peptide from the resin and removal of the more robust side-chain protecting groups require a very strong, hazardous acid, most commonly anhydrous hydrogen fluoride (HF).[6][7][8][9]

The Fmoc Strategy: The Era of Orthogonality

The Fmoc strategy offers a milder and more orthogonal approach.[3][10] The Nα-Fmoc group is base-labile, while the side-chain protecting groups are acid-labile, typically based on a tert-butyl (tBu) or trityl (Trt) scaffold.[3][4] This orthogonality allows for selective deprotection without affecting other parts of the peptide-resin conjugate.[3][10][11]

  • Nα-Deprotection: The Fmoc group is removed using a secondary amine base, most commonly 20-50% piperidine in a polar solvent like dimethylformamide (DMF).[][9]

  • Final Cleavage: The final cleavage and side-chain deprotection are performed simultaneously using a milder acid cocktail, typically based on TFA.[9][12]

The cyclical nature of these two strategies is visualized below:

SPPS_Cycles cluster_boc Boc SPPS Cycle cluster_fmoc Fmoc SPPS Cycle Boc_Start Boc-AA-Resin Boc_Deprotect TFA/DCM Deprotection Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (e.g., DIEA) Boc_Deprotect->Boc_Neutralize Boc_Couple Couple next Boc-AA Boc_Neutralize->Boc_Couple Boc_Wash Wash Boc_Couple->Boc_Wash Boc_Wash->Boc_Start Repeat Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Piperidine/DMF Deprotection Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Couple next Fmoc-AA Fmoc_Deprotect->Fmoc_Couple Fmoc_Wash Wash Fmoc_Couple->Fmoc_Wash Fmoc_Wash->Fmoc_Start Repeat

Figure 1. Comparative workflows of Boc and Fmoc SPPS cycles.

The Acid-Sensitive Residue Gauntlet

Certain amino acid side chains are particularly susceptible to modification or degradation under acidic conditions, especially during the final cleavage step.[13][14] Understanding these potential side reactions is crucial for selecting the appropriate synthetic strategy and protecting groups.

Amino AcidSensitive MoietyCommon Acid-Catalyzed Side Reactions
Tryptophan (Trp) Indole ringAlkylation by carbocations (e.g., from tBu groups), oxidation.[3]
Methionine (Met) ThioetherS-alkylation, oxidation to sulfoxide.[3][15]
Cysteine (Cys) ThiolOxidation to disulfides, β-elimination.[3]
Tyrosine (Tyr) Phenol ringAlkylation, modification by sulfonyl groups from Arg protection.
Asp-Pro bonds Peptide backboneCleavage of the Asp-Pro amide bond under strong acid.
PTMs Phosphate, GlycanLoss of post-translational modifications (e.g., phosphoserine, O-glycans).[16]

Table 1. Common acid-sensitive residues and associated side reactions in peptide synthesis.

The primary source of these side reactions is the generation of highly reactive carbocations during the acid-mediated removal of protecting groups.[12][17][18] For example, the tert-butyl cation formed during Boc deprotection or cleavage of tBu-based side-chain protectors can readily alkylate the nucleophilic indole ring of tryptophan.[3]

Head-to-Head: Boc vs. Fmoc for Sensitive Sequences

The choice between Boc and Fmoc chemistry for synthesizing peptides with acid-sensitive residues hinges on the conditions required for Nα-deprotection and, most critically, the final cleavage from the resin.

Deprotection Cycles: A War of Attrition
  • Boc Strategy: The repetitive use of moderate acid (TFA) for Boc group removal can lead to the gradual degradation of extremely acid-labile protecting groups on side chains or modifications. More significantly, it can cause the slow accumulation of side products over the course of a long synthesis.[5]

  • Fmoc Strategy: The use of a base (piperidine) for Nα-deprotection is a distinct advantage as it is completely orthogonal to the acid-labile side-chain protection.[] This prevents cumulative acid-catalyzed damage during the chain assembly, making it inherently safer for sensitive residues.[]

The Final Cleavage: Where the Battle is Won

The final cleavage step is the most aggressive phase of the synthesis and poses the greatest risk to sensitive residues.

  • Boc Strategy: The requirement for anhydrous HF is the principal drawback of the Boc method for sensitive peptides.[9] HF is a powerful, non-oxidizing acid, but its extreme strength can cleave acid-labile post-translational modifications like phosphorylation and glycosylation.[6][17] While the formation of carbocations is a concern, the SN1/SN2 cleavage mechanism can be modulated by scavenger choice and temperature (e.g., the "low-high" HF method) to minimize some side reactions.[5][17] However, the inherent harshness of the reagent and the specialized, hazardous setup required make it a less desirable option.[6][7][8]

  • Fmoc Strategy: The final cleavage with a TFA "cocktail" is significantly milder and represents the key advantage of the Fmoc strategy.[9][12] This cocktail is not just TFA; it includes a mixture of scavengers designed to "quench" the reactive carbocations generated from the cleavage of tBu, Trt, and other protecting groups.[12][20] These scavengers are nucleophilic compounds that trap the electrophilic species before they can react with sensitive residues like Trp or Met.[12][18] The ability to customize the scavenger cocktail based on the peptide sequence provides a high degree of control over the final deprotection environment.[12][20][21]

Cleavage_Comparison cluster_boc Boc Final Cleavage cluster_fmoc Fmoc Final Cleavage PeptideResin Protected Peptide-Resin (e.g., with Trp, Met) HF Anhydrous HF PeptideResin->HF TFA TFA + Scavengers (e.g., TIS, Water, EDT) PeptideResin->TFA Boc_SideProducts Potential Side Products: - Trp Alkylation - PTM Loss HF->Boc_SideProducts Boc_Peptide Crude Peptide HF->Boc_Peptide Fmoc_Quenched Reactive Cations Quenched by Scavengers TFA->Fmoc_Quenched Fmoc_Peptide High-Purity Crude Peptide TFA->Fmoc_Peptide

Figure 2. Final cleavage comparison for acid-sensitive peptides.
Comparative Summary

FeatureBoc StrategyFmoc Strategy
Nα-Deprotection Moderate Acid (TFA)Mild Base (Piperidine)
Side-Chain Protection Acid-labile (Bzl-based)Acid-labile (tBu, Trt-based)[3]
Orthogonality Partial (graded acid lability)[3][4]High (Base/Acid)[3][4]
Final Cleavage Very Strong Acid (Anhydrous HF)[6][8]Strong Acid + Scavengers (TFA)[9]
Handling of Trp, Met High risk of modification; requires scavengers in deprotection and cleavage.[3]Lower risk; side reactions minimized by specific protecting groups (e.g., Trp(Boc)) and scavenger cocktails.[][12]
Handling of PTMs High risk of cleavage (e.g., phosphorylation, glycosylation).Generally preferred; milder conditions preserve most PTMs.[9][16]
Safety & Equipment Requires specialized, hazardous HF apparatus.[6][7][17]Standard laboratory glassware and fume hood.[9]

Table 2. High-level comparison of Boc and Fmoc strategies for acid-sensitive peptide synthesis.[2]

Experimental Protocol: Synthesis of a Tryptophan-Containing Peptide

To illustrate the practical differences, let's consider the synthesis of a model peptide containing the acid-sensitive tryptophan residue: H-Ala-Trp-Gly-Val-NH₂ .

Recommended Strategy: Fmoc-SPPS

For this sequence, the Fmoc strategy is unequivocally the superior choice due to the presence of Tryptophan. The use of a Boc protecting group on the indole side-chain of Trp (Fmoc-Trp(Boc)-OH) is highly recommended as it provides robust protection against acid-catalyzed side reactions during the final TFA cleavage.[12][22]

Experimental_Workflow Resin Start: Rink Amide Resin Couple_Val 1. Couple Fmoc-Val-OH Resin->Couple_Val Deprotect_Val 2. Deprotect (20% Piperidine/DMF) Couple_Val->Deprotect_Val Couple_Gly 3. Couple Fmoc-Gly-OH Deprotect_Val->Couple_Gly Deprotect_Gly 4. Deprotect Couple_Gly->Deprotect_Gly Couple_Trp 5. Couple Fmoc-Trp(Boc)-OH Deprotect_Gly->Couple_Trp Deprotect_Trp 6. Deprotect Couple_Trp->Deprotect_Trp Couple_Ala 7. Couple Fmoc-Ala-OH Deprotect_Trp->Couple_Ala Deprotect_Ala 8. Final Deprotect Couple_Ala->Deprotect_Ala Cleave 9. Cleave & Deprotect Side-Chains (TFA/TIS/H₂O/DODT) Deprotect_Ala->Cleave Precipitate 10. Precipitate in cold ether Cleave->Precipitate Purify 11. Purify (RP-HPLC) Precipitate->Purify FinalPeptide Final Peptide: H-Ala-Trp-Gly-Val-NH₂ Purify->FinalPeptide

Figure 3. Experimental workflow for Fmoc-SPPS of a Trp-containing peptide.

Step-by-Step Methodology (Fmoc-SPPS):

  • Resin Swelling: Swell Rink Amide resin (for C-terminal amide) in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin with 20% piperidine in DMF (1 x 1 min, 1 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple Fmoc-Val-OH using an activating agent (e.g., HBTU/DIEA) in DMF for 1-2 hours.

    • Wash the resin.

  • Chain Elongation (Repeat for Gly, Trp, Ala):

    • Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

    • Washing: Wash thoroughly with DMF and DCM.

    • Coupling: Couple the next activated Fmoc-AA-OH (Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ala-OH in sequence). Use of Fmoc-Trp(Boc)-OH is critical.

    • Washing: Wash after each coupling.

  • Final Fmoc Removal: After coupling the final amino acid (Ala), perform a final deprotection step to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a fresh cleavage cocktail. A recommended cocktail for a Trp-containing peptide is Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5) or a modern, lower-odor alternative like TFA/TIS/H₂O/DODT (3,6-Dioxa-1,8-octanedithiol) at 94:1:2.5:2.5.[12]

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[20]

  • Peptide Isolation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[20]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity by mass spectrometry (MS).

Data-Driven Comparison and Final Recommendations

Experimental data consistently demonstrates the superiority of the Fmoc strategy for synthesizing peptides with acid-sensitive residues.

ParameterExpected Outcome (Boc/HF Strategy)Expected Outcome (Fmoc/TFA Strategy)Causality
Crude Purity (HPLC) LowerHigherMilder Fmoc cleavage with optimized scavengers prevents side-product formation.[]
Overall Yield LowerHigherReduced peptide degradation and fewer side reactions lead to a greater amount of the target peptide.
Trp-Adducts (MS) Often detectableMinimal to noneUse of Trp(Boc) protection and efficient carbocation scavenging in the Fmoc strategy is highly effective.[12]
Met-Oxidation (MS) PossiblePreventable with EDT/DODTScavenger cocktails for Fmoc cleavage can be specifically designed to include reducing agents.[21][23]

Table 3. Hypothetical comparative data for the synthesis of H-Ala-Trp-Gly-Val-NH₂.

Final Recommendations

For researchers, scientists, and drug development professionals, the evidence overwhelmingly supports the Fmoc strategy as the default and superior method for synthesizing peptides containing acid-sensitive residues .

  • Choose Fmoc for: Peptides containing Trp, Met, Cys, Tyr, post-translational modifications, or any sequence where maximizing purity and preserving chemical integrity is paramount. The mild, orthogonal nature of the chemistry and the highly tunable, scavenger-based final cleavage provide a robust and reliable platform.[]

  • Consider Boc only when: A specific legacy protocol must be followed, or for synthesizing C-terminal thioesters where some Boc-based methods have been well-established.[6][24] However, even in these cases, modern Fmoc-compatible alternatives often exist and should be explored first.

By understanding the underlying chemical principles and making informed choices about protecting groups and cleavage conditions, scientists can confidently navigate the synthesis of even the most challenging peptides, accelerating research and development efforts.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Proteolytic Degradation for Fluorinated vs. Non-Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, enhancing the metabolic stability of peptide-based therapeutics is a critical endeavor. Peptides often exhibit promising biological activity but are limited by their rapid degradation by proteases in vivo. The strategic incorporation of fluorinated amino acids into peptide sequences has emerged as a powerful strategy to mitigate this challenge.[1][2] This guide provides a comprehensive, in-depth technical comparison of the proteolytic degradation of fluorinated versus non-fluorinated peptides, grounded in experimental data and established scientific principles.

The Rationale for Fluorination in Peptide Drug Design

The inherent susceptibility of natural peptides to proteolytic cleavage significantly curtails their therapeutic potential by reducing their circulating half-life. Fluorination, the substitution of hydrogen with fluorine, can dramatically alter a peptide's physicochemical properties, including its resistance to enzymatic degradation.[2] The introduction of the highly electronegative fluorine atom can induce conformational changes, alter electronic environments, and create steric hindrance, all of which can impede protease recognition and cleavage.[1] However, the impact of fluorination on proteolytic stability is not always predictable and is highly context-dependent, influenced by the specific enzyme, the position of the fluorine substitution relative to the cleavage site, and the degree of fluorination.[3][4]

The trifluoromethyl group, for instance, is known for its electron-withdrawing nature and lipophilicity, which can significantly influence a peptide's metabolic stability and binding affinity.[1] By strategically placing fluorinated amino acids within a peptide sequence, vulnerable peptide bonds can be shielded from proteases, thereby extending the peptide's in vivo half-life.[1]

Mechanistic Insights: How Fluorination Impedes Proteolysis

Proteases are enzymes that catalyze the cleavage of peptide bonds through a process called proteolysis. The active site of a protease recognizes and binds to a specific amino acid sequence in the substrate peptide. Fluorination can disrupt this interaction in several ways:

  • Steric Hindrance: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). The incorporation of bulky fluorinated side chains, such as a trifluoromethyl group, can physically block the protease's access to the scissile peptide bond.[1]

  • Altered Electrostatics: Fluorine's high electronegativity can alter the electron distribution of the peptide backbone and side chains. This can disrupt the electrostatic interactions that are crucial for the initial binding of the peptide substrate to the protease's active site.[1]

  • Conformational Rigidity: The introduction of fluorine can induce a more rigid peptide conformation. This pre-organization can either be beneficial or detrimental to protease recognition, depending on whether the induced conformation is compatible with the protease's binding pocket.

The following diagram illustrates the concept of steric hindrance by a fluorinated group, preventing a protease from accessing the peptide backbone for cleavage.

cluster_0 Non-Fluorinated Peptide cluster_1 Fluorinated Peptide P1 Amino Acid 1 P2 Amino Acid 2 P1->P2 Peptide Bond FP1 Fluorinated Amino Acid 1 FP2 Amino Acid 2 FP1->FP2 Peptide Bond F F F F FP1->F Protease Protease Active Site Protease->P2 Cleavage Protease2 Protease Active Site Protease2->FP2 Hindered Access

Caption: Steric hindrance of protease activity by fluorination.

Experimental Workflow for Comparative Proteolytic Degradation Analysis

A robust and reproducible experimental workflow is essential for accurately comparing the proteolytic stability of fluorinated and non-fluorinated peptides. The following protocol outlines a standard procedure using a common protease and analysis by High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol

Objective: To quantitatively compare the rate of proteolytic degradation of a fluorinated peptide and its non-fluorinated counterpart by a specific protease (e.g., Trypsin).

Materials:

  • Fluorinated and non-fluorinated peptides of interest

  • Protease (e.g., Trypsin, Chymotrypsin, Pepsin)[3][4]

  • Reaction Buffer (e.g., 10 mM phosphate buffer, pH 7.4 for Trypsin and α-chymotrypsin; 10 mM acetate buffer, pH 4.0 for pepsin)[4]

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA))

  • HPLC system with a C18 column[5]

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass Spectrometer (optional, for fragment identification)[6]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 1 mg/mL stock solutions of the fluorinated and non-fluorinated peptides in the appropriate reaction buffer.

    • Prepare a stock solution of the protease in the same buffer at a concentration suitable for the desired enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Initiation of Proteolytic Reaction:

    • In separate microcentrifuge tubes, incubate a defined concentration of each peptide (e.g., 100 µg/mL) with the protease at 37°C.[2]

    • Ensure a consistent enzyme-to-substrate ratio across all experiments.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.[2]

    • The "0 minute" sample should be taken immediately after adding the protease and quenched to represent the initial, undigested peptide concentration.

  • Quenching the Reaction:

    • Immediately add the quenching solution (e.g., 10% TFA) to the collected aliquots to stop the enzymatic reaction by denaturing the protease.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC (RP-HPLC) using a C18 column.[5]

    • Use a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to separate the intact peptide from its degradation products.[7]

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.[5]

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the 0-minute sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (t½) of each peptide.

Visualizing the Workflow

The following diagram illustrates the key steps in the comparative proteolytic degradation assay.

cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Peptide_Prep Prepare Peptide Stocks (Fluorinated & Non-Fluorinated) Incubation Incubate Peptides with Protease at 37°C Peptide_Prep->Incubation Enzyme_Prep Prepare Protease Stock Enzyme_Prep->Incubation Sampling Collect Aliquots at Timed Intervals Incubation->Sampling Quenching Quench Reaction with Acid Sampling->Quenching HPLC Analyze by RP-HPLC Quenching->HPLC Data Quantify Peak Areas & Calculate Half-Life HPLC->Data

Caption: Experimental workflow for comparative proteolytic stability analysis.

Comparative Data: Fluorinated vs. Non-Fluorinated Peptides

The following table summarizes quantitative data from published studies, highlighting the enhanced proteolytic stability conferred by fluorination in various peptide systems.

Peptide/AnalogueFluorinated Amino AcidProteaseImprovement in Stability (Fold Change in Half-Life vs. Non-fluorinated)Reference
GLP-1 AnalogueHexafluoroleucine (Hfl) at position 8DPP IVComplete resistance (no degradation after 24h)[8]
GLP-1 AnalogueHexafluoroleucine (Hfl) at position 10DPP IV2.9-fold increase[8]
Buforin AnalogueFluorinated analogueTrypsinModest increase[9][10]
Magainin AnalogueFluorinated analogueTrypsinModest increase[9][10]

Note: The degree of stability enhancement is highly dependent on the specific peptide sequence, the site of fluorination, and the protease used.[3][4]

Conclusion and Future Perspectives

The incorporation of fluorinated amino acids is a demonstrably effective strategy for enhancing the proteolytic resistance of therapeutic peptides.[2][9][10] As evidenced by the compiled data, fluorination can significantly increase peptide half-life in the presence of proteases. However, it is crucial to recognize that the effects of fluorination are not universally predictable and necessitate empirical validation for each peptide-protease system.[3][4] The detailed experimental workflow provided in this guide offers a robust framework for conducting such comparative analyses.

Future advancements in peptide synthesis, including the availability of a wider range of fluorinated amino acids, will continue to expand the toolkit for peptide drug development.[1][11] The strategic application of fluorination, guided by a thorough understanding of its mechanistic effects and rigorous experimental evaluation, holds immense promise for the development of next-generation peptide therapeutics with improved pharmacokinetic profiles.

References

Verifying the Blueprint of Life: A Guide to Confirming Peptide Sequence Integrity via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise amino acid sequence of a peptide is paramount. It dictates function, efficacy, and safety. Mass spectrometry (MS) has emerged as an indispensable tool for confirming this critical aspect of peptide integrity, offering unparalleled speed, sensitivity, and versatility.[1] This guide provides an in-depth comparison of mass spectrometry-based techniques for peptide sequence validation, offering insights into the causality behind experimental choices and presenting the data to empower informed decisions.

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules.[2] For peptides, this means not only determining the overall molecular weight but also deciphering the linear arrangement of amino acids. This is primarily achieved through a "bottom-up" proteomics approach, where proteins or large peptides are enzymatically digested into smaller, more manageable peptide fragments prior to MS analysis.[3][4][5]

The Experimental Journey: From Sample to Sequence

Confirming peptide sequence integrity via mass spectrometry involves a multi-step workflow. Each stage is critical for generating high-quality, interpretable data.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Figure 1: A generalized workflow for peptide sequencing by tandem mass spectrometry."; fontsize=12; fontcolor="#5F6368"; } enddot

A typical bottom-up proteomics workflow includes: [3][6][7]

  • Sample Preparation: The process begins with the extraction and denaturation of the protein or peptide of interest. This is followed by reduction and alkylation of disulfide bonds to ensure efficient enzymatic digestion.[3] Trypsin is the most commonly used enzyme, as it specifically cleaves at the C-terminal side of lysine and arginine residues, generating peptides of a predictable size.[3][6]

  • Liquid Chromatography (LC) Separation: The complex mixture of digested peptides is then separated using high-performance liquid chromatography (HPLC), typically reverse-phase HPLC (RP-HPLC).[3][8] This step reduces the complexity of the sample entering the mass spectrometer at any given time, improving the quality of the resulting data.[4]

  • Ionization: As peptides elute from the LC column, they are ionized, most commonly using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[8][9] ESI is particularly well-suited for coupling with LC systems.[5]

  • MS1 Analysis (Full Scan): The ionized peptides enter the mass spectrometer, where their m/z ratios are measured in a full scan. This provides a snapshot of all the peptides present in that fraction.

  • Peptide Fragmentation (Tandem MS or MS/MS): Specific peptide ions (precursor ions) from the MS1 scan are selected and subjected to fragmentation. This is the key step for obtaining sequence information.

  • MS2 Analysis (Fragment Ion Scan): The m/z ratios of the resulting fragment ions are measured. The pattern of these fragments provides the necessary information to deduce the amino acid sequence.[2]

  • Data Analysis: The acquired MS/MS spectra are then interpreted to determine the peptide sequence. This can be done through database searching or de novo sequencing.[10][11]

The Art of Fragmentation: A Comparative Look at Key Techniques

The method used to fragment the peptide precursor ions significantly impacts the type and quality of the resulting data. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD).

Fragmentation TechniqueMechanismPrimary Fragment IonsKey AdvantagesKey Limitations
CID (Collision-Induced Dissociation)Collisions with an inert gas (e.g., nitrogen, argon) in an ion trap.[9][12]b- and y-ions[13][14][15]Well-established, robust, effective for doubly charged peptides.[16]Inefficient for large peptides and those with labile post-translational modifications (PTMs).[12]
HCD (Higher-Energy Collisional Dissociation)Collisions with an inert gas in a dedicated collision cell.[12]Primarily y-ions, with some b- and a-ions.[12]Provides more complete fragmentation than CID, good for quantification.[12][16]Can still lead to the loss of labile PTMs.
ETD (Electron Transfer Dissociation)Transfer of electrons to multiply charged peptide cations.[12][14]c- and z-ions[15][17]Preserves labile PTMs, excellent for sequencing larger peptides and proteins.[12][14]Less efficient for doubly charged peptides, can have a slower scan rate.[12][18]
UVPD (Ultraviolet Photodissociation)Absorption of UV photons leads to fragmentation.[14]a-, b-, c-, x-, y-, and z-ions[15][18]Provides extensive sequence coverage, effective for a wide range of peptide sizes and charge states.[15][18]Requires specialized instrumentation.

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

} caption { label="Figure 2: Predominant peptide backbone cleavage sites for different fragmentation methods."; fontsize=12; fontcolor="#5F6368"; } enddot

The choice of fragmentation method is critical and depends on the specific research question. For routine peptide identification of tryptic peptides, CID and HCD are often sufficient.[16] However, for the analysis of peptides with labile PTMs like phosphorylation or glycosylation, ETD is the preferred method as it leaves these modifications intact.[12][18] UVPD offers a powerful alternative, providing extensive fragmentation and high sequence coverage for a broad range of applications.[15][18] Often, a combination of fragmentation techniques can provide the most comprehensive sequence information.[14]

Deciphering the Code: Database Searching vs. De Novo Sequencing

Once fragmentation data is acquired, the next step is to determine the amino acid sequence. There are two primary approaches: database searching and de novo sequencing.

Database Searching: This is the more common approach, where experimental MS/MS spectra are compared against theoretical spectra generated from a protein sequence database.[2] Software algorithms like Mascot, SEQUEST, and MaxQuant are used to find the best match and assign a peptide sequence to the spectrum.[2] This method is highly effective when the protein sequence is known and present in the database.

De Novo Sequencing: This method is employed when the peptide sequence is not present in any database, such as for novel proteins, antibodies, or unsequenced organisms.[10][17] De novo sequencing algorithms, like those found in software packages such as PEAKS and PepNovo, directly interpret the fragmentation pattern to deduce the amino acid sequence without relying on a database.[10][17][19] This is achieved by calculating the mass differences between adjacent peaks in a spectral series (e.g., the y-ion series), where each mass difference corresponds to a specific amino acid residue.[17]

dot graph { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#FBBC05"];

} caption { label="Figure 3: A comparison of database searching and de novo sequencing workflows."; fontsize=12; fontcolor="#5F6368"; } enddot

While powerful, de novo sequencing can be more challenging than database searching due to the complexity of MS/MS spectra and the potential for incomplete fragmentation.[17] However, recent advancements in algorithms, including the use of deep learning, have significantly improved the accuracy and speed of de novo sequencing.[10]

A Practical Guide: Step-by-Step Protocol for Peptide Sequence Confirmation

This protocol outlines a general procedure for confirming the sequence of a purified peptide using a standard bottom-up proteomics approach with a data-dependent acquisition (DDA) strategy.

1. Sample Preparation:

  • Protein/Peptide Solubilization: Dissolve the purified peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate the reduced cysteines.

  • Enzymatic Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting: Clean up the digested peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.

  • Resuspension: Resuspend the purified peptides in a solvent suitable for LC-MS analysis (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis:

  • LC Separation: Inject the peptide sample onto a reverse-phase C18 analytical column. Elute the peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • MS1 Scan: Acquire full scan MS spectra over a defined m/z range (e.g., 400-1600 m/z).

    • Data-Dependent Acquisition (DDA): Set the instrument to automatically select the most intense precursor ions from the MS1 scan for fragmentation.

    • Fragmentation: Use a desired fragmentation method (e.g., HCD).

    • MS2 Scan: Acquire MS/MS spectra of the fragment ions.

3. Data Analysis:

  • Database Search:

    • Use a search engine (e.g., Mascot, SEQUEST) to search the acquired MS/MS data against a relevant protein database.

    • Specify search parameters such as enzyme (trypsin), fixed modifications (carbamidomethylation of cysteine), variable modifications (oxidation of methionine), precursor mass tolerance, and fragment mass tolerance.

  • De Novo Sequencing (if necessary):

    • If the peptide is not found in the database, use de novo sequencing software (e.g., PEAKS) to analyze the MS/MS spectra and deduce the peptide sequence.

  • Sequence Validation:

    • Manually inspect the MS/MS spectra to confirm the assigned sequence. Look for continuous series of b- and y-ions (or c- and z-ions for ETD) that cover the majority of the peptide backbone.[20]

Conclusion: Ensuring Confidence in Your Peptides

Mass spectrometry provides a powerful and versatile platform for confirming the sequence integrity of peptides. By understanding the principles behind the experimental workflow, the nuances of different fragmentation techniques, and the appropriate data analysis strategies, researchers can confidently verify the primary structure of their peptides. This level of certainty is crucial for the success of research, the development of new therapeutics, and ensuring the reproducibility of scientific findings.[21] The continuous advancements in instrumentation and software will undoubtedly further enhance the capabilities of mass spectrometry in the critical task of peptide sequence validation.

References

A Senior Application Scientist's Guide to Boc-Protected Halogenated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Introduction: The Strategic Value of Halogenation in Peptide Science

In the fields of chemical biology, drug discovery, and materials science, the ability to fine-tune molecular properties is paramount. Halogenated derivatives of phenylalanine have become essential tools, offering chemists precise control over the physicochemical and biological characteristics of peptides and related compounds.[1] The introduction of a halogen atom—fluorine (F), chlorine (Cl), bromine (Br), or iodine (I)—onto the phenyl ring can profoundly alter hydrophobicity, electronic character, and steric profile.[1] When combined with the versatile tert-butyloxycarbonyl (Boc) protecting group, these unnatural amino acids become robust building blocks for complex molecular design. The Boc group provides stable protection for the alpha-amino group during synthesis, preventing unwanted side reactions and ensuring the integrity of the peptide chain as it is elongated.[2][3]

This guide provides an in-depth, side-by-side comparison of Boc-protected fluoro-, chloro-, bromo-, and iodo-phenylalanine derivatives. We will move beyond a simple catalog of properties to explore the causal relationships between the choice of halogen and experimental outcomes, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: A Comparative Analysis of Physicochemical Properties

The choice of halogen is not arbitrary; it is a strategic decision that leverages the unique properties of each element. The primary differences stem from electronegativity, atomic size (van der Waals radius), and the strength of the carbon-halogen (C-X) bond. These factors directly influence everything from intermolecular interactions to chemical reactivity in cross-coupling reactions.

PropertyBoc-Phe(4-F)Boc-Phe(4-Cl)Boc-Phe(4-Br)Boc-Phe(4-I)Causality and Implication
Halogen Electronegativity 4.03.162.962.66Fluorine's high electronegativity creates a strong dipole, potentially altering local electronic environments and enabling unique interactions like F···H–N hydrogen bonds.[4] This effect diminishes down the group.
van der Waals Radius (Å) 1.471.751.851.98Iodine is significantly larger than fluorine, introducing greater steric bulk. This can be used to probe steric constraints in binding pockets or may hinder coupling efficiency in sterically crowded peptide sequences.
C-X Bond Energy (kJ/mol) ~544~400~330~270The C-I bond is the weakest, making it the most reactive in palladium-catalyzed cross-coupling reactions. Conversely, the high strength of the C-F bond makes it largely unreactive under typical coupling conditions.
Key Applications 19F NMR Probes, PET Imaging, Metabolic StabilityBioisosteric Replacement, Synthetic IntermediateCross-Coupling Reactions, X-ray CrystallographyCross-Coupling, Radiosynthesis, X-ray CrystallographyThe unique properties of each halogen dictate its most powerful applications in research and development.

Part 2: Performance in Key Scientific Applications

The true value of these derivatives is realized in their application. Below, we compare their performance in three critical areas: Solid-Phase Peptide Synthesis (SPPS), Palladium-Catalyzed Cross-Coupling, and their use as biological probes.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of unnatural amino acids is a cornerstone of modern peptide chemistry. While all Boc-protected halophenylalanines can be incorporated using standard SPPS protocols, the choice of halogen can influence efficiency.

The Core Directive: The primary goal in SPPS is achieving near-quantitative coupling at each step. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic and robust method. It relies on an "orthogonal" strategy where the temporary Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while more permanent side-chain and resin-linker protecting groups (often benzyl-based) are cleaved at the end with a strong acid like liquid hydrogen fluoride (HF).[5][6]

Workflow for Boc-SPPS Incorporation:

cluster_0 SPPS Cycle Resin Resin Support (e.g., Merrifield) Deprotection Boc Deprotection (50% TFA in DCM) Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization 1. Expose N-terminal amine Coupling Amino Acid Coupling (Boc-Phe(X)-OH + Activator) Neutralization->Coupling 2. Prepare for coupling Wash Wash (DCM, IPA) Coupling->Wash 3. Form peptide bond Wash->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage (e.g., HF) Wash->Final_Cleavage After last cycle Purified_Peptide Purified Halogenated Peptide Final_Cleavage->Purified_Peptide Purification (HPLC)

Caption: General workflow for Boc-SPPS.

Comparative Insights:

  • Fluorine & Chlorine: Due to their relatively small size, Boc-Phe(F) and Boc-Phe(Cl) generally incorporate with efficiencies comparable to natural phenylalanine.

  • Bromine & Iodine: The increased steric bulk of bromine and especially iodine can sometimes lead to slightly lower coupling efficiencies, particularly when the preceding amino acid is also bulky. In such cases, extending the coupling time or using a more potent coupling reagent like HATU can be beneficial.[5]

Palladium-Catalyzed Cross-Coupling Reactions

This is where the heavier halogens, bromine and iodine, truly shine. Their reactivity in reactions like Suzuki and Sonogashira couplings allows for the site-specific introduction of diverse functionalities onto the peptide scaffold, a powerful tool for drug development and chemical biology.[2]

The Core Directive: The reactivity order for aryl halides in these reactions is overwhelmingly I > Br >> Cl.[7] Fluorine is generally unreactive. This predictable reactivity allows for selective and orthogonal chemistry. For example, a peptide containing both a bromo- and an iodo-phenylalanine can often be functionalized sequentially by carefully choosing reaction conditions.

Suzuki Coupling: This reaction forms a C-C bond between the aryl halide and an organoboron compound.[8][9] Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, creating an arylalkyne.[10][11]

cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Phe_I Boc-Phe(I)-Peptide Suzuki_Product Boc-Phe(R)-Peptide Phe_I->Suzuki_Product Pd Catalyst, Base Boronic R-B(OH)₂ Boronic->Suzuki_Product Phe_Br Boc-Phe(Br)-Peptide Sono_Product Boc-Phe(C≡C-R')-Peptide Phe_Br->Sono_Product Pd Cat., Cu(I) Cocat., Base Alkyne R'-C≡CH Alkyne->Sono_Product

Caption: Comparison of Suzuki and Sonogashira coupling reactions.

Comparative Insights & Experimental Considerations:

  • Boc-Phe(4-I): This is the most reactive derivative, often enabling coupling under mild conditions (room temperature to moderate heat).[2][12] It is the substrate of choice for difficult couplings or when sensitive functional groups are present elsewhere in the peptide.

  • Boc-Phe(4-Br): While less reactive than the iodo-derivative, it is still an excellent substrate for a wide range of cross-coupling reactions.[13] It often requires slightly higher temperatures or more active catalyst systems.[14] Its lower cost and greater stability can make it an attractive alternative to iodo-derivatives.

  • Boc-Phe(4-Cl): Chloro-derivatives are typically challenging substrates and require specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures to achieve good yields.[15] Their use is generally reserved for specific synthetic strategies where bromine or iodine is not suitable.

Biological Probes and Modulators

Halogenation offers a subtle yet powerful way to probe and modulate biological systems.

  • Boc-Phe(F) as a ¹⁹F NMR Probe: Fluorine is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems.[16][17][18] Incorporating a fluorophenylalanine residue provides a highly sensitive, non-perturbing probe to report on local protein environment, conformational changes, and ligand binding events.[16][17][19]

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond is a common strategy in medicinal chemistry to block oxidation, enhance metabolic stability, and improve a drug candidate's half-life.[4][20][21]

  • Heavy Atoms for X-ray Crystallography: Bromine and iodine are electron-rich "heavy" atoms that can significantly alter X-ray diffraction patterns.[22] Incorporating bromo- or iodo-phenylalanine can be a crucial tool for solving the "phase problem" in protein crystallography, aiding in the determination of novel protein structures.[23][24][25]

  • Modulating Bioactivity: The introduction of a halogen can alter a peptide's binding affinity for its target receptor through steric and electronic effects.[4] For instance, halogenation can enhance hydrophobic interactions or introduce new halogen bonding interactions, leading to increased potency.[4]

Part 3: Experimental Protocols

To provide a practical context, here is a validated, self-contained protocol for a common application.

Protocol: Copper-Free Sonogashira Coupling of Boc-p-Bromophenylalanine-Resin

Objective: To couple a terminal alkyne to a peptide on solid support containing a Boc-p-bromophenylalanine residue. This protocol is designed to be self-validating through analytical checks.

Materials:

  • Peptide-resin containing Boc-Phe(4-Br) (100 mg, ~0.1 mmol)

  • [DTBNpP]Pd(crotyl)Cl (Palladium precatalyst, 2.5 mol%)[14]

  • Terminal alkyne (e.g., Phenylacetylene, 0.8 mmol)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (Base, 1.0 mmol)[14]

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.5 mL)

  • Argon or Nitrogen gas supply

  • Standard solid-phase synthesis vessel

Methodology:

  • Resin Preparation: Place the Boc-Phe(4-Br)-containing peptide-resin into the reaction vessel. Swell the resin in anhydrous DMSO for 30 minutes under an inert atmosphere (Argon).

  • Reagent Preparation: In a separate vial, dissolve the palladium precatalyst, terminal alkyne, and TMP base in anhydrous DMSO.

  • Coupling Reaction: Add the reagent solution to the swollen resin. Seal the vessel and agitate the mixture at room temperature under an inert atmosphere.

    • Causality Checkpoint: The use of an air-stable precatalyst like [DTBNpP]Pd(crotyl)Cl simplifies handling, and TMP is a strong, non-nucleophilic base suitable for this transformation.[14] The reaction is performed under an inert atmosphere to prevent oxidative side reactions.

  • Monitoring & Validation (Self-Validation Step): After 2-4 hours, take a small aliquot of the resin (~2-3 mg). Wash it thoroughly with DCM, and perform a test cleavage using a standard TFA cocktail. Analyze the cleaved mini-peptide by LC-MS to check for conversion to the desired product mass. If the reaction is incomplete, it can be allowed to proceed longer or gently warmed (e.g., to 40-50°C).

  • Work-up: Once the reaction is complete (as determined by LC-MS), filter the reaction solution from the resin.

  • Washing: Wash the resin extensively to remove all residual catalyst and reagents. A typical wash sequence is:

    • 3x DMSO

    • 3x Dichloromethane (DCM)

    • 3x Isopropyl Alcohol (IPA)

    • 3x DCM

  • Drying: Dry the resin under high vacuum. The resin is now ready for the next synthesis step (e.g., Boc deprotection) or final cleavage.

Part 4: A Guide to Selecting the Right Derivative

Choosing the optimal halogenated phenylalanine derivative is critical for experimental success. Use the following guide to inform your decision.

If Your Primary Goal Is...The Best Choice Is...Because...Key Consideration
Introducing Diverse Functionality Boc-Phe(4-I) It is the most reactive derivative in cross-coupling, allowing for the widest range of subsequent modifications under the mildest conditions.[2]Higher cost and potential for slightly lower stability compared to the bromo-analog.
A Balance of Reactivity and Cost Boc-Phe(4-Br) It is a robust and reliable substrate for most common cross-coupling reactions and is generally more economical than the iodo-derivative.[13]May require slightly more forcing reaction conditions (higher temperature, more active catalyst) than iodo-derivatives.[14]
Probing Protein Dynamics via NMR Boc-Phe(4-F) The ¹⁹F nucleus is a superb NMR probe, offering high sensitivity and no background signal in biological samples.[16][17]The C-F bond is chemically inert to most synthetic manipulations, making it a spectator probe rather than a chemical handle.
Enhancing Metabolic Stability Boc-Phe(4-F) The strength of the C-F bond effectively blocks metabolic oxidation at that position, a proven strategy to increase a drug's in vivo half-life.[20][21]Ensure that blocking metabolism at one site does not open up a new, less desirable metabolic pathway elsewhere (metabolic switching).[26]
Solving a Crystal Structure Boc-Phe(4-I) or Boc-Phe(4-Br) These heavy atoms provide significant anomalous scattering, which is invaluable for phasing in X-ray crystallography.[22][24][25]The incorporation of a bulky, hydrophobic residue may perturb crystal packing. It is often wise to screen both derivatives.

Conclusion

Boc-protected halogenated phenylalanine derivatives are far more than simple analogs of a natural amino acid. They are precision tools that grant researchers control over reactivity, biological stability, and analytical probing. By understanding the fundamental physicochemical properties that distinguish the fluoro-, chloro-, bromo-, and iodo-derivatives, scientists can make informed, strategic decisions to accelerate their research. From creating novel peptide-drug conjugates via Suzuki coupling with Boc-Phe(I) to observing protein conformational changes in real-time with a Boc-Phe(F) NMR probe, the applications are as diverse as they are powerful.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid (CAS No: 284493-72-7). As researchers dedicated to advancing drug development, our most critical asset is our own safety. This document moves beyond generic advice to provide a field-tested, logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Understanding the Hazard: A Risk-Based Approach

This compound is a protected amino acid derivative. While comprehensive toxicological data is not always available for novel research chemicals, the available Safety Data Sheets (SDS) for this and structurally similar compounds provide a clear directive. The primary hazards are associated with direct contact and inhalation of dust particles.[1]

The Globally Harmonized System (GHS) classifications consistently point to the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2]

Our PPE strategy is therefore built around creating robust barriers to prevent this compound, a fine solid powder, from coming into contact with your skin, eyes, or respiratory system.

Hazard Summary Table
Hazard ClassificationGHS PictogramHazard StatementPrimary Route of Exposure
Skin Irritation - Category 2GHS07H315 - Causes skin irritationDermal Contact
Serious Eye Irritation - Category 2AGHS07H319 - Causes serious eye irritationEye Contact
Specific target organ toxicity — Single exposure - Category 3GHS07H335 - May cause respiratory irritationInhalation

The Core Ensemble: Your Non-Negotiable PPE

For any procedure involving this compound, a baseline level of PPE is mandatory. This is considered the minimum standard for ensuring safety during routine handling of small quantities in a well-ventilated area.[3]

  • Body Protection: A standard, flame-resistant (FR) laboratory coat is required. It should be fully buttoned with sleeves rolled down to protect your street clothes and skin from incidental contact.[4]

  • Eye Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[3] This is non-negotiable, even when simply visiting a lab where the material is in use.[3]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[3] It is crucial to double-glove if there is a risk of splashes or extended handling. Always remove and replace the outer glove immediately upon known contact with the chemical.[3]

  • General Attire: Full-length pants and closed-toe shoes are a prerequisite for entering any laboratory space where hazardous chemicals are handled.[3]

Escalating Protection: Matching PPE to the Task

Prudent safety practice demands that we scale our protective measures in proportion to the risk of exposure. The following workflow will guide you in selecting the appropriate level of PPE beyond the core ensemble.

PPE_Selection_Workflow start Start: Handling Boc-(R)-3-Amino-3- (4-fluoro-phenyl)-propionic acid q_scale Scale of Work? start->q_scale small_scale Small Scale (<1g, Benchtop) q_scale->small_scale Small large_scale Large Scale (>1g) or Bulk Transfer q_scale->large_scale Large q_dust Potential for Dust/ Aerosol Generation? small_scale->q_dust high_dust High (e.g., sonicating, scraping) large_scale->high_dust ppe_face_shield Add: Full Face Shield (over goggles) large_scale->ppe_face_shield Enhanced Splash Protection low_dust Low (e.g., careful weighing) q_dust->low_dust Low q_dust->high_dust High ppe_base Required PPE: - Lab Coat - Nitrile Gloves - Safety Glasses low_dust->ppe_base high_dust->ppe_base ppe_goggles Upgrade to: Chemical Safety Goggles high_dust->ppe_goggles Enhanced Eye Protection ppe_respirator Add: NIOSH-approved N95 Respirator high_dust->ppe_respirator Respiratory Protection Needed ppe_base->ppe_goggles If splash risk exists

Caption: PPE selection workflow for handling the target compound.

Detailed Breakdown of Escalated PPE:
  • Eye and Face Protection: When performing tasks with a higher risk of splashing (e.g., dissolving the compound) or when handling larger quantities, upgrade from safety glasses to chemical safety goggles that provide a full seal around the eyes.[5] For bulk transfers or reactions with a significant splash potential, a full face shield worn over chemical safety goggles is required.[6]

  • Hand Protection: While nitrile gloves are suitable for incidental contact, they are not intended for prolonged immersion. For tasks involving significant wetting of the hands or cleaning up spills, heavier-duty gloves such as butyl rubber should be worn. Always consult the glove manufacturer's chemical resistance charts. Given the acidic nature of the propionic acid moiety, selecting gloves with good resistance to acids is a sound precautionary measure.

  • Respiratory Protection: The primary inhalation risk from this compound is airborne dust. All handling of the solid material outside of a closed system should be performed within a certified chemical fume hood or a powder containment hood to minimize airborne particles. If engineering controls are insufficient or unavailable, or if you are cleaning up a significant spill, respiratory protection is mandatory. A NIOSH-approved N95 particulate respirator is the minimum requirement for protection against dust.[4] If the compound is being used in a way that generates vapors or aerosols, a full-face respirator with acid gas cartridges may be necessary.

Operational Plans: From Donning to Disposal

A successful safety protocol is procedural. Follow these steps meticulously to ensure a complete protective lifecycle.

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On):

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check to ensure a proper fit. This is critical for the respirator's effectiveness.[6]

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don your inner gloves, followed by your outer gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off): The goal is to avoid contaminating yourself with any substances on the outside of your PPE.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated outside inwards.

  • Inner Gloves: Remove the final pair of gloves, again, by peeling them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[7]

Spill and Disposal Plan

Spill Cleanup:

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: At a minimum, this will include a lab coat, chemical goggles, and double nitrile or butyl rubber gloves. For a large spill of dry powder, add an N95 respirator.

  • Contain & Clean: Cover the spill with an absorbent material suitable for chemical spills. Carefully sweep up the solid material, avoiding the creation of dust, and place it into a labeled, sealed container for hazardous waste.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Dispose: All contaminated materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.

Waste Disposal:

  • All disposable PPE (gloves, wipes) that has come into contact with this compound must be placed in a designated, sealed hazardous waste container.[9]

  • Empty chemical containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.

  • Unused or waste chemical product must be disposed of through your institution's environmental health and safety office. Do not pour it down the drain.[10]

By integrating this expert guidance into your daily laboratory operations, you build a culture of safety that protects not only yourself but your entire research team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid
Reactant of Route 2
Reactant of Route 2
Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.